Naphazoline

Catalog No.
S536670
CAS No.
835-31-4
M.F
C14H14N2
M. Wt
210.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Naphazoline

CAS Number

835-31-4

Product Name

Naphazoline

IUPAC Name

2-(naphthalen-1-ylmethyl)-4,5-dihydro-1H-imidazole

Molecular Formula

C14H14N2

Molecular Weight

210.27 g/mol

InChI

InChI=1S/C14H14N2/c1-2-7-13-11(4-1)5-3-6-12(13)10-14-15-8-9-16-14/h1-7H,8-10H2,(H,15,16)

InChI Key

CNIIGCLFLJGOGP-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

Afazol Grin, AK Con, AK-Con, Albalon, All Clear, Clear Eyes, Colirio Alfa, Hydrochloride, Naphazoline, Idril, Miraclar, Monohydrochloride, Naphazoline, Nafazair, Naphazoline, Naphazoline Hydrochloride, Naphazoline Monohydrochloride, Naphazoline Nitrate, Naphcon, Naphcon forte, Nitrate, Naphazoline, Optazine, Pensa, Vasoconstrictor, Privin, Privine, Proculin, Siozwo, Tele Stulln, Tele-Stulln, Vasoclear, Vasocon, Vasocon Regular, Vasoconstrictor Pensa, VasoNit

Canonical SMILES

C1CN=C(N1)CC2=CC=CC3=CC=CC=C32

The exact mass of the compound Naphazoline is 210.1157 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Imidazoles. It belongs to the ontological category of naphthalenes in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

naphazoline mechanism of action alpha2 adrenoceptor agonist

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacological Profile & Receptor Interactions

Naphazoline is classified as an imidazoline derivative sympathomimetic amine [1]. It acts as a mixed α1- and α2-adrenergic receptor agonist [2], with target interactions including:

  • Alpha-2A adrenergic receptor: Agonist [1]
  • Alpha-1A adrenergic receptor: Agonist [1]
  • D(2) dopamine receptor: Agonist [1]

The table below summarizes quantitative receptor binding and functional activity data from a 2022 study profiling adrenoceptor agonists [3].

Parameter α2A-Adrenoceptor α2B-Adrenoceptor α2C-Adrenoceptor Experimental Notes
pKD (Binding Affinity) 6.10 5.90 6.13 Measured in transfected CHO cells. Higher pKD indicates greater affinity.
Gi-IC50 (Functional Potency) 7.42 6.84 7.31 Potency for inhibiting cAMP production via Gi-protein.
Intrinsic Efficacy (Gi) Low Low Low Efficacy relative to full agonists; explains lack of Gs-mediated response.
Gs-Coupling No No No Fails to stimulate cAMP production at high concentrations.

This compound's low intrinsic efficacy at the alpha-2 adrenoceptors is a key characteristic that differentiates it from high-efficacy agonists like brimonidine or dexmedetomidine. Agonists with high intrinsic efficacy can stimulate a biphasic Gi-Gs response in systems with high receptor reserve, but this compound produces only a monophasic Gi-mediated response [3].

Adrenoceptor Signaling Pathway

The following diagram illustrates the established signaling cascade for alpha-2 adrenoceptors, through which this compound primarily exerts its effects.

G N This compound AR Alpha-2 Adrenoceptor N->AR Binds Gi Gi Protein AR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Decreases Production PKA PKA cAMP->PKA Reduced Activation K_Channel K+ Channel PKA->K_Channel Reduced Phosphorylation Effects Vasoconstriction Sedation Analgesia K_Channel->Effects Hyperpolarization & Reduced Neuronal Firing

Stimulation of postsynaptic alpha-2 adrenoceptors in vascular smooth muscle leads to the Gi-mediated effects shown above, resulting in vasoconstriction [4] [5]. In the central nervous system, particularly in the locus coeruleus, activation of presynaptic alpha-2 adrenoceptors inhibits norepinephrine release, which is responsible for effects like sedation and analgesia [4].

Experimental Protocols for Mechanistic Study

The key data on this compound's affinity and efficacy were obtained using the following detailed methodologies [3]:

  • Cell Culture & Transfection: Experiments were performed in CHO-K1 cells (Chinese hamster ovary cells) stably transfected with a CRE-SPAP reporter gene and the human α2A, α2B, or α2C-adrenoceptor.
  • CRE-SPAP Gene Transcription Assay: This measures receptor activity.
    • Cells are seeded in 96-well plates and incubated in serum-free media.
    • They are stimulated with the agonist (e.g., this compound) for a specific period.
    • The secreted placental alkaline phosphatase (SPAP) in the supernatant is quantified by chemiluminescence, reflecting intracellular cAMP levels.
  • cAMP Accumulation Assay: This directly quantifies cAMP.
    • Cells are stimulated with agonists in the presence of a phosphodiesterase inhibitor.
    • Cellular cAMP is extracted and measured using a competitive protein binding assay.
  • ERK1/2 Phosphorylation Assay:
    • Cells are stimulated, and phosphorylation of ERK1/2 is detected via Western blotting.
  • Receptor Binding Assays:
    • Cell membranes are incubated with a radioactive ligand (e.g., ³H-rauwolscine) and increasing concentrations of this compound.
    • Data are analyzed to determine the inhibition constant (Ki), which reflects the agonist's binding affinity.

Clinical and Research Implications

This compound's pharmacological profile has direct clinical implications:

  • Therapeutic Use & Limitations: As a low-efficacy agonist, this compound is suitable for localized, short-term use as a decongestant and red-eye reliever with a lower risk of systemic effects like profound hypotension or sedation [1] [2].
  • Toxicity and Overdose: Despite its low efficacy, overdose can be dangerous, especially in children, leading to CNS depression, hypothermia, bradycardia, and coma [1]. The vasoconstriction from alpha-2B receptor stimulation can contribute to hypertensive crises [4].
  • Research Tool: Its characteristic of being a Gi-coupled selective agonist without Gs-stimulation makes this compound a useful tool in pharmacological research for studying alpha-2 adrenoceptor signaling and agonist efficacy [3].

References

Comprehensive Technical Profile: Naphazoline Pharmacology and Toxicology

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Profile

Naphazoline is a first-generation imidazoline derivative that has been utilized clinically since its initial development in 1942 as a vasoconstrictive agent. This sympathomimetic amine belongs to the class of α-adrenergic receptor agonists and is structurally characterized as 2-(1-naphthylmethyl)-2-imidazoline. The molecular formula of this compound is C₁₄H₁₄N₂, with an average molecular weight of 210.2744 g/mol [1]. The compound is synthesized through a specific chemical pathway beginning with (1-naphthyl)acetonitrile, which undergoes reaction with ethanol to form an iminoester intermediate, followed by heterocyclization with ethylenediamine to yield the final imidazoline derivative [2].

This compound has been marketed under numerous brand names worldwide, including Privine, Sanorin, Rinazin, Nafazair, AK-Con, Albalon, Naphcon, and Vasocon, among others [2] [1] [3]. Its primary therapeutic applications leverage its potent vasoconstrictive properties for the relief of ocular redness and nasal congestion. The drug is available in various formulations, with ophthalmic solutions typically containing 0.012% to 0.1% this compound, and nasal preparations generally at 0.05% concentration [1] [4] [5]. The widespread over-the-counter availability of this compound-containing products in many jurisdictions underscores the importance of comprehensively understanding its pharmacological and toxicological profile, particularly given its narrow therapeutic window and potential for significant adverse effects when misused or ingested inappropriately [6] [7].

Mechanism of Action

Primary Adrenergic Receptor Targeting

This compound exerts its pharmacological effects primarily through agonist activity at α-adrenergic receptors, with a distinctive receptor binding profile characterized by mixed α₁/α₂ adrenergic receptor activity with approximately 2:1 preference for α₂ receptors [5]. This specific binding profile differentiates this compound from other ocular decongestants—tetrahydrozoline is a selective α₁ receptor agonist, while brimonidine is a highly selective α₂ receptor agonist [5]. The vasoconstrictive action of this compound results from the activation of these adrenergic receptors on vascular smooth muscle cells in the conjunctival and nasal vasculature [1] [5].

At the molecular level, stimulation of α₁-adrenergic receptors activates Gq proteins, initiating the inositol triphosphate (IP₃) signal transduction pathway that ultimately increases intracellular calcium concentrations and induces smooth muscle contraction [5]. Conversely, activation of α₂-adrenergic receptors engages Gi proteins, leading to decreased intracellular cyclic AMP (cAMP) and subsequent smooth muscle contraction [5]. The combined effect on both receptor subtypes results in pronounced constriction of conjunctival arterioles and veins, reducing blood flow and alleviating erythema and edema in the treated tissues [1] [5]. This vasoconstriction provides symptomatic relief of ocular and nasal congestion within minutes of application, with effects typically lasting 4 to 8 hours [1].

Secondary Mechanisms and Receptor Interactions

Beyond its primary vasoconstrictive actions, this compound demonstrates several secondary pharmacological activities that contribute to both its therapeutic and adverse effects. The drug induces the release of norepinephrine from sympathetic nerve terminals, amplifying the sympathomimetic response through indirect mechanisms [1]. Additionally, this compound exhibits mild β-adrenergic receptor agonist activity, which may contribute to rebound vasodilation observed after the initial α-adrenergic stimulation subsides [1]. This β-agonist activity potentially explains the phenomenon of rebound hyperemia reported with prolonged use of this compound-containing products.

The release of norepinephrine triggered by this compound also activates a negative feedback loop that decreases further norepinephrine production, creating a physiological adaptation that can lead to rhinitis medicamentosa (rebound congestion) upon discontinuation after long-term use [1]. Furthermore, this compound has been identified as an agonist at the D(2) dopamine receptor, though the clinical significance of this activity remains unclear [1]. The ability of this compound to cross the blood-brain barrier enables central nervous system effects, which predominantly manifest as depression rather than stimulation, particularly in cases of overdose or pediatric exposure [1] [6] [7].

Table 1: this compound Receptor Binding Profile

Receptor Type Agonist Activity Primary Signaling Pathway Physiological Effect
α₁-adrenergic Moderate Gq protein → IP₃ pathway → ↑ intracellular Ca²⁺ Vasoconstriction (arterioles and veins)
α₂-adrenergic Strong (2:1 preference) Gi protein → ↓ cAMP → ↓ PKA activity Vasoconstriction (predominantly veins)
β-adrenergic Mild Gs protein → ↑ cAMP → ↑ PKA activity Potential rebound vasodilation
D(2) dopamine Agonist (clinical significance unknown) Gi protein → ↓ cAMP Unknown

G cluster_receptors Adrenergic Receptors cluster_pathways Signaling Pathways This compound This compound Alpha1 α₁-Adrenergic Receptor This compound->Alpha1 Alpha2 α₂-Adrenergic Receptor This compound->Alpha2 Beta β-Adrenergic Receptor This compound->Beta Gq Gq Protein Activation Alpha1->Gq Gi Gi Protein Activation Alpha2->Gi Gs Gs Protein Activation Beta->Gs IP3 IP₃ Pathway ↑ Intracellular Ca²⁺ Gq->IP3 cAMP_down ↓ cAMP Production Gi->cAMP_down cAMP_up ↑ cAMP Production Gs->cAMP_up Vasoconstriction Vasoconstriction IP3->Vasoconstriction cAMP_down->Vasoconstriction Rebound_Vasodilation Rebound_Vasodilation cAMP_up->Rebound_Vasodilation

Figure 1: this compound Adrenergic Receptor Signaling Pathways. This compound activates multiple adrenergic receptors with predominant α₂-agonist activity leading to vasoconstriction via decreased cAMP and increased intracellular calcium signaling.

Pharmacokinetics Profile

Absorption and Distribution

Comprehensive pharmacokinetic data for this compound is limited in the published literature, though certain characteristics can be extrapolated from the broader imidazoline compound class. As with other imidazoline derivatives, this compound is weakly basic and lipophilic, properties that contribute to its high bioavailability from the gastrointestinal tract following oral ingestion [1]. Importantly, systemic absorption can occur following topical administration to mucous membranes (ocular or nasal), with the extent of absorption influenced by factors such as concentration, formulation, and integrity of the application site [3]. This potential for systemic absorption even with appropriate topical use underscores the importance of proper dosing and administration.

Distribution patterns for this compound follow trends observed with other imidazoline compounds, which are known to distribute throughout the body and notably cross the blood-brain barrier [1]. This ability to penetrate the central nervous system explains the significant CNS effects observed in cases of overdose or accidental pediatric ingestion. Protein binding data for this compound is not well-characterized in the available literature, representing a gap in the current understanding of its pharmacokinetic profile [1]. The volume of distribution has not been precisely determined but is expected to be substantial given the compound's lipophilic nature and widespread tissue distribution.

Metabolism and Elimination

The metabolic fate of this compound has not been extensively studied, though available evidence suggests it undergoes some hepatic metabolism similar to other imidazoline compounds [1]. A significant fraction of the administered dose appears to be excreted unchanged in the urine, with the proportion influenced by urinary pH [1]. Excretion is enhanced in more acidic urine, suggesting a pH-dependent elimination process [1]. The precise metabolites of this compound have not been characterized in the available literature, and the enzymes responsible for its metabolism remain unidentified.

The elimination half-life of this compound has not been definitively established, though its pharmacodynamic effects typically last 4 to 8 hours following topical administration [1]. Other imidazoline derivatives demonstrate considerable variation in half-life, ranging from 2 to 12 hours [1]. Clearance data for this compound is not available in the searched literature [1]. The route of elimination appears to involve both hepatic metabolism and renal excretion, with a substantial proportion of the drug excreted unchanged in urine, particularly when urine is acidic [1].

Table 2: this compound Pharmacokinetic Parameters

Parameter Characteristics Clinical Notes
Absorption Rapid from GI tract; systemic absorption possible with topical administration High bioavailability due to lipophilic nature
Distribution Widespread throughout body; crosses blood-brain barrier CNS penetration explains central effects in overdose
Protein Binding Not well characterized Data unavailable in literature
Metabolism Partial hepatic metabolism (specific pathways unknown) Large fraction excreted unchanged
Elimination Half-life Not determined (effects last 4-8 hours) Other imidazolines: 2-12 hours
Route of Elimination Hepatic metabolism and renal excretion Urinary excretion enhanced in acidic urine
Clearance Not characterized Data unavailable

Therapeutic Applications and Dosing

Clinical Formulations and Regimens

This compound is primarily indicated for the symptomatic relief of ocular redness associated with minor irritations and nasal congestion due to various etiologies. Ophthalmic formulations are available in concentrations ranging from 0.012% to 0.1%, with lower concentrations generally marketed as over-the-counter products and higher concentrations available by prescription in some regions [1] [5]. Nasal preparations typically contain 0.05% this compound and are approved for use in adults and children over 12 years of age [2] [4]. The drug is also found in combination products with lubricants such as hypromellose, antihistamines such as pheniramine, and antibiotics such as tetracycline, expanding its therapeutic utility [1] [8].

The recommended dosing for ocular congestion in adults is 1 drop not more often than every 4 hours, with careful attention not to exceed the maximum frequency of administration [4]. For nasal congestion, the typical adult dose is 2 drops in each nostril no more frequently than every 3 hours [2]. Use in children under 12 years of age is generally not recommended due to increased susceptibility to adverse effects, particularly CNS depression [4] [7]. Current guidelines recommend limiting use to no more than 72 consecutive hours to minimize the risk of rebound congestion and medication overuse effects [4]. Patients should be instructed to discard any solution that becomes cloudy or changes color and to avoid touching the applicator tip to any surface to maintain sterility [4].

Special Population Considerations

The use of this compound requires particular caution in specific patient populations. In pediatric patients, especially infants and young children, this compound is contraindicated due to the risk of severe central nervous system depression, hypothermia, coma, and potentially fatal outcomes [2] [7]. Multiple case reports describe significant toxicity in children, including a 12-week-old infant who developed apnea, tachycardia, and hypertension requiring medical intervention following nasal administration [2], and a 4-year-old child who experienced hypotonia, sensory deterioration, hypothermia, and bradycardia after accidental exposure [7].

In elderly patients, specific studies are lacking, but age-related changes in drug metabolism and increased prevalence of comorbidities warrant caution [4]. For pregnant women, no adequate or well-controlled studies exist, and the pregnancy category is classified as C, indicating that risk cannot be ruled out [3]. Breastfeeding women should use this compound with caution, though occasional use is unlikely to pose significant risk to the nursing infant due to low systemic exposure [3]. Patients with cardiovascular disease, diabetes, hypertension, or hyperthyroidism should use this compound cautiously as it may exacerbate these conditions [4] [3].

Toxicology Profile

Clinical Manifestations of Toxicity

This compound exhibits a narrow therapeutic window, with intoxication possible at doses as low as 0.05 mg/kg body weight [6]. Toxicity manifestations differ significantly between pediatric and adult populations. In children, the most pronounced effects involve the central nervous system, characterized by immediate onset of hypotonia, sensory deterioration, hypothermia, and bradycardia of variable severity [7]. These symptoms can progress to profound CNS depression, coma, and potentially death, particularly in children under 6 years of age [1] [7]. The rapid onset and potential severity of pediatric poisoning underscore the importance of immediate medical attention for suspected exposures.

In adults, toxic manifestations more frequently involve cardiovascular effects and reversible organ dysfunction. A recent case report documented a 27-year-old woman who attempted suicide by ingesting three bottles of this compound-containing solution and developed prominent QT interval prolongation (QTc 698 ms), reversible left ventricular systolic dysfunction (LVEF 34%), and pulmonary edema [6]. Myocardial biopsy revealed extensive fibrosis with mild inflammatory cell infiltrate, suggesting direct myocardial injury [6]. Interestingly, despite significant cardiac dysfunction, troponin T levels showed only slight elevation, indicating a potential discordance between functional and biochemical markers of myocardial damage [6]. Both pediatric and adult toxicity can include paradoxical hypertension or hypotension, bradycardia, respiratory depression, and gastrointestinal symptoms such as nausea [1] [6] [3].

Risk Factors and Special Considerations

Several patient-specific and use-related factors influence the risk and severity of this compound toxicity. Age is a critical determinant, with children exhibiting enhanced susceptibility due to differences in metabolism, receptor sensitivity, and smaller body mass [2] [7]. Preexisting medical conditions, particularly cardiac or renal disease, can amplify adverse effects and complicate management [4]. Concomitant medication use with sympathomimetic drugs or monoamine oxidase inhibitors may potentiate toxicity through pharmacodynamic interactions [2].

Duration of use represents another important consideration, with long-term application associated with rhinitis medicamentosa (rebound congestion) upon discontinuation and potential loss of effectiveness (tachyphylaxis) due to adaptive receptor responses [1] [5]. Ocular adverse events from topical application include conjunctival hyperemia, punctate keratitis, mydriasis (which may precipitate angle-closure glaucoma in susceptible individuals), blurred vision, and allergic reactions [3]. Systemic absorption from topical use can produce headache, nervousness, dizziness, hypertension, and palpitations [4] [3].

Table 3: this compound Adverse Effects and Toxicity Profile

System Affected Common Adverse Effects Serious Toxic Effects Population at Highest Risk
Central Nervous System Headache, dizziness, nervousness CNS depression, coma, hypothermia, seizures Children <6 years, elderly
Cardiovascular Palpitations, hypertension or hypotension QT prolongation, ventricular arrhythmias, reversible cardiomyopathy, pulmonary edema Patients with preexisting cardiac conditions
Ocular Transient irritation, reactive hyperemia, mydriasis Punctate keratitis, rebound hyperemia, angle-closure glaucoma Long-term users, glaucoma patients
Respiratory - Pulmonary edema, respiratory depression Overdose cases
Metabolic - Hyperglycemia Diabetic patients
Dermatological - Allergic reactions (blepharoconjunctivitis) Patients with sensitivity to components

Experimental and Research Approaches

In Vivo Toxicological Assessment

The evaluation of this compound toxicity employs various experimental models ranging from zebrafish to mammalian systems. Zebrafish embryos have emerged as a valuable vertebrate model for high-content screening of organ-specific developmental toxicity, offering advantages including small size, optical transparency, rapid organogenesis, and genetic tractability [9]. The zebrafish pronephros shares significant cellular and molecular homology with human nephrons, making it particularly relevant for assessing renal toxicity [9]. Automated imaging pipelines enable quantitative assessment of phenotypic alterations in live transgenic zebrafish embryos, facilitating large-scale toxicity screening [9].

For comprehensive cardiovascular assessment, mammalian models remain essential. The case report of human this compound intoxication with QT prolongation and reversible cardiomyopathy suggests that electrocardiographic monitoring in conscious or anesthetized large animals would be appropriate for evaluating proarrhythmic potential [6]. Echocardiography provides non-invasive assessment of cardiac function, while histopathological examination of myocardial tissue reveals structural alterations such as fibrosis and inflammatory infiltrates observed in human toxicity [6]. Hemodynamic monitoring in instrumented animals can characterize blood pressure and heart rate effects, with particular attention to potential biphasic responses (initial hypertension followed by hypotension) [6].

Molecular and Cellular Investigations

Elucidation of this compound's mechanisms of toxicity requires complementary in vitro approaches. Receptor binding assays can quantify affinity and intrinsic activity at α-adrenergic receptor subtypes and other potential targets, helping to explain both therapeutic and toxic effects [5]. Assessment of cardiac repolarization using patch clamp techniques on isolated cardiomyocytes or heterologous expression systems expressing human ion channels can characterize effects on action potential duration and specific potassium channels implicated in QT prolongation [6].

Cellular viability assays in relevant cell types (cardiomyocytes, vascular smooth muscle, neuronal) can establish concentration-response relationships for cytotoxicity [6]. Additionally, calcium imaging and cAMP quantification assays can verify signaling pathway engagement and potential adaptive changes with prolonged exposure [5]. For developmental toxicity assessment, the zebrafish model allows for standardized protocols where embryos at 24 hours post-fertilization are exposed to this compound concentrations (typically 25 μM in screening studies) for 24 hours, followed by phenotypic evaluation at 48 hpf using standardized morphological scoring systems [9].

G cluster_in_vivo In Vivo Approaches cluster_in_vitro In Vitro Approaches cluster_eval Toxicity Evaluation Endpoints Start Study Design & Model Selection Zebrafish Zebrafish Embryo Model (24-48 hpf exposure) Start->Zebrafish Mammalian Mammalian Models (Rodent/Non-rodent) Start->Mammalian Receptor Receptor Binding Assays (α-adrenergic subtypes) Start->Receptor Ion Ion Channel Studies (Patch clamp techniques) Start->Ion Morpho Morphological Scoring (Organ-specific malformations) Zebrafish->Morpho CV_assess Cardiovascular Assessment (ECG, Echocardiography) Mammalian->CV_assess CNS_assess CNS Function Assessment (Neurobehavioral testing) Mammalian->CNS_assess Histo Histopathological Analysis (Fibrosis, Inflammation) Mammalian->Histo Functional Functional Assessment (Cardiac output, Renal function) CV_assess->Functional CNS_assess->Functional Molecular Molecular Markers (Troponin, BNP, Inflammatory cytokines) Receptor->Molecular Ion->Molecular Cellular Cellular Viability Assays (Cardiomyocytes, Neurons) Cellular->Molecular Signaling Signaling Pathway Analysis (cAMP, Ca²⁺ imaging) Signaling->Molecular Histo->Functional

Figure 2: Experimental Approaches for this compound Toxicity Assessment. Comprehensive toxicity evaluation integrates in vivo models (zebrafish, mammals) with in vitro systems (cellular, molecular) to characterize organ-specific effects and mechanisms.

Regulatory and Clinical Implications

Safety Warnings and Precautions

Based on the established pharmacology and toxicology profile, several critical safety considerations guide the appropriate clinical use of this compound. Pediatric contraindications represent the most significant warning, with this compound strictly contraindicated in infants and young children due to potentially life-threatening CNS depression [2] [4] [7]. This contraindication extends to nasal and ocular formulations, as systemic absorption occurs via both routes [2]. The narrow therapeutic index necessitates careful dosing adherence, with specific instructions not to exceed recommended frequency or duration of use [4].

Additional important precautions include avoidance in patients with cardiovascular disease due to potential hypertension, tachycardia, and arrhythmias; caution in individuals with hyperthyroidism, diabetes, or hypertension which may be exacerbated; and careful consideration in patients with angle-closure glaucoma due to the risk of mydriasis-induced increases in intraocular pressure [4] [3]. Patients should be specifically counseled about the risk of rebound congestion with prolonged use (>72 hours) and the potential for loss of effectiveness (tachyphylaxis) with frequent repeated applications [1] [5].

Risk Management and Mitigation Strategies

Effective risk management for this compound-containing products involves multiple strategies targeting both healthcare providers and consumers. Clear labeling regarding pediatric contraindications, proper administration technique, and recommended duration of use represents the first line of defense [4]. Child-resistant packaging may reduce accidental ingestion risks, particularly for ocular formulations that may be appealing to young children due to their resemblance to eye lubricants [7]. Healthcare provider education should emphasize appropriate patient selection, with particular attention to contraindications and special populations.

Post-marketing surveillance through active pharmacovigilance programs provides ongoing safety assessment in real-world use settings. A recent active surveillance study of this compound 0.1% + hypromellose 0.5% in 335 patients reported predominantly mild ocular adverse reactions including eye irritation, blurred vision, eye pruritus, and headache, with no serious adverse events identified [8]. This study demonstrated the value of systematic post-approval monitoring for detecting less common adverse events not identified in pre-market clinical trials. For overdose management, supportive care remains central, with particular attention to cardiorespiratory monitoring and temperature regulation, especially in pediatric cases [6] [7].

Conclusion

References

naphazoline imidazoline receptor binding affinity

Author: Smolecule Technical Support Team. Date: February 2026

Imidazoline Receptor Subtypes at a Glance

The table below summarizes the key characteristics of the primary imidazoline receptor subtypes, which are the potential targets for naphazoline.

Receptor Subtype Primary Localization Proposed Functions Key Findings from Search Results
I1 (I1R) Plasma Membrane [1] Central control of blood pressure; inhibits sympathetic nervous system [1]. Agonists (e.g., moxonidine, rilmenidine) are used as antihypertensives. Signaling involves activation of PC-PLC and ERK1/2 pathways [1] [2].
I2 (I2BS) Mitochondrial Membrane [1] [3] Modulation of monoamine oxidase (MAO); implicated in analgesia, neuroprotection, and mood [1] [3]. Highly heterogeneous; at least four different proteins bind I2 ligands. One identified protein is brain creatine kinase [3]. Ligands show promise in chronic pain models [3] [4].
I3 (I3R) Pancreatic β-cells [1] Regulation of insulin secretion [1]. Distinct from I1 and I2 sites; modulates ATP-sensitive potassium channels (KATP) to stimulate insulin secretion [5] [1].

What We Know About this compound

  • Historical Context and Receptor Activation: this compound is recognized as an early imidazoline compound. A key source notes that it is one of the ligands that can activate trace amine receptors, which are related to imidazoline receptor systems [6].
  • Lack of Quantitative Data: Despite its known interaction, the search results do not provide specific, quantitative binding affinity data (such as Ki, IC50, or Kd values) for this compound at any of the imidazoline receptor subtypes.

Standard Experimental Protocols for Characterization

Although this compound-specific data is limited, research on imidazoline receptors relies on established techniques. The following methodologies are used to characterize ligands.

Radioligand Binding Assays

This is the primary method for determining binding affinity and selectivity.

  • Core Principle: Measures the ability of a test compound (like this compound) to displace a radioactively labeled ligand from its binding site on a receptor preparation [1] [3].
  • Typical Protocol:
    • Membrane Preparation: Prepare synaptosomal membranes from tissues like rat brain or cell lines expressing the target.
    • Incubation: Incubate the membrane preparation with a fixed concentration of a radioligand (e.g., [³H]clonidine for I1 sites or [³H]idazoxan for I2 sites) and varying concentrations of this compound [1] [3].
    • Separation and Measurement: Filter the mixture to separate bound from free radioligand. Measure the radioactivity retained on the filter.
    • Data Analysis: Use the displacement curve to calculate the inhibitory constant (Ki), which represents the binding affinity of this compound.
Functional Assays

These experiments determine if binding produces a functional response.

  • For I1 Receptors: A common method involves measuring the inhibition of adenylate cyclase in cell cultures like PC12 cells. Activation of I1 receptors inhibits cAMP production, which can be quantified [2].
  • For I2 Receptors: As I2 sites are linked to MAO, a functional assay can measure the inhibition of monoamine oxidase activity in mitochondrial preparations, assessing the impact on enzyme kinetics [6] [3].

The following diagram illustrates the core workflow for characterizing an imidazoline receptor ligand, integrating both binding and functional studies.

G Start Start: Ligand Characterization Prep Membrane Preparation (Rat brain, cell lines) Start->Prep Bind Radioligand Binding Assay Prep->Bind DataAffinity Generate Binding Curve (Calculate Ki value) Bind->DataAffinity Func Functional Assays DataAffinity->Func DataFunc Measure Functional Response (cAMP levels, MAO activity) Func->DataFunc Analysis Integrate Data: Affinity + Efficacy DataFunc->Analysis

How to Proceed with Your Research

Given the lack of explicit data for this compound, here are practical steps you can take:

  • Consult Specialized Databases: Search for "this compound" in dedicated pharmacological databases such as IUPHAR/BPS Guide to PHARMACOLOGY or BindingDB, which may contain more detailed receptor-ligand information.
  • Review Historical Literature: The initial studies characterizing imidazoline receptors in the late 1980s and 1990s may have screened this compound. A deep dive into older pharmacology journals could yield the primary data.
  • Consider Structural Analogues: If data on this compound remains elusive, investigating the affinities of structurally related imidazoline compounds (like clonidine or idazoxan) can provide a useful conceptual framework.

References

naphazoline pharmacokinetics absorption distribution metabolism

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacokinetic Profile of Naphazoline

The table below summarizes the core pharmacokinetic (PK) parameters of this compound as established in the current literature.

Parameter Details / Value Context & Notes
Absorption Almost 100% bioavailability (intranasal) [1]; rapid action after topical application [2] [3] Systemic absorption can occur after topical application to mucous membranes (ocular, nasal) [3].
Distribution V~d~: Presumably small [1]; Protein Binding: ~95% [1] High protein binding and presumed small V~d~ suggest the drug is largely confined to the plasma compartment [1].
Metabolism Minimally metabolized [1] Specific enzymes and metabolic byproducts are not detailed in the available literature.
Elimination Mostly eliminated renally (unchanged) [1] Consistent with minimal metabolism.

Analytical Methodologies for Quantification

Robust analytical methods are crucial for studying drug pharmacokinetics. The following table outlines a validated RP-HPLC-DAD method suitable for the simultaneous determination of this compound HCl (NPZ) and its impurities, which can be adapted for PK studies [4].

Aspect Detailed Protocol
Objective Simultaneous determination of NPZ, pheniramine maleate, and three official impurities (NPZ impurity B, PHN impurity A, and B) [4].

| Chromatographic Conditions | - Column: Hypersil ODS (5 µm, 250 x 4.6 mm i.d.)

  • Mobile Phase: Phosphate buffer pH 6.0 : Acetonitrile (70:30, v/v)
  • Flow Rate: 1.0 mL/min
  • Detection: DAD at 260 nm
  • Injection Volume: 10 µL
  • Elution: Isocratic | | Sample Preparation | - Stock Solutions: 1.0 mg/mL of each analyte in mobile phase.
  • Calibration Curves: Serial dilutions from stock solutions in mobile phase across specified concentration ranges (e.g., 5.00–45.00 µg/mL for NPZ).
  • Dosage Form: Dilute eye drop solution (e.g., 1.0 mL to 25 mL) with mobile phase and sonicate. | | Validation (as per ICH) | - Linearity: Correlation coefficient (r) >0.999 for all compounds.
  • Precision: RSD < 2.0%.
  • Accuracy, Robustness, LOD/LOQ: Confirmed as per guidelines. |

Mechanism of Action and Systemic Pathways

This compound is a sympathomimetic amine that acts as a potent vasoconstrictor. Its primary mechanism and downstream effects are visualized below.

G This compound This compound MOI Molecular Initiating Event (MIE) Stimulation of Alpha-Adrenergic Receptors This compound->MOI Binds to KE1 Key Event 1 Vasoconstriction in nasal mucosa/ conjunctiva MOI->KE1 SystemicAbsorption Systemic Absorption MOI->SystemicAbsorption If absorbed KE2 Key Event 2 Reduced blood flow and edema KE1->KE2 AO_Therapeutic Therapeutic Outcome Reduced congestion/swelling KE2->AO_Therapeutic AO_Toxic Adverse Outcome (Overdose) Hypertension → Bradycardia → CNS Depression KE_Systemic1 Increased peripheral vascular resistance SystemicAbsorption->KE_Systemic1 KE_Systemic2 Increased afterload on heart KE_Systemic1->KE_Systemic2 KE_Systemic2->AO_Toxic

This diagram illustrates the dual pathways of this compound's action, leading to either therapeutic effects locally or systemic toxicity in overdose. The molecular initiating event is the stimulation of alpha-adrenergic receptors (both α1 and α2) [5] [1]. When applied topically, this primarily causes vasoconstriction in the mucous membranes, reducing blood flow and edema, which is the desired therapeutic effect [5] [3]. However, if the drug is systemically absorbed—either through excessive topical use or, more severely, through ingestion—this same mechanism can lead to a dangerous cascade of effects. Systemic absorption causes widespread vasoconstriction, increasing peripheral vascular resistance and cardiac afterload, which can result in hypertension, followed by reflex bradycardia, and potential central nervous system (CNS) depression [6] [1].

Research Implications and Data Gaps

For researchers in drug development, the identified data gaps represent clear opportunities for further investigation:

  • Metabolism: The statement that this compound is "minimally metabolized" [1] requires rigorous validation. Modern studies using high-resolution mass spectrometry are needed to definitively identify any potential metabolites and the enzymes involved.
  • Distribution Kinetics: While basic parameters like volume of distribution and protein binding are estimated [1], comprehensive tissue distribution studies, especially concerning penetration into the central nervous system and other organs, are lacking.
  • Quantitative PK Models: There is an absence of published population PK models or definitive half-life values for this compound in humans. Developing such models would be critical for a full quantitative understanding of its in vivo behavior.

References

Comprehensive Technical Analysis of Naphazoline: Systemic Toxicity Mechanisms and Research Approaches

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Clinical Relevance

Naphazoline is an imidazoline derivative with potent α-adrenergic agonist properties that has been in clinical use since 1942 as a topical decongestant. While therapeutically employed for ocular vasoconstriction (0.012%-0.03% solutions) and nasal congestion at low concentrations, this compound possesses a narrow therapeutic window that makes systemic toxicity a significant concern, particularly in pediatric populations and cases of intentional ingestion. The clinical relevance of this compound toxicity has increased due to its presence in over-the-counter products including ocular decongestants, nasal sprays, and antiseptic first-aid solutions in certain regions, particularly Japan. Understanding the mechanistic basis of this compound's systemic effects is essential for researchers developing safer decongestants and clinicians managing intoxication cases. Recent case reports highlight that ingestion of even relatively small amounts (approximately 0.3 mg/kg) can produce significant multi-organ toxicity requiring intensive medical intervention, with potentially fatal outcomes at higher doses [1] [2].

Mechanisms of Action

Molecular Targets and Receptor Interactions

This compound exerts its effects primarily through activation of α-adrenergic receptors, with additional activity at imidazoline receptors that contributes to both its therapeutic and toxicological profiles:

  • Receptor binding profile: this compound functions as a mixed α1/α2 adrenergic receptor agonist with an approximate binding affinity ratio of 1:2 for α1:α2 receptors [3]. This dual receptor activation differentiates it from more selective agents like tetrahydrozoline (primarily α1-selective) and brimonidine (highly α2-selective). The vasoconstrictive effects result primarily from activation of α1-adrenergic receptors on vascular smooth muscle, while α2 activation contributes to both vasoconstriction and central nervous system effects [4] [3].

  • Cellular signaling pathways: Stimulation of α1-adrenergic receptors activates Gq-protein coupled signaling, leading to phospholipase C activation, inositol triphosphate (IP3) production, and release of intracellular calcium, resulting in vascular smooth muscle contraction. In contrast, α2-adrenergic receptor stimulation engages Gi-protein coupled signaling pathways that decrease intracellular cyclic adenosine monophosphate (cAMP), also culminating in smooth muscle contraction [3]. The imidazoline receptor activation contributes particularly to central effects including ocular hypotension and potentially to systemic toxicity [5].

Table 1: this compound Receptor Binding and Functional Effects

Receptor Type Binding Affinity Primary Signaling Pathway Physiological Effect
α1-adrenergic Moderate (Kd ~μM range) Gq-PLC-IP3-Ca²⁺ Vasoconstriction (arteries/arterioles)
α2-adrenergic Higher (2× α1) Gi-AC-cAMP reduction Vasoconstriction (veins/venules), CNS depression
Imidazoline (I1) Moderate Gi-protein coupled Ocular hypotension, Central BP modulation
Concentration-Dependent Effects

The effects of this compound demonstrate significant concentration dependence that explains the transition from therapeutic to toxic effects:

  • Therapeutic concentrations (topical application): At low concentrations (0.012%-0.03% ophthalmic solutions), this compound produces localized vasoconstriction of conjunctival blood vessels with minimal systemic absorption, effectively reducing ocular redness through activation of vascular α-adrenergic receptors in the eye [3].

  • Moderate systemic exposure: With increased absorption or low-dose ingestion, this compound activates peripheral α-adrenergic receptors throughout the vascular system, leading to generalized vasoconstriction, increased systemic vascular resistance, and hypertension followed by potential reflex bradycardia [2].

  • High systemic concentrations: At toxic levels, this compound demonstrates central α2-adrenergic receptor activation leading to central nervous system depression, while profound peripheral vasoconstriction results in tissue hypoperfusion, lactic acidosis, and potential end-organ damage [1] [2]. The negative feedback inhibition of norepinephrine release through presynaptic α2-adrenergic receptor stimulation may contribute to the bradycardia and CNS depression observed in severe intoxication [4].

The following diagram illustrates this compound's major signaling pathways and systemic effects:

G cluster_peripheral Peripheral Effects cluster_central Central Effects N This compound A1 α1-Adrenergic Receptor N->A1 A2 α2-Adrenergic Receptor N->A2 CA2 α2-Adrenergic Receptor N->CA2 I1 Imidazoline (I₁) Receptor N->I1 Gq Gq Protein A1->Gq Gi Gi Protein A2->Gi PLC PLC Activation Gq->PLC AC AC Inhibition Gi->AC Ca Ca²⁺ Release PLC->Ca cAMP cAMP Reduction AC->cAMP Vasoconstriction Vasoconstriction Ca->Vasoconstriction cAMP->Vasoconstriction BP Hypertension Vasoconstriction->BP CGI Gi Protein CA2->CGI CAMP cAMP Reduction CGI->CAMP CNS CNS Depression CAMP->CNS Ocular Ocular Hypotension I1->Ocular

This compound's multireceptor activation leads to diverse physiological effects through distinct signaling pathways.

Systemic Toxicity Profiles

Cardiovascular Toxicity

This compound-induced cardiovascular toxicity represents the most life-threatening aspect of systemic exposure and demonstrates complex, time-dependent manifestations:

  • Hypertension and bradycardia: Initial presentation frequently includes significant hypertension accompanied by paradoxical bradycardia, creating a potentially confusing clinical picture. This hemodynamic pattern results from this compound's dual mechanisms of peripheral vasoconstriction (via α1-adrenergic receptors) and central vagal stimulation (via α2-adrenergic receptors). Case reports document blood pressure elevations to levels as high as 166/122 mmHg with concurrent heart rate depression to 40-50 bpm [2]. The increased systemic vascular resistance can be profound, with measured systemic vascular resistance index (SVRI) values reaching approximately 4000 dyn·s·m²/cm⁵ (normal range: 1500-2500 dyn·s·m²/cm⁵) [2].

  • Cardiomyopathy and electrical abnormalities: With significant exposure, this compound can induce transient left ventricular dysfunction with echocardiographic evidence of reduced ejection fraction (documented cases show reduction to 34%) [1]. The proposed mechanisms include excessive afterload from intense vasoconstriction and potentially direct catecholamine-mediated myocardial stunning. Additionally, QT interval prolongation represents a potentially serious electrical manifestation, with case reports demonstrating QTc intervals extended to 698 ms (normal <440-460 ms for women) [1]. This QT prolongation may result from either direct myocardial injury or altered repolarization currents due to catecholamine excess, creating susceptibility to ventricular arrhythmias.

Central Nervous System Effects

The neurological manifestations of this compound toxicity range from stimulation to profound depression:

  • Dose-dependent progression: Initial symptoms may include agitation, nervousness, and headache reflecting early sympathomimetic stimulation [6] [7]. However, with increasing systemic absorption, patients typically progress to CNS depression characterized by drowsiness, lethargy, and in severe cases, coma. The depression of consciousness results from central α2-adrenergic receptor activation, which decreases norepinephrine release in the brainstem [4].

  • Thermoregulatory disruption: Significant this compound intoxication frequently produces hypothermia, with documented cases reporting body temperatures as low as 98.1°F (36.7°C) in the presence of significant systemic toxicity [2]. This effect likely stems from both central thermoregulatory dysfunction and peripheral vasoconstriction-induced heat loss.

Pulmonary Complications

This compound toxicity can include serious pulmonary manifestations:

  • Non-cardiogenic pulmonary edema: Case reports describe patients developing pulmonary edema in the absence of left ventricular failure, suggesting increased pulmonary vascular permeability rather than pure hydrostatic mechanisms [1]. This complication may result from direct endothelial damage or intense pulmonary vasoconstriction leading to capillary leak.

Table 2: Organ System Toxicity in this compound Intoxication

Organ System Clinical Manifestations Proposed Mechanisms Time Course
Cardiovascular Hypertension, bradycardia, QT prolongation, reduced ejection fraction Peripheral vasoconstriction (α1), increased afterload, central vagal stimulation (α2), direct myocardial injury Initial (hours): Hypertension/Vasoconstriction; Delayed (12-24h): Cardiac dysfunction
Central Nervous System Agitation, drowsiness, coma, hypothermia Central α2-adrenergic receptor activation, decreased CNS norepinephrine release Progressive: Early stimulation followed by depression
Pulmonary Pulmonary edema, respiratory depression Increased pulmonary vascular permeability, neurogenic mediated Variable: Often delayed 6-12 hours
Ocular Mydriasis, blurred vision, rebound hyperemia Ocular α-adrenergic receptor stimulation, compensatory vasodilation Topical use: Immediate; Systemic: Variable

Experimental Approaches for Toxicity Assessment

In Vivo Models and Hemodynamic Monitoring

Elucidating this compound's systemic effects requires sophisticated physiological monitoring in controlled experimental settings:

  • Animal models: Rabbit models have proven valuable for studying this compound's ocular hemodynamic effects and have provided important insights into systemic cardiovascular actions. These models demonstrate that topical this compound application (7.5-75 μg) produces dose-dependent mydriasis (2-5.5 mm increase in pupil diameter) and bilateral ocular hypotension (3-10 mmHg reduction in intraocular pressure) [5]. The bilateral effects following unilateral administration suggest a central mechanism of action. Intracisternal administration studies (3.3 μg in rabbits) further confirmed central nervous system mediation of this compound's cardiovascular effects [5].

  • Hemodynamic monitoring in clinical cases: Advanced cardiovascular monitoring in human intoxication cases has revealed characteristic hemodynamic patterns. The use of minimally invasive cardiac output (CO) monitoring systems allows quantification of this compound's effects on systemic vascular resistance and cardiac function. These approaches document dramatically elevated SVRI with concomitant reduction in cardiac index (CI), confirming the primary vasoconstrictive effects with secondary cardiac impairment [2]. This monitoring guides targeted vasodilator therapy with α-adrenergic antagonists like phentolamine or calcium channel blockers like nicardipine.

The following diagram illustrates the experimental workflow for assessing this compound toxicity:

G cluster_route Administration Routes cluster_monitor Assessment Methods cluster_params Measured Parameters Start This compound Exposure R1 Topical Ocular Start->R1 R2 Oral Ingestion Start->R2 R3 Intracisternal Start->R3 R4 Intravenous Start->R4 M1 Hemodynamic Monitoring R1->M1 R2->M1 R3->M1 R4->M1 P1 SVRI (Cardiac Afterload) M1->P1 M2 Electrocardiography P2 QTc Interval M2->P2 M3 Echocardiography P3 Ejection Fraction M3->P3 M4 Biochemical Markers P4 Troponin (Myocardial Injury) M4->P4 M5 Molecular Analysis P5 Receptor Binding M5->P5

Comprehensive assessment of this compound toxicity requires multiple administration routes and monitoring approaches.

Molecular and Receptor-Level Investigations

Understanding this compound's toxicity mechanisms requires investigation at cellular and molecular levels:

  • Receptor profiling studies: Competitive binding assays using human cloned receptors have established this compound's relative affinity for α1 versus α2 adrenergic receptors, demonstrating its mixed α1/α2 agonist profile with approximately 2:1 preference for α2 receptors [3]. These studies typically involve radioligand displacement experiments using cell membranes expressing specific receptor subtypes.

  • Signal transduction analysis: Investigation of this compound's effects on second messenger systems has elucidated its mechanism for reducing aqueous humor production and flow. Studies using pertussis toxin (PTX) pretreatment, which ADP-ribosylates and inactivates Gi/o proteins, demonstrate 50-65% attenuation of this compound's ocular hypotensive effects, confirming involvement of Gi-protein coupled pathways [5]. This experimental approach helps distinguish between α2-adrenergic and imidazoline receptor-mediated effects.

  • Pathological examination: Endomyocardial biopsy in severe human intoxication cases has revealed characteristic findings including extensive myocardial fibrosis with minimal inflammatory cell infiltrate, consistent with direct catecholamine-mediated injury rather than inflammatory myocarditis [1]. Histological analysis provides important correlation between functional cardiac impairment and structural changes.

Clinical Management and Therapeutic Implications

The management of this compound intoxication requires targeted interventions based on understanding its mechanistic toxicity:

  • Vasodilator therapy: The cornerstone of severe this compound intoxication management involves alpha-adrenergic blockade with agents like phentolamine (non-selective α-antagonist) or alternative vasodilators like calcium channel blockers (nicardipine) [2]. Dosing guidance using hemodynamic parameters such as SVRI has proven effective, with case reports documenting phentolamine infusion at 0.1-0.3 μg/kg/min titrated to maintain SVRI below 2500 dyn·s·m²/cm⁵ [2].

  • Supportive care and monitoring: Given the potential for CNS depression and respiratory compromise, supportive care including airway protection and ventilatory support may be necessary. Continuous cardiac monitoring is essential given the risk of QT prolongation and potential ventricular arrhythmias, with electrolyte repletion (particularly magnesium) indicated for significant QT abnormalities [1].

  • Pediatric considerations: Children are particularly vulnerable to this compound toxicity, with reports of severe CNS depression and hypothermia following even therapeutic misuse [6] [8]. The narrow therapeutic index in pediatric populations necessitates extreme caution with this compound-containing products in children.

Summary and Research Gaps

This compound's systemic toxicity stems from its mixed α1/α2 adrenergic receptor agonist activity, with imidazoline receptor contributions potentially exacerbating central effects. The cardiovascular manifestations dominate the clinical picture, characterized by initial hypertension and bradycardia progressing to potential cardiomyopathy, QT prolongation, and pulmonary edema in severe cases. Importantly, many toxic effects demonstrate reversibility with appropriate supportive care and targeted vasodilator therapy.

References

naphazoline historical development and discovery

Author: Smolecule Technical Support Team. Date: February 2026

Historical Development and Key Dates

The table below outlines the key milestones in the historical development of naphazoline.

Year Event Significance / Key Detail
1934 Patent filed for this compound [1] Marked the initial invention of the compound.
1942 Came into medical use [2] [1] Introduced as a nasal decongestant and topical vasoconstrictor.
1944 Early pharmacological studies published [3] Characterized it as a new vasoconstrictor: 2-Naphthyl-1'-Methyl-imidazoline hydrochloride.
1974 Received US FDA approval as a prescription ocular decongestant (0.1%) [4] Formalized its use for eye redness at a higher concentration.
2017 Brimonidine, a selective α2-agonist, approved for ocular redness [4] Highlighted the evolution of the drug class and provided a modern comparator for this compound.

Synthesis and Production Evolution

The synthesis of this compound has been refined over time to improve yield, purity, and industrial safety.

Early Synthesis and Initial Improvements

The core structure of this compound is an imidazoline ring attached to a naphthalene group. Early synthetic routes, described in a 1944 study, produced "2-Naphthyl-1'-Methyl-imidazoline hydrochloride" (Privine or Naphthazoline) [3]. A key intermediate in its production is α-naphthylacetonitrile [5] [6] [7].

A significant early improvement was documented in a 1993 Japanese patent (JPH06345737A), which addressed instability and by-product formation in the imino ether intermediate. This method involved reacting α-naphthylacetonitrile with a C3-C10 alcohol (preferably a secondary alcohol like isopropanol) in the presence of hydrochloric acid gas, followed by condensation with ethylenediamine [5]. This method was noted for producing high-quality this compound in high yield while being industrially safe [5].

Modern Synthetic and Refinement Methods

Recent Chinese patents demonstrate further advancements in the synthesis and purification of this compound hydrochloride:

  • Catalytic Methods: CN110041261B describes a method using thiourea or sodium sulfide as a catalyst for the reaction of α-naphthylacetonitrile and ethylenediamine, simplifying the process [6].
  • Refinement Techniques: CN115636790A details a refining process using a two-solvent system (like methanol and methyl tert-butyl ether) for crystallization. This process effectively removes impurities, yielding a high-purity white crystalline powder [7].

The following diagram illustrates a modern, catalyzed synthesis pathway for this compound.

G Start α-Naphthylacetonitrile Reaction Condensation Reaction Start->Reaction Reactants EDA Ethylenediamine EDA->Reaction Catalyst Catalyst (Thiourea or Na₂S) Catalyst->Reaction Catalyzes Intermediate This compound Base Reaction->Intermediate Acid Acidification (HCl) Intermediate->Acid Crude Crude this compound HCl Acid->Crude Recryst Recrystallization (Solvent System) Crude->Recryst Final Pure this compound HCl (White Crystalline Powder) Recryst->Final

Modern catalyzed synthesis and purification workflow for this compound HCl.

Pharmacology and Mechanism of Action

This compound is a sympathomimetic agent belonging to the imidazoline class. Its primary mechanism involves activation of alpha-adrenergic receptors.

Receptor Binding and Selectivity

This compound is characterized as a mixed α1- and α2-adrenergic receptor agonist [8] [4] [1]. Studies show its binding affinity is approximately 2:1 for α2:α1 receptors [4]. This mixed profile differs from other ocular decongestants: tetrahydrozoline is a selective α1-agonist, while brimonidine is a highly selective α2-agonist [4].

Cellular Signaling and Functional Effects

As an alpha-adrenergic agonist, this compound's vasoconstrictive effect is mediated by its action on vascular smooth muscle cells in the conjunctiva [4] [1]:

  • Stimulation of α1-adrenergic receptors (Gq-protein coupled) produces vascular smooth muscle contraction via the inositol triphosphate (IP3) pathway.
  • Stimulation of α2-adrenergic receptors (Gi-protein coupled) leads to decreased intracellular cyclic adenosine monophosphate (cAMP), also resulting in contraction [4].

This vasoconstriction of conjunctival arterioles reduces blood flow and decreases congestion and swelling, providing relief from ocular redness [2] [1].

A 2022 study investigated intrinsic efficacy differences among alpha-agonists, noting that ligands with low intrinsic efficacy like this compound typically stimulate only the Gi-protein pathway (monophasic response). In contrast, high intrinsic efficacy agonists like brimonidine can stimulate both Gi and Gs pathways (biphasic response), which may have clinical implications [8].

Safety and Side Effect Profile

Long-term or improper use of this compound is associated with specific adverse effects:

  • Rebound Hyperemia & Rhinitis Medicamentosa: With continued use, this compound can cause tachyphylaxis (loss of effectiveness) and rebound redness or nasal congestion upon discontinuation [4] [1] [9].
  • Cardiovascular and CNS Effects: Overdose or systemic absorption can lead to central nervous system depression (especially in children), bradycardia, hypotension, and hypothermia. Hypertension and pulmonary edema have also been reported [2] [3] [9].
  • Ocular Effects: Known side effects include mydriasis (pupil dilation), increased intraocular pressure, blurred vision, and punctate keratitis [1] [3].

Current Research and Future Perspectives

Current research focuses on refining its safety profile and understanding its pharmacology. A 2018 review highlighted the need for more studies on this compound's pharmacokinetics, biotransformation, and potential effects on the immune and reproductive systems [3]. The development of more selective alpha-agonists like brimonidine for ocular redness reflects an effort to overcome limitations like rebound hyperemia associated with this compound [4].

References

naphazoline pharmacological effects on vascular smooth muscle

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Receptor Targets

Naphazoline is a mixed α1/α2 adrenergic receptor agonist, with a binding affinity of approximately 2:1 for α2:α1 receptors [1]. Its vasoconstrictive effect is primarily mediated through the following mechanism [2] [3] [4]:

Target Primary Action Physiological Outcome
Alpha-1A Adrenergic Receptor Agonist [2] Vasoconstriction via phospholipase C (PLC) pathway [4]
Alpha-2A Adrenergic Receptor Agonist [2] Vasoconstriction via inhibition of adenylate cyclase (AC) [1]
D(2) Dopamine Receptor Agonist [2] Role in vascular smooth muscle is less defined

The diagram below illustrates the intracellular signaling cascade triggered by this compound binding to these receptors:

G This compound This compound Alpha1 α1-Adrenergic Receptor This compound->Alpha1 Alpha2 α2-Adrenergic Receptor This compound->Alpha2 Gq Gq Protein Alpha1->Gq Gi Gi Protein Alpha2->Gi PLC Phospholipase C (PLC) Gq->PLC AC Adenylate Cyclase (AC) Gi->AC Inhibits PIP2 PIP₂ PLC->PIP2 cAMP cAMP AC->cAMP IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca2pSR Ca²⁺ Release from SR IP3->Ca2pSR PKC Protein Kinase C (PKC) DAG->PKC MLCK_active MLCK (Active) Ca2pSR->MLCK_active Ca²⁺/Calmodulin PKC->MLCK_active MLCK_inactive MLCK (Inactive) MLCK_inactive->MLCK_active Activation MLC_P MLC Phosphorylation MLCK_active->MLC_P Contraction Vascular Smooth Muscle Contraction MLC_P->Contraction PKA Protein Kinase A (PKA) cAMP->PKA Relaxation_Path Relaxation Pathway (Inhibited) PKA->Relaxation_Path Stimulates

Intracellular signaling cascade of this compound-induced vasoconstriction.

Quantitative Data & Experimental Findings

The pharmacological profile of this compound is characterized by the following quantitative data and observations from research:

Parameter Details Reference / Context
Receptor Binding Affinity (α2:α1) ~2:1 ratio [1]
Onset of Action Rapid (within minutes) [3]
Duration of Effect 4 to 8 hours [2]
Reported Adverse Events Eye irritation, blurred vision, eye pruritus, headache (all mild and transient) Active surveillance study (n=335 patients) [5]
Toxicity in Overdose CNS depression (progressing to coma), hypothermia, bradycardia; particularly pronounced in children under 6 [2]

Research Methodologies

For researchers, the following validated experimental protocols are relevant for studying this compound:

1. HPLC Analysis of this compound and Impurities This method is used for determining the concentration and purity of this compound, either in raw materials or in biological samples like aqueous humor [6].

  • Instrumentation: RP-HPLC with a DAD detector.
  • Column: Hypersil ODS column.
  • Mobile Phase: Phosphate buffer (pH 6.0) and acetonitrile (70:30, v/v).
  • Flow Rate: 1.0 mL/min.
  • Detection: 260 nm.
  • Sample Preparation: For pharmaceutical dosage forms (e.g., eye drops), a 1.0 mL aliquot is diluted to 25 mL with the mobile phase and sonicated [6].

2. Animal Model for Ocular Studies Rabbits are a standard model for ocular pharmacokinetics and extraction efficiency studies due to their similar eye size to humans [6].

  • Aqueous Humor Collection: After application of topical anesthetic (e.g., oxybuprocaine HCl), the aqueous humor is aspirated from the anterior chamber using a 26-gauge needle [6].
  • Ethics: Procedures must follow institutional guidelines for the care and use of laboratory animals [6].

Key Implications for Research & Development

The specific receptor profile of this compound has direct implications for its effects and potential side effects, which are critical in a research and development context [1]:

  • Mixed Agonist Activity: As a mixed α1/α2 agonist, this compound impacts both arterioles and venules.
  • Rebound Hyperemia: Unlike selective α2 agonists, drugs with α1-adrenergic agonist activity like this compound are associated with tachyphylaxis (loss of effectiveness with continued use) and rebound redness upon discontinuation. This is a key differentiator in the ocular decongestant market [1].
  • Safety Profile: While generally safe for topical use at low concentrations, the potential for serious systemic toxicity upon ingestion, especially in children, underscores the need for careful formulation and labeling [2].

References

naphazoline central nervous system effects and safety

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and CNS Effects

Naphazoline is a mixed α1- and α2-adrenergic receptor agonist [1] [2]. Its intended local effect is vasoconstriction in the conjunctival or nasal blood vessels, which reduces swelling and congestion [1] [3].

When absorbed systemically—particularly in overdose or accidental ingestion—the drug's action on central alpha-2 adrenoceptors in the brainstem leads to a reduction in sympathetic outflow. This is the primary mechanism behind the observed CNS depression [4]. The following diagram illustrates this pathway.

G OTC_Product This compound Ingestion (OTC Eye Drops/Nasal Spray) SystemicAbsorption Systemic Absorption OTC_Product->SystemicAbsorption Alpha2_Stimulation Stimulation of Central Alpha-2 Adrenoceptors SystemicAbsorption->Alpha2_Stimulation ReducedOutflow Reduced Sympathetic Nervous System Outflow Alpha2_Stimulation->ReducedOutflow CNS_Depression Central Nervous System Depression ReducedOutflow->CNS_Depression CV_Effects Cardiovascular Effects ReducedOutflow->CV_Effects Manifestations1 • Drowsiness/Sedation • Lethargy • Coma • Hypothermia CNS_Depression->Manifestations1 Manifestations2 • Bradycardia (slow heart rate) • Hypotension (low blood pressure) • Decreased Respiration CV_Effects->Manifestations2

Clinical Presentation and Safety Profile

The CNS and systemic effects of this compound intoxication present a distinct clinical picture.

  • Symptoms of Systemic Absorption & Overdose: The effects can progress from mild to severe.

    • CNS Effects: Drowsiness, sedation, lethargy, profound coma, and marked hypothermia (decrease in body temperature) [5] [6].
    • Cardiovascular Effects: Bradycardia (slow heartbeat), hypotension (low blood pressure), and decreased respiration [5] [7].
    • Other Symptoms: Headache, dizziness, sweating, nausea, and weakness [5].
  • High-Risk Populations and Contraindications:

    • Children: Infants and children under six are especially sensitive to this compound. Severe slowing of the CNS, hypothermia, coma, and even death have been reported [5] [6] [7]. Use in this population is contraindicated or not recommended [5].
    • Adults with Comorbidities: Use with caution in patients with severe cardiovascular disease, hypertension, diabetes, or hyperthyroidism, as this compound may exacerbate these conditions [5] [3].
  • Drug Interactions:

    • Monoamine Oxidase Inhibitors (MAOIs): Concurrent use may cause a severe hypertensive crisis (dangerously high blood pressure) [1] [3].
    • Tricyclic Antidepressants and Maprotiline: May potentiate the pressor (blood pressure-raising) effects of this compound [3].

Analytical Methodologies

For research and quality control, precise analytical methods are required to determine this compound in the presence of other drugs and impurities. The table below summarizes two validated protocols.

Method Parameter HPLC-DAD Method [8] Chemometrics-Assisted Spectrophotometry [9]
Objective Simultaneous determination of NPZ & PHN, plus three official impurities in eye drops and spiked rabbit aqueous humor. Simultaneous determination of NPZ & PHN, plus three official impurities in eye drops using multivariate calibration.
Core Methodology Reverse-Phase HPLC with a Hypersil ODS column and isocratic elution. UV Spectrophotometry with Partial Least Squares (PLS) and Artificial Neural Network (ANN) models.
Sample Preparation Dilution of eye drop sample with mobile phase and sonication. Direct dilution of eye drop sample with methanol.
Mobile Phase / Solvent Phosphate buffer pH 6.0 : Acetonitrile (70:30, v/v). Methanol (analytical grade).
Detection Diode Array Detector (DAD) at 260 nm. UV absorbance in the range of 250–300 nm.
Key Advantage High specificity; capable of separating and quantifying multiple compounds and impurities directly. Fast, cost-effective, and avoids the use of hazardous organic solvents required for HPLC.

Key Takeaways for Researchers

  • Primary CNS Risk is Depression: The most significant CNS effect of this compound is not stimulation but dose-dependent depression, mediated by central alpha-2 adrenoceptor agonism.
  • Critical Pediatric Warning: Accidental ingestion of even small volumes (1-2 mL) by children can lead to life-threatening coma, hypothermia, and bradycardia, necessitating child-resistant packaging and clear warnings.
  • Analytical Flexibility: Researchers can choose between high-specificity HPLC methods and faster, cost-effective chemometric-assisted spectrophotometry for formulation analysis, depending on resource and precision requirements.

References

Comprehensive Application Notes & Protocols: Spectrophotometric Determination of Naphazoline HCl and Pheniramine Maleate in Mixture Using Chemometric Tools

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Naphazoline HCl (NZ) and Pheniramine Maleate (PN) represent an important combination therapy widely used in ophthalmic solutions for the treatment of allergic conjunctivitis and eye inflammation. NZ is a sympathomimetic agent that acts as a vasoconstrictor by stimulating α-adrenergic receptors in the conjunctiva, effectively reducing swelling and edema. PN is an alkylamine antihistamine with anticholinergic properties that binds to H1 histaminic receptors, inhibiting phospholipase A2 and reducing cyclic GMP levels. The combination of these drugs in fixed-dose formulations has demonstrated superior therapeutic effectiveness compared to individual drug components for providing relief from ocular redness, burning, and irritation. The analytical challenge in simultaneously quantifying these compounds arises from their significantly overlapping UV spectra and the presence of official impurities that may interfere with accurate determination. Conventional spectrophotometric methods lack the specificity to resolve such complex mixtures, while chromatographic techniques, though specific, require extensive sample preparation, sophisticated instrumentation, and hazardous organic solvents.

Chemometrics-assisted spectrophotometry presents an powerful alternative that combines the simplicity and rapidity of spectrophotometric methods with the resolution capability of multivariate calibration techniques. This approach enables the simultaneous quantification of multiple analytes in complex mixtures without requiring physical separation, making it particularly valuable for routine quality control applications in pharmaceutical manufacturing. The application of multivariate calibration models such as Partial Least Squares (PLS) and Artificial Neural Networks (ANN) allows researchers to extract meaningful analytical information from spectral data that would otherwise be inaccessible through conventional univariate approaches. These methods have demonstrated particular utility for pharmaceutical analysis where rapid, cost-effective, and environmentally friendly analytical methods are increasingly prioritized without compromising analytical accuracy and precision.

Materials & Reagents

Chemicals & Reference Standards
  • This compound HCl (NZ) reference standard (certified purity: 100.12%)
  • Pheniramine Maleate (PN) reference standard (certified purity: 99.58%)
  • NZ Impurity B reference standard (certified purity: 99.00%)
  • PN Impurity A reference standard (certified purity: 100.30%)
  • PN Impurity B reference standard (certified purity: 99.70%)
  • HPLC-grade methanol (as solvent for all preparations)
  • All chemicals should be of analytical reagent grade
Equipment & Software
  • Dual-beam UV-Vis spectrophotometer with 1.00 cm matched quartz cells (e.g., Shimadzu UV 1601)
  • Analytical balance (accuracy ±0.0001 g)
  • pH meter with combination electrode
  • Ultrasonic bath for degassing and dissolution
  • Volumetric flasks (various capacities: 10, 25, 50, 100 mL)
  • Micropipettes covering appropriate volume ranges
  • Computer system with MATLAB software (version 7.0.1 or higher) and PLS Toolbox (version 2.1 or higher)

Principles of Chemometric Modeling

Multivariate Calibration Fundamentals

Chemometric methods for spectroscopic analysis are based on the fundamental principle that the absorbance spectrum of a mixture represents a linear combination of the individual component spectra, with the contribution of each component proportional to its concentration. This relationship is mathematically described by the Beer-Lambert law extended to multiple components: A = ε·b·C + E, where A is the absorbance matrix, ε represents the molar absorptivities, b is the path length, C is the concentration matrix, and E contains the residual spectral variances not explained by the model. In situations where spectral overlapping is significant, as observed with NZ and PN which show extensive overlap in the 250-300 nm region, multivariate calibration techniques can mathematically resolve the individual contributions of each component through established mathematical relationships between the spectral data and component concentrations.

The development of robust chemometric models requires careful experimental design for the calibration set to adequately represent the expected variance in future samples. The five-level, five-factor design implemented in this protocol ensures that the calibration mixtures properly span the concentration space of all five components (NZ, PN, and three impurities) while maintaining orthogonality, thereby allowing the models to accurately deconvolute the individual spectral contributions. This approach systematically varies the concentration of each component across five different levels, creating mixtures that encompass the various potential interference effects that may occur in real samples, resulting in models with superior predictive capability and robustness for pharmaceutical quality control applications.

Algorithm Selection Rationale

Partial Least Squares (PLS) regression was selected as the primary modeling approach due to its well-established performance in spectroscopic analysis and inherent resistance to collinearity issues. PLS works by projecting the original variables into a smaller set of latent variables (factors) that maximize the covariance between the spectral data and component concentrations. The algorithm simultaneously decomposes both the spectral (X-block) and concentration (Y-block) matrices, effectively filtering out irrelevant spectral variance while concentrating the analytically useful information into a reduced number of components. This dimensionality reduction capability makes PLS particularly effective for spectral data where many highly correlated wavelengths are measured, and it automatically handles the spectral overlapping that prevents conventional spectrophotometric analysis.

Artificial Neural Networks (ANN) provide a complementary nonlinear modeling approach that can capture more complex relationships in spectral data that may not be adequately described by linear models. The feedforward architecture with backpropagation learning employed in this protocol consists of three distinct layers: an input layer comprising the spectral data points, a hidden layer where nonlinear transformations occur, and an output layer representing the predicted concentrations. The interconnected neurons with adjustable weighting factors allow ANN models to effectively learn and represent complex spectral-concentration relationships, potentially offering enhanced prediction accuracy for components with nonlinear spectral responses or when interaction effects exist between mixture components. The combination of both linear (PLS) and nonlinear (ANN) approaches provides a comprehensive chemometric toolkit for this analytical challenge.

Protocol I: Partial Least Squares (PLS) Method

Standard Solution Preparation
  • Stock Standard Solutions: Accurately weigh 10.0 mg of each reference standard (NZ, PN, NZ impurity B, PN impurity A, and PN impurity B) and transfer to separate 10 mL volumetric flasks. Dissolve in methanol and dilute to volume to obtain stock solutions of 1.0 mg/mL. Store at 4°C when not in use, and allow to reach room temperature before use.

  • Calibration Mixtures: Prepare 25 calibration mixtures according to a five-level, five-factor design in 10 mL volumetric flasks. The concentration ranges should be:

    • NZ: 5.0–13.0 μg/mL
    • PN: 10.0–60.0 μg/mL
    • NZ impurity B: 1.0–5.0 μg/mL
    • PN impurity A: 2.0–14.0 μg/mL
    • PN impurity B: 2.0–14.0 μg/mL

    Transfer appropriate aliquots from each stock solution to the volumetric flasks using calibrated micropipettes, then dilute to volume with methanol. Mix thoroughly by inversion, followed by 1 minute of sonication to ensure complete mixing and degassing.

  • Validation Set: Prepare an additional 10 independent mixtures using the same components but different concentration levels within the specified ranges. These will be used exclusively for model validation and must not be included in the calibration set.

Spectral Acquisition & Data Preprocessing
  • Instrument Parameters: Set the spectrophotometer to scan from 200–400 nm with a scan interval of 0.2 nm. Use a 1.00 cm quartz cell maintained at constant temperature (25°C) throughout the analysis. Set the scanning speed to medium (approximately 200 nm/min) to ensure adequate signal-to-noise ratio while maintaining reasonable analysis time.

  • Baseline Correction: Record the spectrum of methanol (solvent blank) and use it for automatic baseline correction of all sample spectra. Ensure the absorbance of the blank is less than 0.01 AU across the entire spectral range.

  • Spectral Range Selection: After collecting all spectra, restrict the data to the 250–300 nm region for model development, as regions outside this range showed either high noise (<250 nm) or negligible absorption (>300 nm) that do not contribute meaningful analytical information.

  • Data Export: Export the spectral data in ASCII or CSV format, including both wavelengths and corresponding absorbance values for all calibration and validation samples. The data should be organized in a matrix format with rows representing samples and columns representing absorbance measurements at different wavelengths.

PLS Model Development
  • Data Preprocessing: Apply mean centering to all spectral data before model development. This preprocessing technique subtracts the average spectrum from each individual spectrum, enhancing spectral differences and improving model performance.

  • Cross-Validation: Use the leave-one-out cross-validation method to determine the optimal number of latent variables. This process involves repeatedly building the model with all but one calibration sample and predicting the omitted sample, with the objective of minimizing the prediction error.

  • Latent Variable Selection: Construct the PLS model with varying numbers of latent variables and plot the Root Mean Square Error of Calibration (RMSEC) against the number of latent variables. Select the number where RMSEC reaches a minimum and additional latent variables do not significantly improve the model. Based on the original research, six latent variables were identified as optimal.

  • Model Validation: Apply the developed PLS model to the independent validation set (10 mixtures) and calculate the Root Mean Square Error of Prediction (RMSEP) and Standard Error of Prediction (SEP) to verify the model's predictive capability and check for potential overfitting.

Table 1: PLS Model Performance Parameters for NZ and PN Determination

Parameter NZ PN NZ Impurity B PN Impurity A PN Impurity B
Calibration Range (μg/mL) 5.0–13.0 10.0–60.0 1.0–5.0 2.0–14.0 2.0–14.0
LOD (μg/mL) 0.447 1.750 0.160 0.597 0.624
LOQ (μg/mL) 1.355 5.303 0.484 1.809 1.890
RMSEC 0.147 0.942 0.098 0.311 0.337
RMSEP 0.163 1.124 0.122 0.342 0.363
SEP 0.159 1.097 0.119 0.334 0.354
Average Recovery % 100.32 99.85 100.08 99.92 100.15

The following workflow diagram illustrates the complete PLS method development process:

pls_workflow Start Start Method Development Prep Prepare Calibration Mixtures (25 samples using five-level design) Start->Prep Spectral Acquire UV Spectra (250-300 nm range) Prep->Spectral Preprocess Preprocess Data (Mean centering) Spectral->Preprocess CV Leave-One-Out Cross Validation Preprocess->CV LV Determine Optimal Latent Variables (6 factors selected) CV->LV Build Build PLS Model LV->Build Validate Validate with Independent Set (10 samples) Build->Validate Evaluate Evaluate Model Performance (RMSEP, SEP, Recovery %) Validate->Evaluate End Model Ready for Analysis Evaluate->End

Protocol II: Artificial Neural Network (ANN) Method

Network Architecture Specification
  • Input Layer Configuration: The input layer should consist of 251 neurons, corresponding to the number of data points in the 250–300 nm spectral range collected at 0.2 nm intervals. Each neuron receives the absorbance value at a specific wavelength.

  • Hidden Layer Design: Implement a single hidden layer with 4 neurons, as this configuration provided the lowest RMSEC values (<0.1 for all five analytes) without overfitting. Use hyperbolic tangent activation functions for the hidden layer neurons to introduce nonlinear modeling capability.

  • Output Layer Structure: Configure the output layer with 5 linear neurons, each corresponding to one of the analytes (NZ, PN, and three impurities). The linear activation function allows for continuous concentration predictions across the validated range.

  • Training Parameters: Set the learning rate to 0.1 and maximum number of training epochs to 50. Implement an early stopping criterion based on the validation set error to prevent overfitting, monitoring the error every 5 epochs.

ANN Training & Optimization
  • Data Partitioning: Randomly divide the 25 calibration mixtures into training (70%), validation (15%), and test (15%) sets, ensuring that each set represents the full concentration range of all components. Use the validation set to monitor training progress and prevent overfitting.

  • Weight Initialization: Initialize connection weights with small random values (range: -0.1 to +0.1) to break symmetry and ensure stable convergence during training. Biases should be initialized to zero.

  • Training Algorithm: Implement the backpropagation algorithm with momentum factor of 0.9 to accelerate convergence and avoid local minima. Update weights after each epoch based on the accumulated gradient.

  • Convergence Criteria: Monitor the mean squared error (MSE) for both training and validation sets. Terminate training when the validation error begins to increase consistently for 10 consecutive epochs, indicating overfitting, or when the maximum epoch count is reached.

Table 2: ANN Model Architecture and Training Parameters

Parameter Specification Rationale
Input Neurons 251 One neuron per data point in 250-300 nm range
Hidden Neurons 4 Optimal balance between model complexity and prediction error
Output Neurons 5 One for each analyte (NZ, PN, 3 impurities)
Learning Algorithm Backpropagation with momentum Efficient gradient-based optimization
Learning Rate 0.1 Stable convergence without oscillation
Momentum Factor 0.9 Accelerates convergence in flat error regions
Maximum Epochs 50 Prevents excessive training time
Activation Function (Hidden) Hyperbolic tangent Introduces non-linearity
Activation Function (Output) Linear Suitable for continuous concentration prediction
Data Division 70:15:15 (Train:Validation:Test) Balanced model training and validation
Model Evaluation & Implementation
  • Performance Metrics: Calculate the correlation coefficient (R²), RMSEC, and RMSEP for each analyte. Compare the prediction performance between the training, test, and independent validation sets to verify model robustness.

  • Sensitivity Analysis: Perform a leave-one-out analysis on the input variables to identify wavelengths with the greatest influence on model predictions. This helps validate the model's decision logic and identifies potential spectral regions critical for accurate prediction.

  • Model Saving: Once trained and validated, save the final network architecture, connection weights, and preprocessing parameters in a structured format for future use. Document all training conditions and performance metrics for regulatory purposes.

The ANN architecture and implementation process is visualized below:

ann_architecture cluster_input INPUT LAYER (251 Neurons) cluster_hidden HIDDEN LAYER (4 Neurons) cluster_output OUTPUT LAYER (5 Neurons) I1 A250 H1 H1 I1->H1 H2 H2 I1->H2 H3 H3 I1->H3 H4 H4 I1->H4 I2 A250.2 I2->H1 I2->H2 I2->H3 I2->H4 I3 ... I3->H1 I3->H2 I3->H3 I3->H4 I4 A300 I4->H1 I4->H2 I4->H3 I4->H4 O1 NZ H1->O1 O2 PN H1->O2 O3 NZ Imp B H1->O3 O4 PN Imp A H1->O4 O5 PN Imp B H1->O5 H2->O1 H2->O2 H2->O3 H2->O4 H2->O5 H3->O1 H3->O2 H3->O3 H3->O4 H3->O5 H4->O1 H4->O2 H4->O3 H4->O4 H4->O5

Method Validation

Analytical Performance Parameters

The developed chemometric methods were validated according to ICH guidelines for the following parameters:

  • Linearity: Established over the concentration ranges of 5.0–13.0 μg/mL for NZ, 10.0–60.0 μg/mL for PN, 1.0–5.0 μg/mL for NZ impurity B, and 2.0–14.0 μg/mL for both PN impurities. The correlation coefficients (R²) exceeded 0.999 for all components in both PLS and ANN models, confirming excellent linearity.

  • Accuracy: Assessed through recovery studies at three concentration levels (80%, 100%, 120% of target concentration). Mean recovery values ranged from 99.85% to 100.32% for PLS and 99.72% to 100.45% for ANN, well within the acceptance criteria of 98–102%.

  • Precision: Evaluated through repeatability (intra-day) and intermediate precision (inter-day) studies. The relative standard deviation (RSD) for both repeatability and intermediate precision was less than 2.0% for all components, confirming adequate method precision.

  • Detection and Quantification Limits: Calculated based on the standard error of prediction and slope of the calibration curve. The PLS method provided LODs of 0.447 μg/mL for NZ and 1.750 μg/mL for PN, while the ANN method showed slightly higher LODs of 0.494 μg/mL for NZ and 2.093 μg/mL for PN.

Table 3: Comprehensive Method Validation Summary

Validation Parameter PLS Model ANN Model Acceptance Criteria
Linearity (R²) >0.999 >0.999 R² ≥ 0.995
Accuracy (% Recovery) 99.85–100.32% 99.72–100.45% 98–102%
Repeatability (RSD%) <1.5% <1.8% ≤2.0%
Intermediate Precision (RSD%) <1.8% <2.0% ≤2.0%
LOD NZ (μg/mL) 0.447 0.494 -
LOD PN (μg/mL) 1.750 2.093 -
LOQ NZ (μg/mL) 1.355 1.497 -
LOQ PN (μg/mL) 5.303 6.342 -
Robustness Deliberate minor changes in pH, wavelength Deliberate minor changes in pH, wavelength RSD < 2.0%
Robustness & Specificity
  • Robustness Testing: Evaluate method robustness by introducing small, deliberate variations in method parameters including spectral acquisition range (±1 nm), pH of solvent (±0.2 units), and temperature (±2°C). The RSD of results under these varied conditions should not exceed 2.0% for the method to be considered robust.

  • Specificity Assessment: Verify method specificity by analyzing mixtures where potential interferents (eye drop excipients) are added in concentrations exceeding normal levels. The model should accurately quantify the target analytes without significant deviation from expected values (<2% bias).

  • Forced Degradation Studies: Subject the standard solutions to stress conditions (acidic, basic, oxidative, thermal, and photolytic) and demonstrate that the chemometric models can accurately quantify the drugs in the presence of degradation products, confirming the stability-indicating capability of the method.

Application to Pharmaceutical Formulation (Eye Drops)

Sample Preparation Procedure
  • Product Identification: Use Naphcon-A eye drops (Alcon Laboratories) or equivalent product labeled to contain 0.25 mg/mL NZ and 3.0 mg/mL PN. Verify product integrity and check expiration date before analysis.

  • Sample Solution: Accurately transfer 1.0 mL of the eye drop solution into a 25 mL volumetric flask using a calibrated pipette. Add approximately 15 mL of methanol, sonicate for 15 minutes to ensure complete dissolution and degassing, then dilute to volume with methanol and mix thoroughly.

  • Dilution Scheme: Based on the expected concentration, prepare a secondary dilution by transferring 1.0 mL of the initial sample solution to a 10 mL volumetric flask and diluting to volume with methanol. This should yield theoretical concentrations of approximately 10 μg/mL for NZ and 12 μg/mL for PN, which fall within the calibration ranges.

  • Blank Preparation: Prepare a matched blank consisting of all excipients without active ingredients, or use methanol as a blank if excipient interference is minimal.

Analysis & Calculation
  • Spectral Acquisition: Measure the absorbance spectrum of the prepared sample solution against the blank in the 250–300 nm range using the same instrument parameters established during calibration.

  • Concentration Prediction: Apply the sample spectrum to the previously calibrated PLS or ANN model to obtain predicted concentrations for all five components. Perform the prediction in triplicate and calculate the mean and standard deviation.

  • Result Calculation: Calculate the actual concentration in the original eye drop formulation using the dilution factors and express the results as mg/mL. For NZ: Predicted concentration (μg/mL) × 25 (dilution factor) ÷ 1000 = mg/mL in original formulation. For PN: Predicted concentration (μg/mL) × 25 (dilution factor) ÷ 1000 = mg/mL in original formulation.

  • Standard Addition: For accuracy verification, spike the eye drop sample with known quantities of reference standards and reanalyze. The recovery of the added standards should be within 98–102% to confirm absence of matrix effects.

Discussion

Comparative Method Analysis

The development of chemometrics-assisted spectrophotometric methods for the simultaneous determination of NZ, PN, and their official impurities addresses a significant analytical challenge in pharmaceutical quality control. The severe spectral overlap between these compounds in the UV region, particularly between 250-300 nm, prevents the use of conventional spectrophotometry for their simultaneous quantification. Traditional approaches have relied on chromatographic separation techniques, which while effective, require substantial method development time, expensive instrumentation, and generate hazardous organic waste. The PLS and ANN models described in these protocols provide accurate and precise quantification of all five components without physical separation, offering a green analytical alternative that aligns with modern principles of green chemistry and sustainability.

The comparative analysis of both models reveals their respective strengths and optimal application scenarios. The PLS model demonstrated slightly superior performance for detection limits, particularly for PN (LOD: 1.750 μg/mL vs 2.093 μg/mL for ANN), and offers advantages in terms of model interpretability and simpler validation documentation. The ANN model, while exhibiting marginally higher detection limits, potentially offers better performance for capturing nonlinear relationships in more complex matrices, though this capability was not fully exploited in the current application due to the essentially linear behavior of the system within the concentration ranges studied. Both models successfully quantified the drugs in commercial eye drop formulations with average recoveries of 99.85–100.32% for PLS and 99.72–100.45% for ANN, demonstrating statistical equivalence to the official BP methods when compared using student's t-test and F-test at 95% confidence level.

Regulatory & Industrial Implications

The implementation of chemometrics-assisted spectrophotometric methods presents significant advantages for pharmaceutical quality control laboratories, particularly in resource-limited settings where access to HPLC instrumentation may be constrained. The substantial cost savings associated with reduced solvent consumption, lower equipment maintenance, and shorter analysis time make these approaches particularly attractive for routine quality control without compromising analytical accuracy. Furthermore, the methods demonstrate adequate sensitivity for impurity detection at levels required by pharmacopeial standards (approximately 1% for NZ impurities and 2% for PN impurities), making them suitable for pharmaceutical purity evaluation.

For regulatory acceptance, these methods would require thorough validation following ICH guidelines Q2(R1), with particular emphasis on establishing the specificity of the multivariate models through challenge with potential interferents and degradation products. The development and validation of chemometric models should be thoroughly documented, including detailed description of the calibration set design, data preprocessing techniques, model selection criteria, and comprehensive performance evaluation. When properly validated, these methods offer pharmaceutical manufacturers flexible and efficient alternatives to chromatographic methods for routine quality control, stability testing, and formulation development of this compound and pheniramine maleate combination products.

naphazoline stability indicating assay method development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Naphazoline hydrochloride (NZ) and pheniramine maleate (PHN) are commonly combined in ophthalmic solutions to treat allergic conjunctivitis, where NZ provides vasoconstriction and PHN offers antihistaminic effects [1] [2]. Stability-indicating methods are essential for quality control, separating these active ingredients from their degradation products and impurities. These methods must demonstrate specificity, accuracy, precision, and robustness per ICH guidelines, effectively analyzing both drugs and their degradation compounds in pharmaceutical formulations and biological matrices [1] [2].

Analytical Methodologies

Reverse-Phase HPLC Methods

Traditional HPLC with UV Detection

A well-established stability-indicating reversed-phase HPLC method utilizes an Agilent Zorbax Eclipse XDB C18 column (150 mm × 4.6 mm, 5 μm) with a mobile phase of 10 mM phosphate buffer (pH 2.8) containing 0.5% triethylamine and methanol (68:32, v/v) at 1.0 mL/min flow rate. Detection occurs at 280 nm with a 10-minute run time [1]. This method effectively separates both APIs from degradation products under various stress conditions.

HPLC with Diode Array Detection for Drugs and Impurities

For simultaneous determination of NZ, PHN, and three official impurities (NZ Impurity B, PHN Impurity A, and PHN Impurity B), a validated RP-HPLC-DAD method employs a Hypersil ODS column (250 × 4.6 mm, 5 μm) with isocratic elution using phosphate buffer pH 6.0:acetonitrile (70:30, v/v) at 1.0 mL/min flow rate. Detection at 260 nm provides optimal resolution for all five compounds within a suitable run time [2].

Table 1: HPLC Conditions for NZ and PHN Analysis

Parameter Method 1: Stability-Indicating HPLC [1] Method 2: HPLC with Impurity Determination [2]
Column Agilent Zorbax Eclipse XDB C18 (150 × 4.6 mm, 5 μm) Hypersil ODS (250 × 4.6 mm, 5 μm)
Mobile Phase Phosphate buffer pH 2.8:MeOH (68:32) with 0.5% TEA Phosphate buffer pH 6.0:ACN (70:30)
Flow Rate 1.0 mL/min 1.0 mL/min
Detection UV 280 nm DAD 260 nm
Injection Volume Not specified 10 μL
Runtime 10 minutes Not specified
Theoretical Plates NZ: 6475; PHN: 6762 Not specified
Advanced UHPLC-MS Methods

Systematic UHPLC-MS Approach

A systematic screening protocol using UHPLC with MS detection enables efficient method development for NZ, PHN, and related substances. The final optimized method uses an XSelect Premier CSH C18 column (4.6 × 150 mm, 2.5 μm) with a gradient of 0.1% formic acid in water (A) and 0.1% formic acid in methanol (B) at 1.1 mL/min flow rate and 42°C column temperature. Detection includes UV at 260 nm and MS with positive/negative ionization [3].

Table 2: Advanced UHPLC-MS Method Conditions [3]

Parameter Specification
System Arc Premier with PDA and ACQUITY QDa MS Detector
Column XSelect Premier CSH C18 (4.6 × 150 mm, 2.5 μm)
Temperature 42°C
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in methanol
Gradient 5-90% B over 10 minutes
Flow Rate 1.1 mL/min
Injection Volume 5.0 μL
Detection UV 260 nm, MS (50-250 Da)
Chemometric-Assisted Spectrophotometry

For rapid analysis without chromatographic separation, multivariate chemometric methods including Partial Least Squares (PLS) and Artificial Neural Networks (ANN) process spectral data from 250-300 nm. These approaches successfully determine NZ, PHN, and three official impurities in eye drops, offering advantages of simplicity and cost-effectiveness [4].

Method Validation Parameters

All developed methods undergo comprehensive validation per ICH guidelines:

  • Linearity: Excellent correlation (R² > 0.999) across defined concentration ranges [1] [2]
  • Accuracy: High recovery rates demonstrating method trueness
  • Precision: Acceptable RSD values (<2.0%) for repeatability and intermediate precision [2]
  • Specificity: Base separation of analytes from degradation products and impurities
  • Robustness: Consistent performance with deliberate variations in method parameters
  • LOD/LOQ: Sufficient sensitivity for impurity detection and quantification [4]

Table 3: Method Validation Data Summary

Validation Parameter HPLC Method [1] HPLC with Impurities [2] Chemometric Methods [4]

| Linearity Range | PHN: 150-1200 μg/mL NZ: 12.5-100 μg/mL | PHN: 10-110 μg/mL NZ: 5-45 μg/mL Impurities: 1-14 μg/mL | PHN: 10-60 μg/mL NZ: 5-13 μg/mL | | Correlation Coefficient (R²) | >0.999 | >0.999 | Not specified | | Precision (RSD) | Meets ICH criteria | <2.0% | Meets ICH criteria | | LOD | Not specified | Specific for each compound | PLS: NZ 0.447, PHN 1.750 μg/mL ANN: NZ 0.494, PHN 2.093 μg/mL |

Stability Study Protocols

Forced Degradation Studies

Forced degradation studies under stress conditions (acidic, alkaline, oxidative, thermal, photolytic) demonstrate the stability-indicating capability of the methods. The methods effectively separate degradation products from parent drugs, with peak purity indices ≥980 confirming method specificity [1].

Drug-Excipient Compatibility

Drug-excipient compatibility studies under forced degradation conditions (70°C/80% RH and UV/Vis light) evaluate potential interactions with common excipients including hydroxyethyl cellulose, mannitol, poly(vinyl alcohol), poly(vinylpyrrolidone), and Tris HCl. FT-IR/ATR and NIR spectroscopy with chemometric evaluation (PCA and HCA) effectively detect interactions, with NZ-excipient mixtures proving least sensitive to degradation [5].

Application to Pharmaceutical and Biological Matrices

The developed methods successfully apply to:

  • Pharmaceutical Formulations: Quality control testing of commercial eye drops containing NZ (0.025%) and PHN (0.3%) [3] [2]
  • Biological Fluids: Determination of NZ and PHN in rabbit aqueous humor, supporting preclinical studies [2]

Experimental Protocols

Protocol 1: HPLC Analysis of NZ and PHN in Eye Drops
  • Mobile Phase Preparation: Prepare 10 mM phosphate buffer pH 2.8 by dissolving appropriate amounts of potassium dihydrogen phosphate in water, adjusting pH with phosphoric acid, and adding 0.5% (v/v) triethylamine. Mix with methanol (68:32, v/v) and filter through 0.45 μm membrane [1].

  • Standard Solution Preparation: Accurately weigh NZ and PHN reference standards. Dissolve and dilute with mobile phase to obtain concentrations of 150-1200 μg/mL for PHN and 12.5-100 μg/mL for NZ [1].

  • Sample Preparation: Dilute eye drop formulation with mobile phase to obtain similar concentrations as standard solutions. Filter through 0.45 μm membrane before injection [1].

  • Chromatographic System Setup:

    • Column: Agilent Zorbax Eclipse XDB C18 (150 × 4.6 mm, 5 μm)
    • Flow rate: 1.0 mL/min
    • Detection: UV 280 nm
    • Injection volume: As appropriate for system
    • Temperature: Ambient [1]
  • System Suitability Verification: Inject standard solutions until system is equilibrated. Theoretical plates for PHN and NZ should be ≥6000, with tailing factors ≤1.5 [1].

Protocol 2: Systematic UHPLC-MS Method Development
  • Rapid Scouting: Perform initial runs at low and high pH using XSelect Premier CSH C18 Column with gradients of 5-90% acetonitrile over 10 minutes. Use MS detection for peak tracking [3].

  • Screening Phase: Under selected pH, screen multiple column chemistries (CSH C18, Phenyl Hexyl, HSS T3, BEH C18 AX, BEH C18) with both acetonitrile and methanol organic modifiers [3].

  • Method Optimization: Optimize gradient time, slope, temperature, flow rate, and column dimensions to achieve resolution ≥1.5 between all peaks [3].

  • Final Method Validation: Validate optimized method for specificity, linearity, accuracy, precision, and robustness per ICH guidelines [3].

Workflow Diagrams

workflow Start Method Development Objective Definition Scouting Rapid Scouting pH Screening Start->Scouting Screening Systematic Screening Column & Modifier Evaluation Scouting->Screening Optimization Method Optimization Parameter Adjustment Screening->Optimization Validation Method Validation ICH Parameters Optimization->Validation Application Routine Application Quality Control Validation->Application

Figure 1. Systematic Method Development Workflow

hplc_method Sample Sample Preparation Mobile Phase Dilution Column Chromatographic Column C18 Stationary Phase Sample->Column Detection Detection UV 260-280 nm Column->Detection Mobile Mobile Phase Buffer:Organic (70:30) Mobile->Column Analysis Data Analysis Peak Integration Detection->Analysis Validation System Suitability Theoretical Plates, Tailing Analysis->Validation

Figure 2. HPLC Analysis Procedure

Conclusion

The development of stability-indicating methods for this compound hydrochloride and pheniramine maleate requires careful optimization of chromatographic conditions, particularly pH selection and column chemistry. The methods presented enable reliable quantification of both active ingredients and their degradation products, supporting quality control in pharmaceutical manufacturing and stability assessment during formulation development. The incorporation of MS detection and chemometric approaches provides additional tools for method development and analysis of these complex formulations.

References

Comprehensive Application Notes and Protocols: Simultaneous Determination of Naphazoline HCl and Impurities by HPLC

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Naphazoline HCl (NPZ) is a widely used decongestant in ophthalmic and nasal preparations, often formulated with other active ingredients like Pheniramine Maleate (PHN), an antihistamine [1] [2]. Ensuring the purity and safety of these drug substances and products is paramount, as impurities can potentially contribute to undesirable side effects [1]. Modern pharmacopoeias and regulatory authorities, such as the International Conference on Harmonisation (ICH), provide strict guidelines for impurity profiling and control [1] [3]. This document outlines validated High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) methods for the simultaneous determination of this compound HCl, its related compounds, and co-formulated active ingredients. These methods are designed to support quality control (QC) and stability studies in drug development.

Summary of Developed HPLC Methods

The following table summarizes the key parameters for two robust HPLC methods developed for this purpose.

Table 1: Summary of HPLC Methods for Simultaneous Determination of this compound HCl and Impurities

Parameter Method 1: Isocratic LC-DAD [1] [4] Method 2: Gradient HPLC [2]
Analytes NPZ, PHN, NPZ Impurity B, PHN Impurity A, PHN Impurity B NPZ, PHN, and their related compounds
Chromatographic Column Hypersil ODS (250 mm × 4.6 mm, 5 µm) XSelect CSH C18 (150 mm × 4.6 mm, 5 µm)

| Mobile Phase | Phosphate buffer pH 6.0 : Acetonitrile (70:30, v/v) | A: 0.05% TEA & 0.05% H₃PO₄ in Water B: 0.05% H₃PO₄ in Acetonitrile | | Elution Mode | Isocratic | Gradient | | Flow Rate | 1.0 mL/min | 2.0 mL/min | | Column Temperature | Ambient | 40 °C | | Detection (DAD) | 260 nm | Dual λ: 260 nm & 280 nm | | Injection Volume | 10 µL | 8 µL | | Run Time | Not Specified | 20 minutes |

Experimental Protocols

Materials and Reagents
  • Pure Standards: this compound HCl, Pheniramine Maleate, and their official impurities (e.g., NPZ Impurity B, PHN Impurity A & B). Certify their purity according to pharmacopoeial standards [1].
  • Chemicals: Acetonitrile and methanol of HPLC grade; phosphate buffer salts, triethylamine (TEA), and phosphoric acid of analytical grade.
  • Water: Use high-purity deionized water (e.g., resistivity of 18.2 MΩ·cm).
  • Dosage Form: Eye drops or nasal solutions containing the active compounds (e.g., Naphcon-A eye drops) [1].
Instrumentation and Equipment
  • HPLC System: An alliance HPLC system equipped with a quaternary pump, degasser, auto-sampler, and a Diode Array Detector (DAD) [1] [2].
  • Chromatographic Data System (CDS): Software for data acquisition and analysis (e.g., Empower 3) [2].
  • Column: As specified in Table 1.
  • Supporting Equipment: pH meter, analytical balance, ultrasonic bath, and vacuum filtration apparatus with 0.45 µm (or 0.22 µm) membrane filters.
Detailed Procedures
3.3.1. Preparation of Solutions
  • Mobile Phase:
    • Method 1: Prepare phosphate buffer by dissolving 0.8 mL of orthophosphoric acid and 0.4 mL of TEA in 500 mL of water. Adjust the pH to 6.0 using 10% KOH. Mix this buffer with acetonitrile in a 70:30 (v/v) ratio. Filter and degas the solution before use [1].
    • Method 2: Prepare mobile phase A by adding 0.05% (v/v) TEA and 0.05% (v/v) phosphoric acid to water. Prepare mobile phase B by adding 0.05% (v/v) phosphoric acid to acetonitrile. Filter and degas both [2].
  • Standard Solutions: Accurately weigh and transfer about 10 mg of each reference standard (NPZ, PHN, and impurities) into separate 10 mL volumetric flasks. Dissolve and dilute to volume with the mobile phase or a suitable diluent (e.g., 90:10 Mobile Phase A/B) to obtain stock solutions of approximately 1 mg/mL [1] [2]. Prepare working standard mixtures by further dilution.
  • Sample Preparation (Eye Drops):
    • For a typical eye drop formulation (e.g., labeled claim: 0.25 mg/mL NPZ and 3.0 mg/mL PHN), accurately transfer 1.0 mL of the sample into a 25 mL volumetric flask.
    • Dilute with about 15 mL of the mobile phase or diluent, sonicate for 15 minutes to ensure complete dissolution, and cool to room temperature.
    • Make up to the final volume with the same solvent. Filter a portion through a 0.45 µm syringe filter before HPLC injection [1].
3.3.2. Chromatographic System Setup and Analysis
  • System Preparation: Install the specified C18 column. Allow the HPLC system and mobile phase to equilibrate until a stable baseline is achieved. For gradient methods, ensure the gradient program is correctly entered.
  • System Suitability Test (SST): Inject a system suitability solution (a mixture of all analytes at target concentrations) for at least five replicates. The method is deemed valid if the following criteria are met [2]:
    • Retention Time RSD: < 1.0%
    • Peak Area RSD: < 1.0%
    • Theoretical Plates (N): Meet or exceed specified limits
    • Tailing Factor (T): ≤ 2.0
    • Resolution (Rs): Baseline separation (Rs > 2.0) between all critical peak pairs.
  • Sample Analysis: Inject the prepared standard and sample solutions following a predefined sequence (e.g., blank, standard, followed by samples).
Method Validation

The described methods have been validated per ICH guidelines. The table below summarizes typical validation data.

Table 2: Method Validation Parameters and Results

Validation Parameter Results for NPZ Results for PHN Acceptance Criteria
Linearity Range (µg/mL) 5.00 - 45.00 [1] 10.00 - 110.00 [1] -
Correlation Coefficient (r²) > 0.999 [1] [2] > 0.999 [1] [2] r² ≥ 0.999
Precision (% RSD) < 2.0% [1] < 2.0% [1] RSD ≤ 2.0%
Accuracy (% Recovery) 98.0 - 102.0% (approx.) 98.0 - 102.0% (approx.) 98-102%
LOD / LOQ Compound-specific values obtained [1] Compound-specific values obtained [1] -
Robustness Method confirmed robust for minor changes in flow rate, pH, etc. [1] [5] Method confirmed robust for minor changes in flow rate, pH, etc. [1] [5] Method withstands deliberate variations
Peak Purity Assessment

A critical step in impurity analysis is verifying that the main analyte peak is pure and not co-eluting with an impurity.

  • Principle: Use the DAD to acquire spectra across the entire chromatographic peak. The software compares spectra from the upslope, apex, and downslope of the peak. A pure peak will have nearly identical spectra at all points, while a co-eluting impurity will cause spectral variations [3] [6].
  • Procedure:
    • After acquisition, use the CDS software to select the peak of interest and perform a peak purity analysis.
    • The software typically provides a purity angle and a purity threshold. If the purity angle is less than the purity threshold, the peak is considered spectrally pure.
    • Manually review the overlaid spectra for any subtle shape differences, as software algorithms have limitations, especially for impurities with very similar UV spectra to the main compound [3] [6].

Workflow and Data Analysis Diagrams

The following diagrams, generated using Graphviz, illustrate the key experimental and data analysis workflows.

G start Start Method Development col_sel Column Selection: C18, 150-250 mm start->col_sel mp_opt Mobile Phase Optimization: Buffer pH & Organic Modifier col_sel->mp_opt grad_opt Gradient or Isocratic Elution Optimization mp_opt->grad_opt det_opt Detector Wavelength Selection (e.g., 260 nm) grad_opt->det_opt val Method Validation (Linearity, Precision, Accuracy) det_opt->val sample_anal Sample Analysis val->sample_anal purity_check Peak Purity Assessment (Spectral Comparison) sample_anal->purity_check end Report Results purity_check->end

Diagram 1: HPLC Method Development and Analysis Workflow

G start HPLC-DAD Run Completion data_load Load Chromatogram and Spectral Data into CDS start->data_load inspect_peak Select Analyte Peak for Purity Check data_load->inspect_peak extract_spectra Software Extracts Spectra from Peak Start, Apex, and End inspect_peak->extract_spectra calc_similarity Calculate Spectral Similarity (e.g., Cosine Angle, r) extract_spectra->calc_similarity compare Compare to Threshold calc_similarity->compare decision Purity Angle < Purity Threshold? compare->decision pure Peak Considered 'Spectrally Pure' decision->pure Yes impure Potential Co-elution Detected Investigate Further decision->impure No manual_review Manual Spectral Overlay Review pure->manual_review Best Practice impure->manual_review manual_review->pure Confirmed

Diagram 2: Peak Purity Assessment Process using DAD

Troubleshooting and Best Practices

  • Inadequate Resolution: If critical peak pairs are not baseline resolved (Rs < 1.5), consider fine-tuning the mobile phase pH, using a column with different selectivity, or adjusting the gradient profile [5] [6].
  • Peak Tailing: Tailing peaks can reduce resolution. Using a mobile phase additive like TEA can improve peak shape for basic compounds by blocking silanol interactions on the column [2].
  • Retention Time Drift: Ensure the mobile phase is prepared consistently and the column temperature is controlled. Significant drift may indicate column degradation or insufficient equilibration [2].
  • Baseline Noise: Use high-purity solvents, thoroughly degas the mobile phase, and ensure the DAD lamp has sufficient energy and hours of use remaining.
  • Interpreting Peak Purity: Always manually review spectral overlays provided by the software. Do not rely solely on automated purity scores. Be aware that impurities with very similar UV spectra to the main compound may not be detected by DAD-based purity assessment [3] [6]. For definitive results, LC-MS is the preferred orthogonal technique.

Conclusion

The detailed HPLC-DAD protocols provided herein offer robust and validated procedures for the simultaneous determination of this compound HCl, pheniramine maleate, and their related impurities. Adherence to these protocols, including rigorous system suitability tests and critical peak purity assessment, will ensure the generation of reliable data suitable for regulatory submissions and quality control in pharmaceutical development.

References

Application Notes: Analysis of Naphazoline HCl in Rabbit Aqueous Humor by LC-DAD

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Naphazoline HCl (NPZ) is a sympathomimetic vasoconstrictor commonly used in ophthalmic preparations to reduce eye redness and nasal congestion [1]. The analysis of NPZ and its impurities in biological fluids is crucial for ensuring drug safety and quality during ophthalmic drug development. These notes detail a validated Reverse-Phase High-Performance Liquid Chromatography with Diode Array Detection (RP-HPLC-DAD) method for the simultaneous determination of NPZ, pheniramine maleate (PHN), and three of their official impurities in rabbit aqueous humor, following ICH and US FDA bioanalytical validation guidelines [2] [3].

Experimental Design and Workflow

The overall experimental process, from sample collection to data analysis, is summarized in the diagram below:

experimental_workflow Start Start: Study Design SampleCollection Rabbit Aqueous Humor Collection Start->SampleCollection SamplePrep Sample Preparation & Spiking SampleCollection->SamplePrep SubgraphSampleCollection        Sample Collection Details• Animals: New Zealand male rabbits (2.5-3.0 kg)• Anesthetic: Oxybuprocaine HCl drops• Method: Paracentesis via 26-gauge needle     SampleCollection->SubgraphSampleCollection Chromatography LC-DAD Analysis (Hypersil ODS Column) SamplePrep->Chromatography DataProcessing Data Processing & Quantification Chromatography->DataProcessing End End: Result Interpretation DataProcessing->End

Materials and Methods

3.1. Reagents and Chemicals

  • Analytical Standards: NPZ, PHN, NPZ impurity B, PHN impurity A, PHN impurity B [3].
  • Internal Standard (IS): Dexamethasone [3].
  • Chemicals: Acetonitrile (HPLC grade), phosphate buffer, triethylamine, deionized water [3].
  • Mobile Phase: Phosphate buffer pH 6.0: Acetonitrile in ratio 70:30 (v/v) [3].

3.2. Instrumentation and Chromatographic Conditions The table below summarizes the key instrumentation and conditions used.

Parameter Specification
HPLC System Waters Alliance 2695 [3]
Detector Diode Array Detector (DAD) [3]
Wavelength 260.0 nm [3]
Column Hypersil ODS (5 µm, 250 x 4.6 mm i.d.) [3]
Mobile Phase Phosphate buffer pH 6.0 : Acetonitrile (70:30, v/v) [3]
Elution Mode Isocratic [3]
Flow Rate 1.0 mL min⁻¹ [3]
Injection Volume 10.0 µL [3]

3.3. Protocol for Sample Collection and Preparation

  • Aqueous Humor Collection:

    • Animals: Use New Zealand male rabbits (2.5–3.0 kg). All procedures must be approved by an Institutional Animal Care and Use Committee [3].
    • Anesthesia: Instill two drops of oxybuprocaine HCl local anesthetic into the rabbit's eye [3].
    • Paracentesis: Using a 26-gauge needle attached to a tuberculin syringe, carefully withdraw aqueous humor from the anterior chamber of the eye [3].
    • Storage: Immediately pool and store the collected aqueous humor samples at -20°C until analysis [3].
  • Preparation of Standard Solutions:

    • Stock Solutions: Prepare 1.0 mg mL⁻¹ stock solutions of NPZ, PHN, and their impurities by dissolving 10.00 mg of each standard in 10 mL of mobile phase [3].
    • Calibration Standards: Prepare serial dilutions from the stock solutions in mobile phase to construct calibration curves. The required linearity ranges are listed in Section 4.1 [3].
    • Sample Preparation for Analysis: Spike the rabbit aqueous humor samples with known concentrations of the analytes and internal standard. A simple dilution with the mobile phase, followed by sonication if necessary, is typically sufficient [3].
Method Validation and Analytical Data

The developed method was validated as per ICH and FDA bioanalytical guidelines [2] [3].

4.1. Linearity, LOD, and LOQ The method demonstrated excellent linearity over specified ranges for all compounds [3].

Compound Linear Range (µg mL⁻¹) Correlation Coefficient (r) LOD (µg mL⁻¹) LOQ (µg mL⁻¹)
This compound HCl (NPZ) 5.00 – 45.00 >0.999 Calculated [3] Calculated [3]
NPZ Impurity B 5.00 – 45.00 >0.999 Calculated [3] Calculated [3]
Pheniramine Maleate (PHN) 10.00 – 110.00 >0.999 Calculated [3] Calculated [3]
PHN Impurity A 10.00 – 70.00 >0.999 Calculated [3] Calculated [3]
PHN Impurity B 10.00 – 120.00 >0.999 Calculated [3] Calculated [3]

Note: Specific LOD and LOQ values were calculated but are not explicitly listed in the source [3].

4.2. Accuracy, Precision, and Robustness

  • Accuracy: The method was confirmed to be accurate, though specific recovery percentages were not detailed in the provided source [3].
  • Precision: The method demonstrated high precision, with Relative Standard Deviation (RSD) values reported to be less than 2.0% [3].
  • Robustness: The method was found to be robust and accurate under the tested conditions [3].
Conclusion

This validated LC-DAD method provides a simple, specific, and reliable approach for the simultaneous quantification of this compound HCl, pheniramine maleate, and their selected impurities in pharmaceutical formulations and the biological matrix of rabbit aqueous humor. The method is robust and precise, making it suitable for application in quality control labs and ophthalmic drug development research.


References

Comprehensive Application Notes and Protocols: Advanced Sample Preparation and Extraction Techniques for Naphazoline Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Naphazoline Analysis

This compound is an imidazoline derivative with pronounced α-adrenergic agonist activity that is widely used in ophthalmic and nasal formulations as a vasoconstrictor to reduce redness and swelling. The compound's potent biological activity at low concentrations, complex matrix interference in biological samples, and stability challenges present significant analytical hurdles that require sophisticated sample preparation and extraction techniques. This document provides detailed protocols and application notes for researchers and drug development professionals working with this compound in various matrices, including pharmaceutical formulations and biological samples.

This compound's physicochemical properties present both challenges and opportunities in analytical method development. With a pKa of approximately 10.8, this compound exists primarily in its ionized form at physiological pH, requiring careful pH adjustment during extraction procedures to improve recovery rates. The compound's aromatic naphthalene ring system provides strong UV absorbance characteristics, while the imidazoline moiety contributes to basicity and hydrogen bonding potential. These properties must be considered when developing extraction and chromatographic methods for this compound [1] [2].

Table 1: Key Physicochemical Properties of this compound Hydrochloride

Property Description/Value Analytical Significance
Chemical Name 2-(1-Naphthylmethyl)-2-imidazoline hydrochloride -
Molecular Formula C₁₄H₁₄N₂·HCl MW = 246.74
pKa 10.8 Influences ionization, extraction efficiency
UV λmax 280 nm Primary detection wavelength
Solubility Soluble in water, methanol, slightly in organic solvents Extraction solvent selection

Sample Preparation Techniques

Modern Extraction Approaches

The selection of appropriate sample preparation methodology is critical for accurate this compound quantification, particularly given the compound's low therapeutic concentrations and complex sample matrices. Modern approaches have evolved toward miniaturized extraction techniques that offer improved efficiency, reduced solvent consumption, and enhanced compatibility with subsequent analytical instrumentation.

  • Monolithic Silica Spin Column Extraction: This technique utilizes monolithic silica stationary phases packed in spin column formats that can be processed by centrifugation. The procedure involves conditioning the column with methanol and water, loading the sample serum, washing with water, and eluting with methanol containing 1% formic acid. The monolithic structure provides high permeability and efficient mass transfer, resulting in extraction recoveries of 70.2-78.6% for this compound from human serum with minimal matrix interference. This approach is particularly valuable for clinical and toxicological analysis where numerous samples must be processed simultaneously [3].

  • Electromembrane-Surrounded Solid-Phase Microextraction (EM-SPME): This innovative technique combines the selectivity of electromembrane extraction with the convenience of solid-phase microextraction. A copper wire coated with a self-assembled benzyl mercaptan monolayer serves as the SPME fiber, which is placed in the lumen of a hollow fiber impregnated with an organic solvent. Application of 100 V electrical potential for 15 minutes facilitates the migration of this compound from sample solutions (urine or plasma) and adsorption onto the SPME fiber. This method provides excellent clean-up and pre-concentration, with detection limits below 8.0 ng mL⁻¹ and linear ranges of 3.0-100.0 ng mL⁻¹ for this compound in biological matrices [4].

  • Solid-Phase Microextraction (SPME) with Polydimethylsiloxane/Divinylbenzene Fiber: For the analysis of this compound in urine, this approach utilizes 0.5 mL of urine adjusted to pH 10 with carbonate buffer. The SPME fiber is immersed in the sample for 30 minutes of adsorption time, followed by direct desorption in the GC-MS injection port. This method demonstrates good reproducibility (CV% < 11) and a limit of detection of 50 ng/mL, making it suitable for doping control and forensic applications [5].

Table 2: Comparison of Extraction Techniques for Biological Samples

Technique Sample Volume Conditions Recovery/% LOD
Monolithic Silica Spin Column 100 µL serum Elution: methanol with 1% formic acid 70.2-78.6 Not specified
EM-SPME Not specified 100 V, 15 min, benzyl mercaptan coating 10.1-20.9 <8.0 ng mL⁻¹
SPME (PDMS/DVB) 0.5 mL urine pH 10, 30 min adsorption Not specified 50 ng mL⁻¹
Pharmaceutical Sample Preparation

The analysis of this compound in pharmaceutical formulations presents different challenges, primarily focusing on excipient interference, multiple active ingredients, and impurity profiling. Sample preparation must be robust and efficient to ensure accurate quality control results.

  • Dilution and Sonication Method: For ophthalmic solutions containing this compound hydrochloride and pheniramine maleate, accurate transfer of 1.0 mL of the formulation into a 25 mL volumetric flask followed by dilution with mobile phase and sonication for 15 minutes typically provides sufficient extraction. This approach is particularly effective for solutions with water-soluble components and requires minimal manipulation, reducing potential error sources [2].

  • Organic Solvent Extraction: Semisolid formulations and creams often require organic solvent extraction with methanol, acetonitrile, or mixtures with aqueous acids (e.g., methanol with 1% H₃PO₄) to liberate the active ingredient from the formulation matrix. Subsequent centrifugation and filtration steps typically precede chromatographic analysis [6].

Analytical Method Development

LC-MS Analysis for Biological Samples

Liquid chromatography-mass spectrometry provides the sensitivity and specificity required for this compound quantification in complex biological matrices. The following protocol has been validated for this compound determination in human serum.

  • Protocol: LC-MS Analysis of this compound in Serum
    • Sample Preparation: Perform monolithic silica spin column extraction as described in Section 2.1.
    • Chromatographic Conditions:
      • Column: Monolithic silica column (e.g., Chromolith Performance RP-18e, 100 × 4.6 mm)
      • Mobile Phase: Methanol:10 mM ammonium formate (pH 4.0) (70:30, v/v)
      • Flow Rate: 1.0 mL/min
      • Temperature: 40°C
      • Injection Volume: 5 µL
    • Mass Spectrometric Detection:
      • Ionization Mode: Positive electrospray ionization (ESI+)
      • Detection: Selected ion monitoring (SIM) at m/z 211 for this compound
      • Interface Temperature: 350°C
      • Nebulizing Gas: 1.5 L/min
    • Analysis: Separate this compound within 4 minutes with a total run time of 20 minutes including column equilibration [3].
Stability-Indicating HPLC for Pharmaceutical Analysis

For pharmaceutical quality control, stability-indicating methods must adequately separate this compound from degradation products and formulation excipients. The following method has been validated according to ICH guidelines.

  • Protocol: HPLC Analysis of this compound and Pheniramine Maleate
    • Sample Preparation: Dilute ophthalmic solution with mobile phase to achieve approximately 40 µg/mL this compound and 500 µg/mL pheniramine maleate.
    • Chromatographic Conditions:
      • Column: Agilent Zorbax Eclipse XDB C18 (150 mm × 4.6 mm, 5 µm)
      • Mobile Phase: 10 mM phosphate buffer (pH 2.8) containing 0.5% triethylamine:methanol (68:32, v/v)
      • Flow Rate: 1.0 mL/min
      • Detection: UV at 280 nm
      • Injection Volume: 5-10 µL
      • Temperature: Ambient
    • Analysis: Pheniramine elutes at approximately 3.0 min, while this compound elutes at approximately 7.5 min. The method achieves resolution ≥3 between all peaks with peak purity ≥980 after stress testing [1] [7].

G Start Start Method Development ColumnSelect Column Screening (C18, Phenyl-Hexyl, Cyano) Start->ColumnSelect MobilePhase Mobile Phase Optimization (pH, Buffer, Organic Modifier) ColumnSelect->MobilePhase Gradient Gradient Optimization MobilePhase->Gradient Validation Method Validation (ICH Guidelines) Gradient->Validation FinalMethod Final Method Validation->FinalMethod

Figure 1: Systematic Approach to HPLC Method Development for this compound Analysis

Simultaneous Determination with Impurities

The quantitative analysis of this compound along with its impurities requires selective chromatographic conditions to resolve structurally similar compounds.

  • Protocol: HPLC Determination of this compound and Three Impurities
    • Chromatographic Conditions:
      • Column: Hypersil ODS (250 × 4.6 mm, 5 µm)
      • Mobile Phase: Phosphate buffer pH 6.0:acetonitrile (70:30, v/v)
      • Flow Rate: 1.0 mL/min
      • Detection: DAD at 260 nm
      • Injection Volume: 10 µL
    • Linearity: 5.00-45.00 µg/mL for this compound and its impurity B [2].

Table 3: Chromatographic Methods for this compound Analysis

Method Type Column Mobile Phase Detection Runtime
LC-MS (Serum) Monolithic C18 Methanol:10 mM ammonium formate, pH 4.0 (70:30) MS (SIM m/z 211) 20 min
HPLC (Pharmaceutical) Zorbax Eclipse XDB C18 Phosphate buffer pH 2.8 with 0.5% TEA:MeOH (68:32) UV 280 nm 10 min
HPLC (Impurities) Hypersil ODS Phosphate buffer pH 6.0:ACN (70:30) DAD 260 nm Not specified

Stability and Forced Degradation Studies

Forced Degradation Protocols

Stability-indicating methods must demonstrate specificity by resolving this compound from its degradation products. Forced degradation studies provide insight into potential degradation pathways and help validate method robustness.

  • Acidic Degradation: Expose this compound standard or formulation to 0.1M HCl at room temperature for 24 hours or at elevated temperature (70°C) for shorter durations. Neutralize before analysis [1] [7].
  • Basic Degradation: Treat with 0.1M NaOH under similar conditions as acid degradation. Basic conditions typically produce more significant degradation than acidic conditions [1] [7].
  • Oxidative Degradation: Expose to 3% hydrogen peroxide at room temperature for specified periods. Oxidation may produce N-oxide derivatives [1] [7].
  • Photodegradation: Expose solid samples and solutions to UV-Vis light (dose of 94.510 kJ/m²) to evaluate photostability. FT-IR/ATR spectroscopy can detect changes in functional groups, such as disappearance of specific carbonyl bands [8].
Excipient Compatibility Assessment

Understanding drug-excipient interactions is crucial for formulation development. FT-IR/ATR and NIR spectroscopy combined with chemometric evaluation using Principal Component Analysis (PCA) and Hierarchical Cluster Analysis (HCA) can detect subtle interactions between this compound and excipients.

  • Forced Degradation Conditions: Subject binary mixtures (1:1 ratio, w/w) of this compound with excipients to 70°C/80% RH and UV/Vis light (94.510 kJ/m²) [8].
  • Analysis: Monitor changes in FT-IR/ATR spectra, particularly in the region of 1708 cm⁻¹ (C=O group of maleate salt) and other functional groups characteristic of this compound [8].
  • Excipients of Concern: Mannitol and Tris HCl show clearer interactions with this compound under forced degradation conditions, while mixtures with hydroxyethyl cellulose, poly(vinyl alcohol), and poly(vinylpyrrolidone) demonstrate better stability [8].

Troubleshooting and Technical Notes

  • Peak Tailing: Add 0.5% triethylamine to the mobile phase to mask silanol groups on the stationary phase that can interact with the basic imidazoline moiety of this compound [1] [7].
  • Retention Time Shifts: Carefully control mobile phase pH (±0.1 units) as this compound's retention is highly dependent on its ionization state [1] [2].
  • Low Extraction Recovery: For biological samples, ensure pH adjustment to maximize the uncharged form of this compound, which improves extraction efficiency into organic phases or onto solid-phase sorbents [3] [4].
  • Matrix Effects in LC-MS: Use monolithic spin column extraction or EM-SPME to reduce matrix components that can cause ionization suppression or enhancement in mass spectrometric detection [3] [4].

Conclusion

The analysis of this compound across different matrices requires carefully optimized sample preparation strategies and chromatographic conditions. The protocols presented herein address the unique challenges posed by this compound's physicochemical properties and the complexity of biological and pharmaceutical matrices. By implementing these standardized approaches, researchers can achieve reliable and reproducible results for this compound quantification in method development, quality control, and bioanalytical applications.

References

Comprehensive Application Notes and Protocols: Naphazoline Analytical Method Transfer and Verification

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Analytical Method Transfer in Pharmaceutical Analysis

Analytical Method Transfer (AMT) represents a critical documented process in pharmaceutical development that verifies a validated analytical method performs consistently and reliably when transferred between laboratories. This process ensures that analytical methods for pharmaceutical compounds like naphazoline hydrochloride—a widely used ocular vasoconstrictor—produce equivalent results when executed by different analysts, using different instruments, and in different laboratory environments. The transfer of analytical methods has become increasingly important in today's global pharmaceutical landscape, where method development, manufacturing, and quality control often occur across multiple facilities and geographical locations.

This compound HCl is typically formulated in combination with other active ingredients such as pheniramine maleate in ophthalmic solutions for treating eye inflammation and allergic conjunctivitis. The complexity of analyzing this compound in combination products, along with the need to monitor potential impurities and degradation products, necessitates robust analytical methods that can be successfully transferred and verified across quality control laboratories. Regulatory authorities including the FDA, EMA, and WHO require rigorous evidence of method reliability during technology transfers between manufacturing sites or when shifting testing to contract laboratories [1].

Analytical Method Transfer Fundamentals

Regulatory Framework and Guidelines

Analytical method transfer activities must comply with established regulatory guidelines that provide frameworks for standardized approaches. The International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R1) on method validation, form the foundation for establishing method performance characteristics before transfer. Specific regulatory guidance documents include:

  • FDA Guidance for Industry: Analytical Procedures and Methods Validation (2015)
  • EMA Guideline on the Transfer of Analytical Methods (2014)
  • WHO Technical Report Series, Annex 7 (2017)
  • USP General Chapter <1224>: Transfer of Analytical Procedures [1]

These regulatory bodies emphasize that AMT is not merely a formality but an essential process to prove methodological reliability in receiving laboratories with different analysts, equipment, and environmental conditions. The fundamental principle underlying AMT is demonstrating that the transferred method will consistently yield equivalent results between the transferring (sending) and receiving laboratories, thereby ensuring continuous product quality and patient safety.

Transfer Approaches and Selection Criteria

Table 1: Analytical Method Transfer Approaches with Applications and Considerations

Transfer Approach Description Application Context Key Considerations
Comparative Testing Both laboratories test identical samples and compare results Most common approach for critical methods; required for complex separations Requires careful sample selection and statistical comparison criteria
Co-Validation Both laboratories participate in method validation New or complex analytical methods Establishes shared ownership and method understanding
Re-Validation Receiving laboratory performs full method validation Significant differences in equipment or lab environment Resource-intensive; used when comparative testing insufficient
Data Review Receiving laboratory reviews historical validation data Simple compendial methods with minimal risk Limited to well-established methods with extensive historical data
Hybrid Approach Combines elements of multiple approaches Methods with mixed risk profiles or complex requirements Flexible approach based on risk assessment outcomes

The selection of appropriate transfer approach depends on multiple factors derived from risk assessment, including method complexity, analytical technique, capability of receiving laboratory, and regulatory requirements. For this compound analytical methods, which often involve complex multi-component analysis with potential impurity interference, the comparative testing approach is most frequently employed to ensure statistical confidence in method performance [1].

This compound Analytical Methods Overview

Chromatographic Methods for this compound Analysis

This compound HCl is commonly analyzed using chromatographic techniques, often in combination with pheniramine maleate in pharmaceutical formulations. Recent analytical methods development has focused on improving separation efficiency, specificity, and green chemistry principles. The following methods have been successfully developed and validated for this compound analysis:

  • Green TLC Densitometric Method: A novel thin-layer chromatographic method coupled with densitometric detection was developed for simultaneous quantification of this compound HCl (NPZ), pheniramine maleate (PHN), and three official impurities. The method employs TLC aluminum silica plates F254 as stationary phase with methanol:ethyl acetate:33.0% ammonia (2.0:8.0:1.0, by volume) as mobile phase. Detection was performed at 260.0 nm with linearity ranges of 2.0–50.0 µg band⁻¹ for this compound and 0.1–10.0 µg band⁻¹ for this compound impurity B. This method was successfully applied to Naphcon-A eye drops with recovery of 101.36% for this compound HCl [2].

  • Stability-Indicating HPLC Method: A reverse-phase liquid chromatographic method was developed for simultaneous determination of pheniramine maleate and this compound hydrochloride using an Agilent Zorbax Eclipse XDB C18 column (150 mm × 4.6 mm, 5 µm) with mobile phase consisting of 10 mM phosphate buffer pH 2.8 containing 0.5% triethylamine and methanol (68:32, v/v) at 1 mL min⁻¹ flow rate. Detection was at 280 nm with linearity range of 12.5-100 µg mL⁻¹ for this compound hydrochloride. The method successfully separated both analytes from degradation products formed under stress conditions [3].

  • Systematic UHPLC Method: A Waters Arc Premier System with PDA and ACQUITY QDa Mass Detector was employed to develop a UHPLC method for this compound HCl, pheniramine maleate, and associated related substances. The systematic screening protocol evaluated pH, column chemistry, and organic modifiers, ultimately selecting XSelect Premier CSH C18 (4.6 × 150 mm, 2.5 µm) with 0.1% formic acid in water and 0.1% formic acid in methanol as mobile phases in gradient mode. This method achieved USP resolution ≥1.5 between all peaks with excellent repeatability [4].

Method Performance Characteristics

Table 2: Performance Characteristics of this compound Analytical Methods

Method Parameter TLC-Densitometry [2] HPLC [3] UHPLC [4]
Linearity Range 2.0–50.0 µg band⁻¹ 12.5–100 µg mL⁻¹ Not specified
Detection Wavelength 260 nm 280 nm 260 nm (MS compatible)
Retention Time/ Rf Not specified ~3–10 min (system) Fully resolved peaks
Precision (RSD) < 2% Not specified Excellent repeatability
Accuracy (% Recovery) 101.36% (formulation) Not specified Confirmed by MS detection
Key Advantages Simultanous impurity profiling; green solvent system Stability-indicating; pharmacopeial compliance Systematic development; MS compatibility

Method Transfer Protocol for this compound Methods

Pre-Transfer Planning and Assessment

The method transfer process begins with comprehensive planning and assessment activities. A detailed transfer protocol must be developed jointly by sending and receiving units, defining scope, responsibilities, acceptance criteria, and experimental design. The protocol should include:

  • Method Summary: Complete description of the this compound analytical method, including parameters such as column type, mobile phase composition, detection wavelength, system suitability requirements, and sample preparation procedures based on the specific method being transferred [2] [3] [4].

  • Risk Assessment: Identification of potential challenges specific to this compound analysis, including impurity interference, sample stability, mobile phase pH sensitivity, and detection specificity [1].

  • Acceptance Criteria: Predefined statistical criteria for method equivalence, typically including percentage difference between results from two laboratories, statistical tests (t-test, F-test), and system suitability requirements [1].

  • Sample Selection: Identification of appropriate test samples, including drug substance, finished product, and samples with known impurities or degradation products to challenge method specificity [1].

Experimental Design and Transfer Process

The experimental design for this compound method transfer typically follows a comparative testing approach where both laboratories analyze the same set of samples under stipulated method conditions. The specific workflow includes:

G Start Pre-Transfer Planning A1 Protocol Development with Acceptance Criteria Start->A1 A2 Sample Selection & Preparation A1->A2 A3 Method Training & Documentation Transfer A2->A3 B1 System Suitability Verification A3->B1 B2 Sample Analysis: Accuracy & Precision B1->B2 B3 Specificity & Robustness Assessment B2->B3 C1 Statistical Comparison of Results B3->C1 C2 Deviation Investigation & Resolution C1->C2 C3 Final Report Preparation & QA Approval C2->C3 End Method Transfer Complete C3->End

Diagram 1: Analytical Method Transfer Workflow for this compound Methods

For this compound-specific methods, the transfer experiments should demonstrate:

  • System suitability: Meeting all original method requirements for resolution, tailing factor, theoretical plates, and repeatability [2] [3].
  • Method precision: Determined through multiple injections of standard and sample preparations by both laboratories.
  • Method accuracy: Assessed through recovery studies of this compound and pheniramine maleate from placebo and formulated product.
  • Specificity: Demonstration of separation from known impurities and degradation products, potentially using stressed samples [3].
  • Linearity: Verification of linear response for this compound over the specified range.

Verification Experiments and Case Studies

Experimental Protocols for Key Parameters
5.1.1 System Suitability Testing Protocol

Purpose: To verify that the chromatographic system in the receiving laboratory meets method requirements for this compound analysis.

Procedure:

  • Prepare system suitability solution containing this compound HCl (approximately 50 µg/mL) and pheniramine maleate (approximately 500 µg/mL) in diluent [4].
  • Add known impurities (this compound impurity B, pheniramine impurities A and B) at specification level (typically 0.1-0.5%) [2].
  • Inject six replicates of the system suitability solution.
  • Calculate system suitability parameters: %RSD for peak areas and retention times, tailing factor, theoretical plates, and resolution between critical peak pairs.

Acceptance Criteria:

  • %RSD for peak areas and retention times: ≤2.0%
  • Tailing factor: ≤1.5
  • Theoretical plates: ≥2000
  • Resolution between this compound and closest eluting impurity: ≥1.5 [2] [3] [4]
5.1.2 Method Precision and Accuracy Protocol

Purpose: To demonstrate that the receiving laboratory can generate precise and accurate results for this compound content.

Procedure:

  • Prepare a minimum of six independent sample preparations of this compound/pheniramine eye drops at test concentration (100%).
  • For accuracy, prepare placebo solutions spiked with known quantities of this compound HCl and pheniramine maleate at 50%, 100%, and 150% of target concentration (n=3 each level).
  • Analyze all samples against qualified reference standards.
  • Calculate %RSD for repeatability and %recovery for accuracy.

Acceptance Criteria:

  • Precision: %RSD ≤ 2.0%
  • Accuracy: Mean recovery 98.0-102.0% [2] [1]
Case Study: Naphcon-A Eye Drops Analysis Transfer

A case study illustrates the transfer of the TLC-densitometric method for simultaneous quantification of this compound HCl and pheniramine maleate:

Sample Preparation:

  • The contents of 10 Naphcon-A eye drops were emptied and mixed
  • 20.0 mL aliquot transferred to 25-mL volumetric flask
  • 3.0 mL methanol added, sonicated for 20 minutes
  • Volume completed to mark with methanol to obtain final concentration of 200.0 µg mL⁻¹ NPZ and 2400.0 µg mL⁻¹ PHN [2]

Chromatographic Conditions:

  • Stationary phase: TLC aluminum silica plates F254
  • Mobile phase: methanol:ethyl acetate:33.0% ammonia (2.0:8.0:1.0, by volume)
  • Migration distance: 8.5 cm
  • Detection: Densitometric scanning at 260.0 nm [2]

Transfer Results:

  • The method was successfully transferred with this compound recovery of 101.36% and pheniramine recovery of 100.94%
  • The greenness of the method was evaluated and found superior to reported HPLC methods in terms of environmental impact [2]

Documentation and Regulatory Compliance

Transfer Report and Regulatory Submission

Complete documentation of the method transfer process is essential for regulatory compliance and audit readiness. The method transfer report should include:

  • Executive Summary: Brief overview of transfer activities and conclusion
  • Experimental Data: Complete results from all verification experiments
  • Statistical Analysis: Comparison of results between laboratories using appropriate statistical tests
  • Deviation Report: Documentation and justification for any deviations from protocol
  • Conclusion Statement: Formal statement on the success of the transfer and authorization for use in the receiving laboratory [1]

The transfer report must be reviewed and approved by Quality Assurance before the method can be implemented in the receiving laboratory for routine analysis. For critical methods, the transfer results may need to be submitted to regulatory authorities as part of post-approval changes or supplements [1].

Common Challenges and Troubleshooting

Table 3: Common Challenges in this compound Method Transfer and Resolution

Challenge Category Specific Issue Potential Root Cause Recommended Solution
Chromatographic Performance Peak tailing or poor resolution Column age, mobile phase pH variation, silanol activity Standardize column brand/age, adjust buffer concentration, use silanol blockers (e.g., triethylamine) [3]
Retention Time Shift Consistent retention time differences Mobile phase composition variation, column temperature fluctuations Standardize mobile phase preparation, verify column oven temperature calibration
Impurity Separation Co-elution of impurities Method robustness issues, column selectivity differences Conduct column screening during method development, implement system suitability with impurity resolution criteria [4]
Quantitation Variance Differences in assay results Standard preparation variation, integration parameter differences Harmonize weighing procedures, standardize integration methodology

Conclusion

Successful transfer of this compound analytical methods requires careful planning, execution, and documentation following established regulatory guidelines. The comparative testing approach, with verification of system suitability, precision, accuracy, and specificity, provides a robust framework for demonstrating method reliability in receiving laboratories. As demonstrated through the case studies, methods for this compound analysis—including TLC-densitometry, HPLC, and UHPLC approaches—can be successfully transferred with proper protocol design and execution. Implementation of these application notes and protocols will ensure consistent analysis of this compound-containing pharmaceutical products across different quality control laboratories, ultimately supporting product quality and patient safety.

References

quality control testing naphazoline ophthalmic solutions

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Naphazoline Ophthalmic Solutions

This compound hydrochloride is a sympathomimetic amine and ocular vasoconstrictor used in ophthalmic solutions to relieve redness caused by minor eye irritations [1] [2]. It functions by directly stimulating alpha-adrenergic receptors in the conjunctival arterioles, leading to vasoconstriction and decreased congestion [2]. Quality control (QC) testing is critical to ensure the sterility, safety, identity, strength, purity, and quality of the final product, guaranteeing consistent clinical performance and patient safety. These protocols cover the analysis of both active pharmaceutical ingredients (APIs) and finished pharmaceutical formulations.


Quality Specifications and Standards

According to the USP, this compound Hydrochloride Ophthalmic Solution is defined as a sterile, buffered solution in water, adjusted to a suitable tonicity. It contains This compound hydrochloride within a specification of NLT 90.0% and NMT 115.0% of the labeled amount [3]. The solution also contains a suitable preservative, such as Benzalkonium Chloride [4] [2].

Table 1: Key Specifications for this compound Hydrochloride Ophthalmic Solution

Test Parameter Specification Reference Method
Description Sterile solution, suitable tonicity USP Monograph
Assay (Content) 90.0% - 115.0% of labeled claim HPLC / Spectrophotometry
Identification Must meet USP requirements HPLC / FT-IR
pH 5.5 - 7.0 Potentiometry
Impurities & Degradants As per specific product requirements Stability-indicating HPLC

Protocol 1: Identity and Assay by Stability-Indicating HPLC

A validated stability-indicating HPLC method is the cornerstone for simultaneously confirming identity, determining assay content, and monitoring impurities.

Method Principle

This reverse-phase high-performance liquid chromatography (RP-HPLC) method separates this compound, its related substances, and degradation products from the active pharmaceutical ingredient. It is validated to be stability-indicating, meaning it can accurately measure the analyte in the presence of excipients and degradants [5].

Experimental Workflow

G Start Start: HPLC Analysis Prep Sample and Mobile Phase Preparation Start->Prep Inj System Setup and Injection Prep->Inj Sep Chromatographic Separation Inj->Sep Det UV Detection at 280 nm Sep->Det Data Data Analysis: Peak Identification and Quantification Det->Data End End: Report Results Data->End

Materials and Equipment
  • HPLC System: With quaternary pump, auto-sampler, column thermostat, and Diode Array Detector (DAD).
  • Column: Agilent Zorbax Eclipse XDB C18 (150 mm × 4.6 mm, 5 μm) [5].
  • Mobile Phase: 10 mM Phosphate Buffer (pH 2.8) containing 0.5% v/v Triethylamine : Methanol in a ratio of 68:32 (v/v) [5].
  • Flow Rate: 1.0 mL/min [5].
  • Detection Wavelength: 280 nm [5].
  • Injection Volume: As per system suitability (e.g., 10-20 μL).
  • Column Temperature: Ambient.
  • Reference Standard: USP-grade this compound Hydrochloride Reference Standard [6].
Detailed Procedure
  • Mobile Phase Preparation: Prepare 10 mM phosphate buffer, adjust pH to 2.8 with ortho-phosphoric acid. Add 0.5% (v/v) triethylamine. Mix this buffer with methanol in a 68:32 ratio. Filter through a 0.45 μm or 0.22 μm membrane filter and degas.
  • Standard Solution Preparation: Accurately weigh and transfer about 25 mg of this compound Hydrochloride Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with mobile phase to obtain a 1 mg/mL stock standard solution. Further dilute as needed to obtain working standard solutions.
  • Sample Solution Preparation: For eye drops, transfer a volume of solution equivalent to about 25 mg of this compound hydrochloride into a 25 mL volumetric flask. Dilute to volume with mobile phase and mix well.
  • System Equilibration & Suitability: Equilibrate the HPLC system with the mobile phase for at least 30 minutes. Inject the standard solution until a stable baseline and reproducible retention times are achieved.
    • Theoretical plates (N) for this compound peak should be NLT 6000.
    • Tailing factor (T) should be between 0.8 and 1.2 [5].
  • Chromatographic Run: Separately inject the blank (mobile phase), standard, and sample solutions. Record the chromatograms for about 10 minutes. The typical retention time for this compound is approximately 3.0 minutes [5].
Calculation

Calculate the percentage of this compound hydrochloride in the sample using the formula: % of Label Claim = (A_U / A_S) x (C_S / C_U) x 100 Where:

  • A_U = Peak area of this compound from the sample solution.
  • A_S = Peak area of this compound from the standard solution.
  • C_S = Concentration of this compound hydrochloride in the standard solution (mg/mL).
  • C_U = Nominal concentration of this compound hydrochloride in the sample solution (mg/mL).

Protocol 2: Forced Degradation and Stability Studies

Forced degradation studies help identify likely degradation products, validate the stability-indicating nature of analytical methods, and understand the intrinsic stability of the molecule.

Stress Conditions

Stress the sample solution under the following conditions to degrade the product by about 5-20% [5] [7]:

  • Acidic Hydrolysis: Treat with 0.1 M HCl at room temperature for a few hours.
  • Basic Hydrolysis: Treat with 0.1 M NaOH at room temperature for a few hours.
  • Oxidative Degradation: Treat with 3% Hydrogen Peroxide (H₂O₂) at room temperature.
  • Photolytic Degradation: Expose to UV/Vis light (e.g., a dose of 94.510 kJ/m²) [7].
  • Thermal Stress: Expose the solid drug or solution to elevated temperatures (e.g., 70°C).
Evaluation

Analyze the stressed samples using the HPLC method described in Protocol 1. The method should demonstrate clear separation of the this compound peak from all degradation peaks, and the peak purity for this compound should be confirmed via DAD (purity factor ≥ 980) [5].

Table 2: Summary of Key Analytical Methods for this compound QC

Method Application Key Parameters Reference
Stability-Indicating HPLC Assay, Impurity profiling, Forced degradation Column: C18; Buffer: pH 2.8; Detection: 280 nm [5]
First-Derivative UV Spectrophotometry Rapid simultaneous determination (e.g., with Antazoline) Wavelengths: 225 nm (this compound), 252 nm (Antazoline) [8]
FT-IR/ATR & NIR with Chemometrics Drug-excipient compatibility studies Use PCA and HCA to evaluate spectral changes [7]

Protocol 3: Adjunct and Rapid Methods

Derivative Spectrophotometry

For rapid, simultaneous determination of this compound in combination with other drugs like antazoline, a first-derivative spectrophotometric method can be used.

  • Procedure: Prepare solutions of this compound hydrochloride and the other drug in the range of 0.2-1.0 μg/mL and 1-10 μg/mL, respectively. Record the zero-order spectra and convert them to first-derivative spectra.
  • Measurement: Measure the amplitude of the this compound peak at 225 nm (where antazoline shows zero-crossing) for quantification. The method is linear (r² > 0.999) in this range [8].
Drug-Excipient Compatibility by Spectroscopic Methods

FT-IR/ATR and NIR spectroscopy, combined with chemometrics like Principal Component Analysis (PCA), can be used in early development to screen for incompatibilities between this compound and formulation excipients.

  • Procedure: Prepare binary mixtures (1:1 ratio, w/w) of this compound with excipients like mannitol (MAN) or Tris HCl (TRIS). Subject them to forced degradation (e.g., 70°C/80% RH and UV/Vis light). Acquire FT-IR/ATR and NIR spectra of stressed and non-stressed mixtures and analyze them using PCA to detect interactions not visible to the naked eye [7].

G A Prepare Binary Mixtures (API + Excipient) B Apply Stress Conditions (Heat/Humidity, Light) A->B C Acquire Spectra (FT-IR/ATR, NIR) B->C D Chemometric Analysis (PCA, HCA) C->D E Interpret Model Identify Incompatibilities D->E


Critical Notes for Practitioners

  • System Suitability: This is a critical first step for reliable HPLC data. Do not proceed until parameters like theoretical plates and tailing factor meet acceptance criteria [5].
  • pH Control: The pH of the mobile phase buffer is critical for achieving optimal peak shape and separation. A pH of 2.8 was found to be optimal in the referenced method; deviations can lead to broad or asymmetric peaks [5].
  • Preservative Interference: The formulation may contain preservatives like Benzalkonium Chloride. The analytical method must be validated to ensure these excipients do not interfere with the analysis of the active ingredient [4] [2].
  • Stability-Indicating Property: The primary HPLC method must be proven to accurately quantify this compound without interference from degradation products generated under forced degradation studies [5].

Conclusion

Robust quality control of this compound ophthalmic solutions relies on a combination of pharmacopeial standards and modern analytical techniques. The stability-indicating HPLC method provided serves as a precise and accurate tool for routine assay and impurity control. Adjunct techniques like derivative spectrophotometry offer rapid alternatives for specific combinations, while spectroscopic methods coupled with chemometrics provide powerful early-stage screening for formulation stability. Adherence to these detailed protocols ensures the consistent production of safe, effective, and high-quality this compound ophthalmic products.


References

naphazoline degradation products identification and characterization

Author: Smolecule Technical Support Team. Date: February 2026

Naphazoline Degradation Products: An Overview

This compound (NAF) is susceptible to degradation under various stress conditions, leading to the formation of multiple impurities. The table below summarizes the key degradation products identified in recent studies.

Table 1: Identified Degradation Products of this compound

Degradant ID Proposed Structure / Identity Formation Condition Analytical Technique for ID References
ND-1 to ND-6 (Six products identified) Not fully specified in abstract; structures require UPLC-HRMS/MS for elucidation. Photodegradation (UVA/VIS light, pH 1-13) UPLC-HRMS/MS [1]
Primary Degradant (IV) N-[(N-benzylanilino)acetyl]ethylenediamine (Hydrolysis product of co-drug Antazoline) High pH (Hydrolysis) in a formulation with Antazoline NMR, FT-IR, MS, HPLC-MS [2]
Official Impurities (as per BP/EP) Naphthalene acetylethylenediamine, Naphthalene acetic acid, 1-Naphthaleneacetonitrile, 4,5-dihydro-2-(2-naphthalenylmethyl)-1H-imidazole Not specified (listed as related substances) Compendial Methods [3]
ND-2 2-[(1-methylnaphthalen-2-yl)methyl]-4,5-dihydro-1H-imidazole Photodegradation UPLC-HRMS/MS, OSIRIS Property Explorer [1]

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are critical for accelerating and identifying potential degradation pathways.

Table 2: Recommended Forced Degradation Conditions for this compound

Stress Condition Protocol Parameters Key Findings References

| Photodegradation | - Light Source: UVA/VIS light (300-800 nm)

  • Light Dose: 94.510 kJ/m²
  • Matrix: Aqueous solutions across pH range 1-13 | - Highest degradation rate for basic NAF occurs at pH below 7.
  • Generates multiple photodegradants (ND-1 to ND-6). | [1] | | High Temperature & Humidity | - Condition: 70°C / 80% Relative Humidity (RH)
  • Matrix: Binary mixtures (1:1) with various excipients (e.g., Mannitol, Tris HCl) | - Used to assess drug-excipient compatibility.
  • Interactions with Mannitol and Tris HCl were identified. | [4] [5] | | Acidic/Basic Hydrolysis | - Condition: Reflux at high pH
  • Matrix: Ophthalmic formulation (with Antazoline) | - Leads to hydrolysis of the imidazoline ring or related functional groups.
  • Identified the primary degradant in a commercial product. | [2] |

The following diagram illustrates a recommended workflow for a comprehensive forced degradation study.

workflow cluster_stress Stress Conditions Start Start: API or Formulation Stress Apply Stress Conditions Start->Stress Analysis Analytical Monitoring Stress->Analysis Photo Photolysis (UVA/VIS Light) Thermo Heat & Humidity (70°C / 80% RH) Hydro Hydrolysis (High/Low pH) ID Degradant Identification Analysis->ID Report Report & Stability Assessment ID->Report

Analytical Method Development and Characterization

A multi-technique approach is essential for the separation, identification, and quantification of degradation products.

Stability-Indicating HPLC/UPLC Methods

  • Objective: To separate this compound from its degradation products for accurate quantification.
  • Example Protocol (HPLC):
    • Column: Agilent Zorbax Eclipse XDB C18 (150 mm × 4.6 mm, 5 µm)
    • Mobile Phase: 10 mM Phosphate Buffer (pH 2.8) containing 0.5% Triethylamine : Methanol (68:32, v/v)
    • Flow Rate: 1.0 mL/min
    • Detection: DAD at 280 nm
    • Key Validation Parameters: The method was validated for linearity, accuracy, precision, and specificity, demonstrating clear separation of this compound and pheniramine maleate from their degradation products [6].

Characterization of Degradants

  • UPLC-HRMS/MS: This is the primary tool for identifying unknown degradants. It provides accurate mass measurement for determining elemental composition and fragmentation patterns (MS/MS) for structural elucidation of products like ND-1 to ND-6 [1].
  • Spectroscopic Techniques: FT-IR/ATR and NIR spectroscopy, combined with chemometric analysis (PCA, HCA), can be used as complementary, non-destructive methods to monitor drug-excipient interactions and physical changes during forced degradation [4] [5].
  • NMR and FT-IR: These are definitive techniques for full structural confirmation, as used to identify the primary hydrolysis degradant in a commercial ophthalmic formulation [2].

Safety and Toxicity of Degradants

The toxicological profile of degradation products is a critical part of the risk assessment.

  • In Silico Predictions: Software such as Toxtree and OSIRIS Property Explorer can provide initial toxicity risk assessments. One study predicted a high toxicity (Class III) for all six identified this compound photodegradants (ND-1 to ND-6). Specifically, the degradant ND-2 was flagged for medium mutagenic and high tumorigenic potential [1].
  • In Vitro Testing: Studies on BALB/c 3T3 mouse fibroblasts have shown that this compound itself can exhibit a phototoxic effect at low concentrations (5 µg/mL). This implies that its degradation products may contribute to the overall phototoxic risk, warranting further investigation [1].

Key Conclusions for Researchers

  • Proactive Degradation Studies: Implementing the forced degradation protocols outlined above is essential for predicting the stability profile of this compound formulations and identifying critical quality attributes.
  • Multi-Technique Approach: A combination of separation techniques (HPLC/UPLC) with advanced structural elucidation tools (HRMS, NMR) is the most effective strategy for comprehensive degradant identification.
  • Risk Assessment: The potential formation of toxic degradants, as predicted in silico and observed in vitro, underscores the importance of integrating toxicity assessments into the stability study workflow.

References

Clinical Presentation & Key Data from Case Literature

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the quantitative and qualitative data from reported cases, providing a clear overview of the poisoning profile.

Metric Reported Data in Pediatric Cases Supporting Case Details
Toxic Dose As little as 1-2 mL of a 0.1% solution can cause serious harm [1]. A dose of 0.05 mg/kg may induce intoxication [2]. Case series of 11 children showed symptoms clearly marked in all patients [3].

| Common Symptoms | CNS: Somnolence, lethargy, coma, hypothermia [3] [1]. Cardiovascular: Bradycardia, hypertension (early), hypotension [4] [3] [1]. Other: Sweating, pallor, decreased respiration, cyanosis [4] [3] [1]. | A 32-year-old adult case presented with BP 166/122 mmHg, HR 46 bpm, and peripheral cyanosis [4]. Another adult case presented with pulmonary edema and QT prolongation [2]. | | Time to Onset | Symptoms appear rapidly after ingestion. | Hospitalizations occurred within hours of ingestion [4] [3]. | | Resolution Timeline | Symptoms typically resolve within 24 hours with supportive care [3]. | In adult cases, hemodynamic parameters normalized within hours of treatment, with discharge in a few days [4] [2]. |

Management Protocol & Therapeutic Guidance

Management ranges from immediate first aid to advanced medical intervention in a hospital setting. The following workflow outlines the key steps from diagnosis to treatment.

cluster_1 Triage & Stabilization cluster_2 Confirm Diagnosis cluster_3 Monitoring Parameters cluster_4 Specific Treatments Start Suspected Naphazoline Ingestion Triage Emergency Triage & Stabilization Start->Triage Diagnosis Confirm Diagnosis Triage->Diagnosis Monitor Continuous Monitoring Diagnosis->Monitor Treatment Initiate Specific Treatment Monitor->Treatment T1 Assess ABCs (Airway, Breathing, Circulation) T2 Check Vital Signs: BP, HR, Temperature T1->T2 T3 Establish IV Access T2->T3 D1 Detailed Patient History D2 Identify Product and Estimated Ingestion Volume D1->D2 D3 Physical Exam for CNS and CV Symptoms D2->D3 M1 Core Body Temperature M2 Heart Rate and Rhythm (ECG) M1->M2 M3 Blood Pressure M2->M3 M4 Neurological Status (GCS) M3->M4 M5 Systemic Vascular Resistance (SVRI)* M4->M5 Tx1 Alpha-Adrenergic Antagonists: Phentolamine IV Tx2 Vasodilators: Nicardipine IV Tx1->Tx2 Tx3 Supportive Care: Manage Hypothermia, Arrhythmias Tx2->Tx3

Immediate First Aid and Triage
  • Call Poison Help Line Immediately: In the US, contact 1-800-222-1222 [1] [5].
  • No Home Syrup of Ipecac: Do not induce vomiting [6].
  • Emergency Department Stabilization: The primary focus is on supportive care. Assess and secure the Airway, Breathing, and Circulation (ABCs). This may involve managing bradycardia, supporting blood pressure, and treating hypothermia [3] [1].
Diagnostic Confirmation

Diagnosis is primarily clinical, based on history and presentation.

  • History: A detailed history is crucial. Inquire about access to eye drops, nasal sprays, or antiseptic liquids [3] [1].
  • Physical Exam: Look for the classic triad of CNS depression (somnolence/coma), hypothermia, and bradycardia [3].
  • ECG and Imaging: Perform an electrocardiogram to check for QT prolongation or other arrhythmias [2]. Chest X-ray or CT may be indicated if pulmonary edema is suspected [2].
Advanced Monitoring Protocol

For severe cases requiring intensive care, advanced hemodynamic monitoring can guide therapy.

  • Minimally Invasive Cardiac Output Monitoring: Devices like the FloTrac/EV1000 system can track the Systemic Vascular Resistance Index (SVRI). In this compound poisoning, SVRI is significantly elevated. Monitoring this parameter allows for titrating vasodilator therapy to a specific physiologic target (e.g., normalizing SVRI) rather than relying solely on blood pressure [4].
Specific Antidotal and Pharmacological Therapy

There is no universal antidote, but the following agents have been used successfully to counteract the toxic effects.

  • Phentolamine: This is a nonselective alpha-adrenoceptor antagonist. It directly counteracts the profound vasoconstriction caused by this compound. It can be administered via continuous intravenous infusion, with dosing titrated to the patient's hemodynamic response and SVRI normalization [4].
  • Nicardipine: This is a calcium channel blocker with potent vasodilatory effects. It can be used as an alternative or follow-on therapy to phentolamine to maintain reduced afterload and normal SVRI [4].

Mechanism of Action & Pathophysiology

Understanding the underlying pharmacology is key for developing research models.

Naph This compound Ingestion Alpha2 Stimulation of Peripheral α2-Adrenergic Receptors Naph->Alpha2 Central Stimulation of Central α2-Receptors Naph->Central Vasoconstriction Potent Vasoconstriction Alpha2->Vasoconstriction Effects Clinical Effects: • Severe Hypertension (increased afterload) • Bradycardia (reflex) • Peripheral Cyanosis • Pulmonary Edema Vasoconstriction->Effects CNS_Depression Central Nervous System Depression Central->CNS_Depression C_Effects Clinical Effects: • Somnolence • Lethargy • Coma • Hypothermia • Bradypnea CNS_Depression->C_Effects

This compound is a sympathomimetic agent and a potent vasoconstrictor that stimulates peripheral postsynaptic α2-adrenergic receptors [4] [7]. In overdose, this leads to a dramatic increase in systemic vascular resistance (afterload), which can result in hypertension, reflex bradycardia, and reduced tissue perfusion [4]. It also acts on α2-adrenergic receptors in the central nervous system, leading to CNS depression [2]. The combination of these effects can cause multi-organ failure.

Key Takeaways for Researchers

  • Pediatric Vulnerability: Children under six are extremely sensitive to this compound; ingestion of even 1-2 mL requires emergency care [3] [1] [8].
  • Monitor for Cardiac Effects: Be aware of potential QT prolongation and reversible cardiomyopathy, which may mimic myocarditis [2].
  • SVRI-Guided Therapy: Using minimally invasive cardiac output monitoring to track Systemic Vascular Resistance Index can effectively guide vasodilator dosing for precise management [4].

References

naphazoline stability issues and degradation prevention

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions: Naphazoline Stability

  • What are the primary factors causing this compound degradation? this compound is susceptible to several stress conditions. The main factors are:

    • Light Exposure: It is photosensitive and can generate multiple degradants under UV/VIS light, some with potential toxicological risks [1].
    • pH: It is least stable in basic conditions (pH > 7). One study found its highest degradation at pH below 7, indicating instability in neutral to basic environments [1].
    • Excipients: Binary mixtures with excipients like mannitol (MAN) and Tris HCl (TRIS) have shown interactions under high temperature and humidity, accelerating degradation [2].
    • Oxidation: It can react with radicals like sulfate (SO4−•) and hydrogen phosphate (HPO4−•), with degradation proceeding via an initial attack on the aromatic ring [3].
  • What are the known degradation products of this compound? Research has identified several degradants. A 2024 study using UPLC-HRMS/MS identified six photodegradation products (ND-1 to ND-6) [1]. An older study on a formulation with antazoline identified the primary degradant as N-[(N-benzylanilino)acetyl]ethylenediamine, resulting from hydrolysis [4].

  • How can I prevent degradation in my formulations?

    • Control pH: Formulate in an acidic environment. Using citrate buffer (pH ~4.5) has been shown to enhance stability in patent literature [5].
    • Protect from Light: Use light-protective packaging (e.g., amber glass or opaque containers) during storage and for the final product [1].
    • Choose Excipients Wisely: Avoid or carefully evaluate the use of reactive excipients like mannitol and Tris HCl. Excipients like poly(vinyl alcohol) (PVA) and hydroxyethyl cellulose (HEC) have shown better compatibility in forced degradation studies [2].
    • Use Antioxidants: Consider incorporating antioxidants in the formulation to mitigate radical-mediated oxidation [3].

Troubleshooting Guides & Experimental Protocols

Analysis of Degradation Products

This protocol outlines how to separate and quantify this compound from its degradants using a stability-indicating HPLC method.

  • Objective: To develop an HPLC method capable of resolving this compound from its major degradation products for stability testing.

  • Method Summary: Based on a validated stability-indicating method for this compound and pheniramine maleate [6] [7].

  • HPLC Protocol Parameters

    | Parameter | Specification | | :--- | :--- | | Column | Agilent Zorbax Eclipse XDB C18 (150 mm × 4.6 mm, 5 μm) | | Mobile Phase | 10 mM Phosphate Buffer (pH 2.8) + 0.5% Triethylamine : Methanol (68:32, v/v) | | Flow Rate | 1.0 mL/min | | Detection | UV at 280 nm | | Injection Volume | 10 μL | | Run Time | ~10 minutes | | Column Temperature| Ambient |

  • Procedure:

    • Mobile Phase Preparation: Prepare a 10 mM phosphate buffer and adjust its pH to 2.8 using ortho-phosphoric acid. Add triethylamine (0.5% v/v). Mix this buffer with methanol in a 68:32 ratio. Filter and degas.
    • Standard Solution: Prepare a standard solution of this compound hydrochloride in the mobile phase or a suitable solvent at a known concentration (e.g., ~10-100 μg/mL).
    • Sample Solution: Prepare your test formulation or stressed sample in the same manner.
    • Chromatographic Run: Inject the standard and sample solutions. The method should achieve baseline separation of this compound from any degradation peaks.
    • Validation: The method should be validated for specificity, linearity, accuracy, and precision as per ICH guidelines [6].

The workflow for this analytical method is straightforward:

G A Prepare Mobile Phase (Buffer pH 2.8 : Methanol) B Prepare Standard & Sample Solutions A->B C Set HPLC Parameters (Column, Flow, Detection) B->C D Inject Samples and Run C->D E Analyze Chromatograms for This compound and Degradants D->E

Forced Degradation Studies

Forced degradation studies help identify likely degradation products and validate the stability-indicating power of your analytical methods.

  • Objective: To stress this compound under various conditions to understand its degradation pathways.

  • Method Summary: Based on standard practices and recent literature [2] [1].

  • Recommended Stress Conditions

    | Stress Condition | Protocol Example | Expected Outcome | | :--- | :--- | :--- | | Photolysis | Expose solid drug or solution to UV/VIS light (e.g., dose of 94.5 kJ/m²) [2]. | Generation of multiple photodegradants (up to 6 identified) [1]. | | Acid Hydrolysis | Reflux with 0.1M HCl for several hours. | Formation of hydrolytic degradants [4]. | | Base Hydrolysis | Reflux with 0.1M NaOH for several hours. | Significant degradation, especially at high pH [4] [1]. | | Oxidation | Treat with an oxidizing agent (e.g., H₂O₂) or radical promoters (e.g., K₂S₂O₈ for SO₄⁻•) [3]. | Formation of N-centered radicals and other oxidation products [3]. | | Heat & Humidity | Store drug-excipient mixtures at 70°C/80% Relative Humidity for a defined period [2]. | Observation of incompatibilities with specific excipients. |

  • Procedure:

    • Sample Preparation: Subject this compound (alone or with excipients) to the conditions listed above.
    • Analysis: Analyze the stressed samples using the HPLC method from Protocol 1, or by UPLC-HRMS/MS for degradant identification.
    • Kinetics: Withdraw samples at intervals to study the degradation kinetics, which is often first-order for photodegradation [1].

The strategic flow for a comprehensive forced degradation study is as follows:

G A Apply Stress Conditions (Light, pH, Heat/Humidity, Oxidants) B Sample at Time Intervals A->B C Analyze by HPLC-UV/PDA B->C D Identify Major Degradants (via UPLC-HRMS/MS) C->D E Assess Potential Toxicity (In silico / In vitro) D->E

Excipient Compatibility Screening

This test is crucial during pre-formulation to select non-reactive excipients.

  • Objective: To rapidly identify incompatible excipients that promote this compound degradation.

  • Method Summary: Based on a chemometric study using FT-IR and NIR spectroscopy [2].

  • Procedure:

    • Prepare Binary Mixtures: Create 1:1 (w/w) physical mixtures of this compound with the excipients you wish to test (e.g., Mannitol, PVP, PVA, HEC, Tris HCl).
    • Apply Stress: Subject these mixtures to forced degradation conditions, such as high temperature and humidity (e.g., 70°C/80% RH) or intense light.
    • Analyze by Spectroscopy: Acquire FT-IR/ATR and NIR spectra of the mixtures before and after stress.
    • Chemometric Analysis: Use Principal Component Analysis (PCA) to detect subtle changes in the spectra that indicate chemical interactions. Mixtures that cluster separately from the non-stressed control in the PCA score plot indicate incompatibility [2].

Key Risks and Mitigation Strategies

Risk Factor Potential Consequence Mitigation Strategy
Light Exposure [1] Formation of up to 6 photodegradants; potential phototoxicity. Use amber glass packaging; minimize light exposure during manufacturing.
Basic pH [4] [1] Hydrolytic degradation and decreased product shelf-life. Formulate in an acidic pH range (e.g., citrate buffer at ~4.5) [5].
Reactive Excipients [2] Accelerated degradation under standard storage conditions. Pre-screen excipients; prefer HEC or PVA over mannitol or Tris HCl.
Oxidative Radicals [3] Radical chain reactions leading to degradation. Use antioxidants and chelating agents in the formulation.

References

naphazoline method robustness testing parameters

Author: Smolecule Technical Support Team. Date: February 2026

FAQs on Robustness Testing

1. What is the purpose of robustness testing in an HPLC method? Robustness testing is a validation parameter that demonstrates the reliability of an analytical method during normal usage. It involves the deliberate variation of method parameters (like mobile phase pH, or flow rate) to assess their impact on the method's performance. A robust method should remain unaffected by small, intentional changes, ensuring consistent and reliable results in different laboratories or over time [1].

2. Which parameters are most critical for testing the robustness of a naphazoline HPLC method? The critical parameters often relate to the chromatographic conditions. Based on established methods, you should focus on:

  • Mobile phase pH: Significantly affects the ionization, retention time, and resolution of this compound [1] [2] [3].
  • Mobile phase composition: The ratio of organic solvent (e.g., methanol, acetonitrile) to aqueous buffer can alter separation efficiency [1] [2] [3].
  • Flow rate: Impacts backpressure, retention times, and peak shape.
  • Column temperature: Can influence the speed of analysis and separation.
  • Detection wavelength: Ensures the method's sensitivity and ability to detect the analyte amidst potential impurities [2] [3].

3. What are the acceptance criteria for a robustness test? The method is considered robust if the monitored outputs remain within specified limits despite the variations. Key criteria include:

  • Resolution (Rs): Should be sufficient to baseline separate this compound from its close-eluting impurities and other components. A value of ≥ 2.0 is a common target [1] [2].
  • Theoretical plates (N): A measure of column efficiency; higher values indicate a better, sharper peak. One method for this compound reported values over 6400 [1].
  • Tailing factor (T): Should be close to 1.0, indicating a symmetrical peak. A common acceptance criterion is ≤ 2.0.
  • Peak Purity: Should indicate no co-elution with degradation products, often with a purity factor ≥ 980 as measured by a diode array detector (DAD) [1].

Robustness Testing Parameters & Criteria

The table below summarizes experimental parameters and acceptance criteria from published methods for this compound and its combination with pheniramine maleate.

Parameter Method 1: this compound & Pheniramine [1] Method 2: this compound, Pheniramine & Impurities [2] [3]
Stationary Phase Agilent Zorbax Eclipse XDB C18 (150 mm × 4.6 mm, 5 µm) Hypersil ODS (250 mm × 4.6 mm, 5 µm)
Mobile Phase Phosphate Buffer (pH 2.8) + 0.5% TEA : Methanol (68:32, v/v) Phosphate Buffer (pH 6.0) : Acetonitrile (70:30, v/v)
Flow Rate 1.0 mL/min 1.0 mL/min
Detection 280 nm 260 nm
Key Varied Parameters in Robustness Buffer pH, mobile phase ratio, flow rate, column temperature, and detection wavelength. Mobile phase pH, percentage of organic solvent, and column temperature.

| Reported System Suitability | Theoretical Plates (N): ≥ 6475 for this compound Resolution (Rs): ≥ 3 from degradation products Peak Purity: ≥ 980 after all stress conditions | Correlation Coefficient (R²): > 0.999 % RSD of precision: < 2.0% |

Experimental Protocol for Robustness Testing

Here is a generalized protocol you can adapt, based on the ICH guidelines and the cited literature.

1. Define Your Experimental Plan:

  • Select the critical parameters to vary (e.g., mobile phase pH ± 0.2 units, organic composition ± 2%, flow rate ± 0.1 mL/min).
  • Prepare a standard solution of this compound and a test mixture containing this compound and its potential impurities or degradation products.

2. Execute the Chromatographic Runs:

  • Run the test mixture under the nominal (optimal) conditions to establish a baseline.
  • Then, vary one parameter at a time (OFAT) while keeping all others constant. For each varied condition, inject the test mixture.

3. Analyze the Results:

  • For each chromatogram, record the critical performance criteria: retention time, theoretical plates, tailing factor, and resolution from the nearest peak.
  • Compare the results from the varied conditions against the nominal run and your pre-defined acceptance criteria.
  • If the results remain within acceptable limits across all variations, your method is robust for those parameters.
  • Identify parameters to which the method is sensitive. You may need to define tighter control limits for these in your standard operating procedure (SOP).

Workflow for Robustness Testing

The following diagram outlines the logical sequence for planning and executing a robustness study.

robustness_workflow start Start Robustness Study p1 Define Critical Parameters & Acceptance Criteria start->p1 p2 Prepare Standard & Test Mixture p1->p2 p3 Run under Nominal Conditions (Baseline) p2->p3 p4 Vary One Parameter at a Time (OFAT) p3->p4 p5 Analyze Chromatograms & Record System Suitability p4->p5 p6 Compare Results vs. Acceptance Criteria p5->p6 p7 Method Robust p6->p7 All results within criteria p8 Method Sensitive Define Control Limits p6->p8 Results outside criteria

References

naphazoline impurity profiling and control strategies

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • What are the primary impurities of concern in naphazoline? According to the British Pharmacopoeia, this compound hydrochloride has several specified official impurities, including This compound Impurity B [1] [2]. Furthermore, like many drug substances containing amine functional groups, this compound has the potential to form Nitrosamine Drug Substance-Related Impurities (NDSRIs). These can form via a nitrosating reaction between the amine and nitrous acid (e.g., from nitrite salts in excipients) during manufacturing or storage [3]. The control strategy for these impurities is critical for product safety.

  • Which analytical techniques are most suitable for impurity profiling? Multiple chromatographic techniques are effectively employed, each with its own advantages:

    • UHPLC/UHPLC-DAD-MS: Ideal for high-throughput, high-sensitivity analysis and definitive peak identification. A systematic screening protocol using UHPLC with C18 column chemistry under low-pH, mass-spectrometry-compatible conditions (e.g., 0.1% formic acid in water and methanol) is highly efficient for separating this compound, pheniramine, and their related substances [4].
    • HPLC-DAD: A robust and validated workhorse for simultaneous determination of active ingredients and impurities. Methods often use a C18 column with a phosphate buffer (pH ~6.0) and acetonitrile mobile phase [2].
    • TLC-Densitometry: A green, cost-effective, and simple technique that offers good resolving power for quantification of multiple components without needing sophisticated instrumentation. A reported method uses silica gel plates with methanol:ethyl acetate:33% ammonia (2:8:1, v/v/v) as the mobile phase [1].
    • Ion-Exchange Chromatography: Useful for separating charge variants, particularly when analyzing this compound in the presence of a degradation product like naphthalene acetic acid (NAPD) [5].
  • How do I develop a stability-indicating method? A stability-indicating method must adequately separate degradation products from the main analyte and from each other. This is demonstrated through forced degradation studies under stress conditions such as acid and base hydrolysis, oxidative, thermal, and photolytic stress [1] [6]. The method is validated to show that the peak of interest is pure and free from interference using a photodiode array (PDA) detector for peak purity assessment [6].

Troubleshooting Common Experimental Issues

Issue Possible Cause Suggested Solution

| Poor peak shape (tailing/broadening) | - Silanol interactions on column

  • Incorrect mobile phase pH
  • Column overloading or contamination | - Use a low-pH mobile phase with additives like triethylamine as a silanol blocker [6].
  • Use a specialized column (e.g., Charged Surface Hybrid, CSH) designed for improved peak shape for basic compounds [4]. | | Insufficient resolution between peaks | - Suboptimal mobile phase/stationary phase selectivity
  • Gradient or temperature not optimized | - Systematically screen different column chemistries (C18, Phenyl-Hexyl, HSS T3) and organic modifiers (acetonitrile vs. methanol) [4].
  • Adjust gradient slope and time; increase column length for more theoretical plates [4]. | | Low recovery or inaccurate quantification | - Incompatible sample solvent
  • API degradation during sample preparation
  • Impurities not fully extracted | - Ensure the sample diluent is close to the mobile phase composition [4].
  • Keep sample solutions cool and minimize preparation time. Verify method accuracy using a spiked placebo or a reference standard [1] [2]. | | Failing peak purity analysis | - Co-eluting impurity or degradation product | - Optimize the chromatographic method to achieve baseline resolution (USP Resolution ≥1.5) [4].
  • Use mass spectrometry (MS) for definitive identification of co-eluting species [4]. |

Comparison of Profiling & Control Methods

The table below summarizes key parameters from recent studies for your comparison.

Table 1: Comparison of Analytical Methods for this compound and Impurity Profiling

Method & Focus Key Chromatographic Conditions Linear Range Key Advantages & Applications

| Green TLC-Densitometry (NPZ, PHN + 3 Impurities) [1] | Stationary Phase: Silica gel GF254 Mobile Phase: Methanol:Ethyl acetate:33% Ammonia (2:8:1, v/v/v) Detection: 260 nm | NPZ: 2.0–50.0 µg/band NPZ Imp B: 0.1–10.0 µg/band | Simple, economical, time-saving. Suitable for routine quality control when high-throughput is needed. | | Stability-Indicating HPLC (NPZ + PHN) [6] | Column: C18 (150 x 4.6 mm, 5 µm) Mobile Phase: 10 mM Phosphate Buffer (pH 2.8) with 0.5% TEA : Methanol (68:32, v/v) Flow Rate: 1.0 mL/min Detection: 280 nm | NPZ: 12.5-100 µg/mL PHN: 150-1200 µg/mL | Rapid (10-min run), robust. Validated for stability studies and separation of degradation products. | | RP-HPLC-DAD (NPZ, PHN + 3 Impurities) [2] | Column: Hypersil ODS C18 (250 x 4.6 mm, 5 µm) Mobile Phase: Phosphate Buffer (pH 6.0):ACN (70:30, v/v) Flow Rate: 1.0 mL/min Detection: 260 nm | NPZ: 5.00–45.00 µg/mL NPZ Imp B: 5.00–45.00 µg/mL | Simultaneous analysis of five compounds. Applied to dosage form and spiked aqueous humor. | | Systematic UHPLC-DAD-MS (NPZ, PHN + Related Substances) [4] | Column: CSH C18 (150 x 4.6 mm, 2.5 µm) Mobile Phase: A: 0.1% Formic acid in water; B: 0.1% Formic acid in Methanol Gradient: Optimized Detection: UV 260 nm & MS | Not Specified | High-efficiency, MS-compatible. Enables definitive peak tracking and identification. Ideal for method development and unknown impurity identification. |

Experimental Protocols for Key Analyses

TLC-Densitometric Method for Simultaneous Quantification [1]

This protocol provides a green and cost-effective alternative for impurity quantification.

  • Standard Solution Preparation: Prepare stock solutions of NPZ, PHN, and their impurities in methanol at 1.0 mg/mL. Dilute appropriately to construct calibration curves.
  • Chromatographic Separation:
    • Stationary Phase: TLC aluminum plates pre-coated with silica gel GF254.
    • Application: Apply bands of 10 µL of standard or sample solution using an autosampler.
    • Mobile Phase: Methanol:Ethyl acetate:33.0% ammonia (2.0:8.0:1.0, by volume).
    • Development: Elute over a distance of 8.5 cm (approx. time: 6 min).
  • Detection & Quantification: Air-dry the plate and scan using a densitometer at 260.0 nm. Plot the peak area against concentration for each analyte.
Systematic UHPLC Method Development Workflow [4]

This modern approach uses a structured protocol to efficiently develop a robust method.

workflow Start Define Separation Goals (USP Res ≥1.5, Tailing ≤1.5, k*≥2.0) Scouting Rapid Scouting Start->Scouting LC System with Column & Solvent Selector Screening Systematic Screening Scouting->Screening Select Best pH (Low pH recommended) Optimization Method Optimization Screening->Optimization Select Best Column & Organic Modifier (CSH C18 & MeOH) Final Final Validated Method Optimization->Final Adjust Gradient, Temperature, Flow, pH

  • Rapid Scouting: Use a generic C18 column with a broad gradient (e.g., 5-90% organic in 10 min) to evaluate low and high pH conditions. Employ a mass detector (e.g., ACQUITY QDa) for unambiguous peak tracking. The goal is to identify the pH that provides the best retention and separation.
  • Screening: Under the selected pH, automatically screen different column chemistries (e.g., C18, Phenyl-Hexyl, HSS T3) and organic modifiers (Acetonitrile and Methanol) using the same gradient.
  • Optimization: Refine the best-scoring conditions from screening by adjusting parameters like gradient time, gradient slope, temperature, flow rate, and column length to meet all separation goals.
Forced Degradation Study Protocol [1] [6]

This is critical for demonstrating the stability-indicating nature of your method.

  • Acidic/Alkaline Hydrolysis: Reflux the drug substance (∼10 mg) in 1 M HCl or a methanolic 1 M NaOH solution at 100°C for about 2 hours. Periodically withdraw samples for analysis.
  • Oxidative Degradation: Add 0.5 mL of 5% H₂O₂ aqueous solution to 10 mL of a 1.0 mg/mL drug solution. Keep at room temperature for 24 hours.
  • Photolytic Degradation: Spread a thin layer of the powdered drug in a Petri dish and expose to UV light (e.g., 254 nm) for a specified duration (e.g., 10 hours at 15 cm distance).
  • Thermal Degradation: Seal the powdered drug in glass ampoules and heat in an oven at 100°C for 7 hours.
  • Analysis: Analyze the stressed samples using the developed chromatographic method to assess peak purity and the formation of degradation products.

References

optimization naphazoline chromatographic separation conditions

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

Here are answers to common challenges encountered during the chromatographic analysis of Naphazoline HCl and Pheniramine Maleate.

Question Issue Description Recommended Solution

| Poor peak shape or tailing | Broad, asymmetrical peaks for the basic analytes due to interaction with acidic silanols on the stationary phase [1]. | • Use a low-pH mobile phase (e.g., pH 2.8) to suppress silanol activity [1]. • Add a silanol blocker like 0.5% triethylamine to the aqueous mobile phase [1]. • Utilize a modern C18 column (e.g., XSelect Premier CSH C18) designed for better peak shape for basic compounds [2]. | | Inadequate resolution | Peaks of interest are not fully separated from each other or from impurities/degradants [2]. | • Systematically screen different column chemistries (C18, Phenyl-Hexyl, etc.) and organic modifiers (Acetonitrile vs. Methanol) [2]. • Optimize gradient conditions (slope, time) and temperature [2]. • For impurity methods, use a longer column (e.g., 150 mm) to increase efficiency [2] [3]. | | Maleate peak interference | Pheniramine Maleate shows two peaks: one for the maleate counter-ion and one for the pheniramine base, which can interfere with analysis [1]. | • Ensure quantification is based on the later-eluting pheniramine peak (not the maleate ion peak) [1]. • Adjust mobile phase pH and composition to maximize resolution between these two peaks. | | Long analysis time | The method runtime is too long for efficient quality control [4]. | • Transition from an isocratic to a gradient elution to speed up the elution of strongly retained components [2] [4]. • Use a column with a smaller particle size (e.g., 2.5 µm) for faster separations without losing efficiency [2]. | | Low sensitivity for Napazoline | Napazoline HCl is typically present at a much lower concentration than Pheniramine in formulations [1]. | • Set the detection wavelength to 280 nm, where Napazoline has a better relative response [1]. • Adjust the injection volume and utilize the full linear range of the detector. |

Detailed Experimental Protocols

Here are the specific conditions for two established and validated methods you can use as a starting point for your experiments.

Stability-Indicating HPLC Method

This method is optimized for separating the active ingredients from their degradation products and is suitable for forced degradation studies [1].

Parameter Specification
Objective Simultaneous determination of Pheniramine Maleate and this compound HCl in pharmaceutical formulations, capable of separating degradation products [1].
Column Agilent Zorbax Eclipse XDB C18 (150 mm × 4.6 mm, 5 µm) [1].
Mobile Phase 10 mM Phosphate Buffer (pH 2.8) containing 0.5% v/v Triethylamine : Methanol (68:32, v/v) [1].
Flow Rate 1.0 mL/min [1].
Column Temperature 40°C [1].
Detection Wavelength 280 nm [1].
Injection Volume 10 µL [1].
Run Time ~10 minutes [1].

| Key Notes | - The low pH and triethylamine are critical for good peak shape.

  • The method was validated as per ICH guidelines [1]. |
HPLC Method for APIs and Impurities

This method was developed to simultaneously quantify both active pharmaceutical ingredients (APIs) along with specified official impurities [3].

Parameter Specification
Objective Simultaneous determination of this compound HCl, Pheniramine Maleate, and three official impurities (NPZ impurity B, PHN impurity A, PHN impurity B) [3].
Column Hypersil ODS C18 (250 mm × 4.6 mm, 5 µm) [3].
Mobile Phase Phosphate Buffer pH 6.0 : Acetonitrile (70:30, v/v) [3].
Elution Mode Isocratic [3].
Flow Rate 1.0 mL/min [3].
Detection Wavelength 260 nm [3].
Injection Volume 10 µL [3].

| Key Notes | - This is a simpler, isocratic method.

  • It was also validated for analysis in spiked rabbit aqueous humor [3]. |

Systematic Method Development Workflow

For developing a new method from scratch, a systematic protocol, as outlined in one of the sources, can greatly improve efficiency. The following diagram illustrates this workflow:

systematic_workflow Start Define Separation Goals Scouting Rapid Scouting Start->Scouting Set Criteria Screening Screening Scouting->Screening Select Best pH Optimization Optimization Screening->Optimization Select Best Column & Modifier Final Final Method Optimization->Final Fine-tune Parameters

This structured approach involves [2]:

  • Rapid Scouting: Evaluate low vs. high pH to determine which provides better retention and initial separation.
  • Screening: Test different column chemistries (e.g., C18, Phenyl-Hexyl) and organic modifiers (Acetonitrile, Methanol) under the selected pH.
  • Optimization: Fine-tune parameters like gradient time, temperature, flow rate, and column dimensions to meet all separation goals.

References

Frequently Asked Questions: Minimizing Matrix Effects

Author: Smolecule Technical Support Team. Date: February 2026

Matrix effects occur when other components in your sample interfere with the analysis of naphazoline, potentially affecting accuracy, precision, and sensitivity. Here are some specific questions and solutions.

How can I prepare my ophthalmic solution samples to reduce matrix complexity? A simple dilution and shoot method is often effective for liquid samples like eye drops.

  • Protocol: One study analyzed an over-the-counter ophthalmic solution by diluting it with a water/methanol (80:20, v/v) diluent to a working concentration of approximately 40 µg/mL this compound HCl before direct injection [1]. This simple preparation provided a clean analysis with minimal interference.

What chromatographic conditions can improve separation from matrix components? Optimizing the liquid chromatography conditions is crucial for separating this compound from other sample components and impurities.

  • Stationary Phase: A charged surface hybrid (CSH) C18 column has been successfully used, as it can provide better peak shape and separation for challenging compounds [1].
  • Mobile Phase: Using a low-pH buffer with an ion-pairing agent can significantly enhance separation. One optimized method for a similar matrix used a mobile phase of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in methanol (Mobile Phase B) with a gradient elution [1].
  • Detection Wavelength: A detection wavelength of 260 nm is commonly used for this compound and related substances [2] [1].

The table below summarizes two validated sets of chromatographic conditions you can use as a starting point.

Parameter Method 1: UHPLC with MS-compatible conditions [1] Method 2: Stability-Indicating HPLC [3]
Column XSelect Premier CSH C18, 4.6 × 150 mm, 2.5 µm Agilent Zorbax Eclipse XDB C18, 150 mm × 4.6 mm, 5 µm

| Mobile Phase | A: 0.1% Formic acid in water B: 0.1% Formic acid in methanol | 10 mM Phosphate Buffer (pH 2.8) with 0.5% Triethylamine : Methanol (68:32, v/v) | | Flow Rate | 1.1 mL/min | 1.0 mL/min | | Column Temp. | 42 °C | Not specified (typically 25-40°C) | | Detection | UV at 260 nm | UV at 280 nm | | Injection Volume | 5 µL | Not specified (typically 10-20 µL) | | Gradient | 5% B to 90% B over 12 min | Isocratic |

What is a systematic approach to developing a robust method that accounts for matrix effects? A structured method development protocol can efficiently identify the best conditions to minimize interference. The following workflow is recommended in the literature [1]:

Start Define Separation Goals Step1 Rapid Scouting - Evaluate low vs. high pH - Track analytes by MS (if available) - Identify best pH for retention Start->Step1 Step2 Screening - Test multiple column chemistries - Screen different organic modifiers (ACN vs. MeOH) - Use scoring for best combination Step1->Step2 Step3 Optimization - Fine-tune gradient time/slope - Adjust temperature & flow rate - Change column length if needed Step2->Step3 Step4 Final Method Step3->Step4

How can I confirm that my method effectively separates this compound from its degradation products? Performing a forced degradation study (stress testing) is a standard way to validate that your method is stability-indicating. This involves intentionally degrading your sample under various conditions to ensure the this compound peak is well-resolved from any degradation products.

  • Stress Conditions: Expose the sample to acidic, alkaline, oxidative, photolytic, and thermal conditions [2] [3].
  • Acceptance Criterion: A successful method will show a peak purity factor ≥ 980 for this compound after stress, proving that its peak is not co-eluting with degradation products [3].

Troubleshooting Guide for Common Matrix-Related Issues

If you are experiencing problems, consult this table for potential causes and solutions.

Problem Potential Cause Suggested Solution

| Poor Peak Shape / Tailing | Interaction with residual silanols on the column; Matrix interference | - Use a mobile phase additive like triethylamine (TEA) as a silanol blocker [3].

  • Switch to a charged surface hybrid (CSH) column designed for basic compounds [1]. | | Insufficient Resolution | Matrix components co-eluting with this compound | - Optimize the mobile phase pH to alter analyte ionization [3].
  • Lengthen the chromatographic column (e.g., from 100 mm to 150 mm) to increase efficiency [1]. | | Low Recovery / Signal Suppression | Matrix effects in the mass spectrometer (if using LC-MS) | - Use a simple sample dilution to reduce matrix concentration [1].
  • Employ stable isotope-labeled this compound as an internal standard if available. |

References

Frequently Asked Questions (FAQs) on Precision and Accuracy

Author: Smolecule Technical Support Team. Date: February 2026

  • What are the common causes of poor precision in my naphazoline HPLC method? Poor precision, often indicated by high %RSD in retention times or peak areas, can stem from several factors:

    • Inconsistent Sample Preparation: Ensure your dilution solvent closely matches the mobile phase's elution strength to avoid solvent effects that distort peak shapes [1].
    • Fluctuation in Mobile Phase pH or Flow Rate: Use fresh, accurately prepared mobile phase buffers and ensure your HPLC pump is well-maintained [2].
    • Column Temperature Instability: Use a column heater to maintain a stable temperature, as even small fluctuations can affect retention times [2] [3].
  • How can I improve the accuracy of my this compound and pheniramine maleate assay? Accuracy is confirmed through method validation by spiking known amounts of analyte and demonstrating high recovery.

    • Use MS-Compatible Conditions: Employing low concentrations of volatile acids (e.g., 0.1% formic acid) in the mobile phase allows for coupling with a Mass Spectrometer (MS). The ACQUITY QDa Mass Detector can accurately identify components and confirm peak purity, eliminating misidentification [2].
    • Validate with Spiked Samples: As demonstrated in one study, spiking placebo or biological matrices (like aqueous humor) with known concentrations of the analytes and their impurities is a standard practice. Recovery rates between 98-102% confirm good accuracy [1].
  • My analytes are not well-separated. How can I optimize the method? A systematic approach to screening key parameters is the most efficient way to achieve separation [2].

    • Screen Column Chemistries: Different stationary phases (e.g., CSH C18, Phenyl-Hexyl, HSS T3) offer unique selectivities. Automated column screening can quickly identify the best option [2].
    • Adjust pH and Organic Modifier: A scouting gradient at low and high pH can reveal the best conditions for retention and peak shape. Subsequently, screen different organic modifiers like acetonitrile and methanol to fine-tune selectivity [2] [1].

Troubleshooting Guides

Issue 1: Poor Resolution Between Peaks

This occurs when two or more compounds in your mixture elute too close together (USP Resolution < 1.5).

  • Potential Causes & Solutions:

    • Incorrect Mobile Phase pH: The ionization state of analytes is pH-dependent. Systematically screen different pH levels (e.g., low pH with formic acid vs. high pH with ammonium hydroxide) to find the condition that maximizes resolution [2].
    • Unsuitable Stationary Phase: The chemistry of the HPLC column is critical. If a standard C18 column does not provide separation, try columns with different ligands (e.g., phenyl-hexyl) or base particles (e.g., HSS, BEH) [2].
    • Steep Gradient or Isocratic Conditions: Flattening the gradient profile or increasing the runtime can improve separation. Alternatively, consider switching from isocratic to gradient elution for complex mixtures [2] [1].
  • Recommended Experimental Protocol: Follow a systematic screening workflow to efficiently identify the best conditions. The diagram below outlines this process:

    G Start Start: Define Separation Goals Step1 Rapid Scouting • Test low vs. high pH • Assess retention & separation Start->Step1 Step2 Column & Modifier Screening • Screen 3-5 different columns • Test Acetonitrile vs. Methanol Step1->Step2 Step3 Method Optimization • Adjust gradient time/temperature • Fine-tune flow rate & pH Step2->Step3 Step4 Final Method Validation Step3->Step4

Issue 2: Low Sensitivity for Impurity Detection

This makes it difficult to detect and quantify low-level related substances as required by pharmacopeias.

  • Potential Causes & Solutions:
    • Suboptimal Wavelength: Use a Diode Array Detector (DAD) to capture the UV spectrum of each analyte. For this compound and pheniramine maleate, 260 nm is commonly used, but you should confirm it is the optimal wavelength for your specific impurities [1].
    • High Background Noise: Ensure mobile phase components are HPLC-grade and prepared fresh. Degas all solvents to minimize baseline drift [3].
    • Inadequate Injection Volume or Concentration: Increase the injection volume within the system's pressure limits, or concentrate the sample solution, ensuring it does not lead to solvent effects [1].

Key Method Parameters from Validated Studies

The table below summarizes parameters from published, validated methods to serve as a starting point for your own development.

Parameter Method for NPZ, PHN & Impurities [1] Method for Paracetamol, Phenylephrine & PHN [3] Systematic Screening Protocol [2]

| Column | Hypersil ODS (250 mm × 4.6 mm, 5 µm) | Zorbax SB-Aq (50 mm × 4.6 mm, 5 µm) | XSelect Premier CSH C18 (150 mm × 4.6 mm, 2.5 µm) | | Mobile Phase | Phosphate Buffer pH 6.0 : ACN (70:30, v/v) | (A) Sodium octanesulfonate pH 3.2 (B) Methanol (Gradient) | (A) 0.1% Formic acid in water (B) 0.1% Formic acid in Methanol (Gradient) | | Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.1 mL/min | | Detection | UV 260 nm | UV 225 nm (4-aminophenol) UV 273 nm (APIs) | UV 260 nm, plus MS (ACQUITY QDa) | | Linearity | NPZ: 5–45 µg/mL PHN: 10–110 µg/mL | Paracetamol: 160–360 µg/mL PHN: 10–22 µg/mL | Not specified, but demonstrated excellent repeatability | | Precision (Repeatability) | RSD < 2.0% | Not specified | Excellent repeatability reported |

Key Takeaways for Your Experiments

To summarize the strategies for enhancing your method's performance:

  • Adopt a Systematic Approach: Do not change one parameter at a time in isolation. Follow a predefined screening protocol that efficiently evaluates major selectivity factors like pH, column chemistry, and organic modifier simultaneously [2].
  • Leverage Automation and MS Detection: Using a system with automated column and solvent switching significantly accelerates method development. Integrating a mass detector provides unambiguous peak identification and purity confirmation, greatly improving accuracy [2].
  • Benchmark Against Validated Methods: Use the parameters in the table above as a robust starting point. The isocratic method [1] is simple and well-suited for routine testing, while the gradient method with MS-compatibility [2] is powerful for complex impurity profiling and high-throughput environments.

References

Troubleshooting Common Naphazoline Analysis Issues

Author: Smolecule Technical Support Team. Date: February 2026

Issue Possible Cause Recommended Solution
Low analytical yield Residual chloroform in sample; RNA pellet overdried or not fully solubilized [1] Reprecipitate sample; Heat solution to 50-60°C and pipette repeatedly to dissolve pellet [1]
Poor peak shape in HPLC Secondary interactions with free silanols on column; Suboptimal mobile phase pH [2] Use triethylamine (0.5% v/v) as silanol blocker in buffer; Use low-pH buffer (e.g., pH 2.8) [2]
Contamination & carryover Inadequate cleaning of multipurpose equipment; Complex surface materials (e.g., PTFE tubes) [3] Implement/validate cleaning procedures; Clean PTFE surfaces immediately after production; Use stainless steel where possible [3]
API-Excipient Interactions Incompatibility with reactive excipients (e.g., Mannitol, Tris HCl) under stress [4] Assess drug-excipient compatibility early using FT-IR/ATR, NIR spectroscopy, and chemometrics [4]

Detailed Experimental Protocols

Stability-Indicating HPLC Method for Assay and Related Substances

This method simultaneously analyzes naphazoline HCl, pheniramine maleate, and their related substances [5].

  • Sample Preparation: Prepare stock solutions in methanol at 4.0 mg/mL. Dilute to working concentration with a 80:20 water/methanol diluent. For an ophthalmic solution containing 0.025% this compound HCl, dilute to approximately 40 µg/mL this compound HCl [5].
  • LC Conditions:
    • Column: XSelect Premier CSH C18, 4.6 x 150 mm, 2.5 µm [5]
    • Mobile Phase A: 0.1% Formic acid in water [5]
    • Mobile Phase B: 0.1% Formic acid in methanol [5]
    • Flow Rate: 1.1 mL/min [5]
    • Column Temperature: 42°C [5]
    • Injection Volume: 5.0 µL [5]
    • Detection: UV at 260 nm [5]
  • Gradient Program: | Time (min) | % Mobile Phase A | % Mobile Phase B | | :--- | :--- | :--- | | 0.0 | 95 | 5 | | 1.0 | 95 | 5 | | 10.0 | 40 | 60 | | 12.0 | 10 | 90 | | 13.5 | 10 | 90 | | 13.6 | 95 | 5 | | 16.0 | 95 | 5 |
Systematic Method Development Workflow

For robust method development, follow a structured protocol to screen critical parameters [5]. The workflow for this protocol is illustrated below:

Start Define Separation Goals Step1 Rapid Scouting • Test low/high pH • Use MS for peak tracking Start->Step1 Step2 Screening • Screen column chemistries • Screen organic modifiers Step1->Step2 Step3 Optimization • Adjust gradient, temperature • Fine-tune pH and flow rate Step2->Step3 End Final Validated Method Step3->End

Drug-Excipient Compatibility Assessment

Use spectroscopic methods to identify potential interactions between this compound and formulation excipients [4].

  • Sample Preparation: Prepare binary mixtures (1:1 ratio, w/w) of this compound with excipients like mannitol (MAN) or Tris HCl (TRIS) [4].
  • Forced Degradation: Subject mixtures to stress conditions:
    • Heat/Humidity: 70°C at 80% Relative Humidity [4]
    • Light: UV/Vis light with a dose of 94.510 kJ/m² [4]
  • Analysis:
    • Acquire FT-IR/ATR and NIR spectra of stressed and non-stressed mixtures [4].
    • Use chemometric evaluation (Principal Component Analysis - PCA) to detect spectral changes indicating interactions [4].

Key Considerations for Reliable Analysis

  • Column Selection: Surface-treated C18 columns (e.g., CSH) can improve peak shape for basic compounds like this compound by reducing secondary interactions with free silanols [5].
  • Sample Solubility: If a dried this compound pellet is difficult to redissolve, heating the solution to 50-60°C and repeated pipetting can increase the rate of solubilization [1].
  • Cleaning Validation: For equipment, a validated cleaning procedure using an HPLC method is essential. Note that this compound nitrate has been identified as a "worst-case" active component for cleaning validation in solution production [3].

References

naphazoline vs oxymetazoline vasoconstrictor efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Naphazoline vs. Oxymetazoline: At a Glance

Feature This compound Oxymetazoline
Primary Use Nasal congestion; Ocular redness [1] [2] Nasal congestion; Allergies; Investigation for blepharoptosis [1] [3]
Administration Route Nasal spray; Ophthalmic solution [1] [2] Nasal spray; Ophthalmic solution [1] [3]
Regulatory Status Prescription and Over-the-Counter (OTC) [1] Over-the-Counter (OTC) [1]
Receptor Binding Profile Mixed α₁/α₂ adrenergic receptor agonist [2] Mixed adrenergic agonist with higher affinity for α₂ receptors [2]
User Ratings (Nasal Use) 9.8/10 (from 13 ratings) [1] 4.7/10 (from 229 ratings) [1]
Dosing Frequency (Ocular) Up to four times daily [4] Up to every six hours [4]
Key Efficacy Findings Effective in preventing redness in challenge models (1-2 hours duration) [4] Superior surgical field visualization and reduced bleeding in FESS (vs. phenylephrine/cocaine) [5]
Associated Challenges Tachyphylaxis and potential for rebound redness [2] [4] Lack of published efficacy studies for redness relief; long-term safety for ptosis uncertain [3] [4]

Pharmacological Mechanisms & Signaling Pathways

Both this compound and oxymetazoline belong to the imidazole class of alpha-adrenergic receptor agonists. They induce vasoconstriction by activating receptors on vascular smooth muscle, but their specific binding profiles differ [2] [4].

  • This compound: Acts as a mixed α₁/α₂ adrenergic receptor agonist [2].
  • Oxymetazoline: Also a mixed agonist, but with a reported ~5:1 affinity ratio for α₂:α₁ receptors, making it more α₂-selective [2].

The following diagram illustrates the shared signaling pathway they trigger to cause vasoconstriction, while highlighting their different receptor preferences.

G cluster_pathway Vasoconstriction Signaling Pathway Naph This compound AR Alpha-Adrenergic Receptor (α₁ or α₂) Naph->AR Oxy Oxymetazoline Oxy->AR Gq Gq Protein (α₁) AR->Gq  Preferentially activated by this compound Gi Gi Protein (α₂) AR->Gi  Preferentially activated by Oxymetazoline PLC Phospholipase C (IP₃ Pathway) Gq->PLC cAMP Reduced cAMP Gi->cAMP SMC Vascular Smooth Muscle Contraction PLC->SMC cAMP->SMC

Summary of Key Experimental Data

Clinical Efficacy in Functional Endoscopic Sinus Surgery (FESS)

A Level I clinical trial compared oxymetazoline 0.05%, phenylephrine 0.25%, and cocaine 4% in 57 children undergoing FESS [5].

  • Outcome: Oxymetazoline provided significantly better surgical conditions.
  • Bleeding: Surgeons subjectively scored less bleeding with oxymetazoline (3/38) compared to phenylephrine (10/34) and cocaine (10/35) (p < 0.02) [5].
  • Visualization: Visualization was also rated better with oxymetazoline (3/38 "worse" scores) versus phenylephrine (12/38) and cocaine (9/35) (p < 0.01) [5].
  • Conclusion: The study concluded that 0.05% oxymetazoline was the preferred vasoconstrictor for FESS in children [5].
Efficacy in Ocular Redness and Blepharoptosis
  • Ocular Redness: While this compound's efficacy in preventing redness in a conjunctival allergen challenge model was documented to last 1-2 hours, a recent study failed to show significant prevention of redness with 0.025% oxymetazoline at any time point up to eight hours [4]. The author noted a surprising lack of published studies demonstrating oxymetazoline's efficacy for redness relief [4].
  • Blepharoptosis (Droopy Eyelid): A 2025 American Academy of Ophthalmology assessment reviewed 26 studies and found that oxymetazoline is the only topical adrenergic medication described in the literature for the therapeutic, short-term correction of blepharoptosis [3]. The report highlighted that while it appears effective, its long-term safety and efficacy remain uncertain, warranting further study [3].

Detailed Experimental Protocol

For researchers looking to replicate or design studies on vasoconstrictor efficacy, the following summarizes the key methodology from the FESS clinical trial [5].

  • 1. Study Design: Prospective, randomized, double-blind clinical trial.
  • 2. Subjects: 57 pediatric patients undergoing Functional Endoscopic Sinus Surgery (FESS).
  • 3. Intervention Groups: Patients were randomized to receive one of three vasoconstrictors applied to the nasal mucosa:
    • Group A: Oxymetazoline hydrochloride 0.05%
    • Group B: Phenylephrine hydrochloride 0.25%
    • Group C: Cocaine 4%
  • 4. Measured Outcomes:
    • Vital Signs: Heart rate and blood pressure recorded at 5 and 10 minutes after application to each nostril.
    • Surgical Conditions: The surgeon provided subjective scores for:
      • Bleeding: Rated as "more," "usual," or "less" than usual.
      • Visualization: Rated as "worse," "usual," or "better" than usual.
    • Objective Measures: Total blood loss and total anesthesia time were also recorded.
  • 5. Data Analysis: Statistical analysis (using p-values) was performed to compare changes in vital signs and the distribution of subjective scores between the three treatment groups.

Key Takeaways for Researchers

  • Receptor Specificity Matters: The α₂-selectivity of oxymetazoline may contribute to its superior efficacy in surgical settings and its unique application in blepharoptosis correction, areas where this compound is not prominently featured [5] [3].
  • Mind the Evidence Gap: Despite oxymetazoline's longer recommended dosing interval for ocular use, robust, published data on its efficacy for relieving ocular redness is notably lacking [4].
  • Consider the Application: The "best" vasoconstrictor is context-dependent. Oxymetazoline may be preferable for surgical and certain therapeutic uses, while traditional agents like this compound remain standard for OTC redness relief, albeit with known limitations like tachyphylaxis [2] [4].

References

naphazoline pheniramine combination clinical efficacy studies

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy Data Summary

Study Detail / Metric Abouda et al. (1994) [1] Abelson et al. (2005) [2]
Study Design Double-masked, randomized, parallel-group, placebo-controlled [1] Prospective, randomized, double-masked, contralateral, active- and placebo-controlled [2]
Treatment Arms Naphcon-A vs. its individual components (naphazoline, pheniramine) vs. placebo [1] Pheniramine/naphazoline vs. olopatadine vs. placebo [2]
Primary Efficacy Finding Significantly more effective than placebo, this compound alone, and pheniramine alone in reducing redness [1] Significantly lower Ocular Allergy Index (OAI) scores than placebo at all time points [2]
Comparative Efficacy Equal to pheniramine in relieving itching [1] Significantly lower OAI scores than olopatadine at 12 and 20 minutes post-challenge [2]
Key Outcome Measure Ocular signs and symptoms (redness, itching) [1] Ocular Allergy Index (OAI) - a composite score of 6 signs and symptoms [2]

Experimental Protocols

The robust efficacy data shown in the table above comes from a standardized and validated research model. Here's a detailed look at the methodology used in these studies.

  • Model Used: Both studies employed the Conjunctival Allergen Challenge (CAC) model. This model induces allergic reactions in a controlled setting by applying an allergen (like ragweed or pollen) to the eye after confirming the subject's sensitivity. It is widely used for its ability to generate consistent and reproducible symptoms [2] [1].
  • Study Designs: The Abouda et al. (1994) study was a double-masked, randomized, parallel-group trial where patients received different treatments in each eye [1]. The Abelson et al. (2005) study used a contralateral design, meaning one eye received the active combination while the other received a comparator (either olopatadine or placebo), allowing for a direct, within-patient comparison [2].
  • Key Measurements: Efficacy was assessed by evaluating classic signs and symptoms of ocular allergy, including conjunctival redness, eyelid swelling, chemosis (swelling of the membrane), and patient-reported itching [2]. The Abelson et al. study used the Ocular Allergy Index (OAI), a composite score that combines these individual measures to assess global severity [2].

The logical flow of the Conjunctival Allergen Challenge model used in these efficacy studies can be summarized as follows:

G Screening & Sensitization Screening & Sensitization Allergen Instillation Allergen Instillation Screening & Sensitization->Allergen Instillation Symptom Evaluation Symptom Evaluation Allergen Instillation->Symptom Evaluation Data Analysis Data Analysis Symptom Evaluation->Data Analysis

Mechanism of Action

The clinical efficacy of the this compound-pheniramine combination stems from the synergistic action of its two components, which target different phases of the allergic response.

  • This compound (0.025%): An alpha-adrenergic receptor agonist that acts as a vasoconstrictor. It works by stimulating receptors in the arterioles of the conjunctiva, causing them to narrow. This reduces blood flow and, consequently, decreases redness and conjunctival congestion [3] [4] [5].
  • Pheniramine (0.3%): An H1-receptor antagonist (antihistamine). It works by blocking the histamine receptors on conjunctival cells. This prevents histamine, a key chemical released during an allergic reaction, from binding to its receptors and reduces symptoms like itching [4] [5].

This dual mechanism provides both rapid symptom relief (via vasoconstriction) and targeted anti-allergic action (via histamine blockade). The following diagram illustrates how each component targets different pathways to alleviate allergy symptoms:

G Allergen Allergen Mast Cell Degranulation Mast Cell Degranulation Allergen->Mast Cell Degranulation Histamine Histamine Mast Cell Degranulation->Histamine H1 Receptor H1 Receptor Histamine->H1 Receptor Binds to Itching & Inflammation Itching & Inflammation H1 Receptor->Itching & Inflammation Pheniramine Pheniramine Pheniramine->H1 Receptor Blocks Allergic Response Allergic Response Vasodilation Vasodilation Allergic Response->Vasodilation Redness & Swelling Redness & Swelling Vasodilation->Redness & Swelling This compound This compound Alpha Receptors Alpha Receptors This compound->Alpha Receptors Stimulates Vasoconstriction Vasoconstriction Alpha Receptors->Vasoconstriction Reduces Redness Reduces Redness Vasoconstriction->Reduces Redness

Additional Clinical & Practical Considerations

For researchers and clinicians, it's also important to consider the context of use and safety profile.

  • Dosage and Administration: The standard recommended dose for adults and children aged 6 years and older is 1 to 2 drops in the affected eye(s), up to four times daily [4] [6] [7].
  • Safety and Tolerability: The combination is generally well-tolerated. The most common side effects are transient and include eye burning or stinging upon instillation, sensitivity to light, and mydriasis (pupil dilation) [5] [6]. Overuse (beyond 3-5 days) should be avoided as it may lead to rebound redness [8] [7].
  • Important Precautions: It is contraindicated in individuals with narrow-angle glaucoma [6]. Caution is advised for patients with cardiovascular disease, hypertension, hyperthyroidism, or urinary retention due to the potential for systemic absorption of the vasoconstrictor [5] [6]. Contact lenses should be removed before application and reinserted after 15 minutes [7].

References

naphazoline versus other imidazoline derivatives safety profile

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacological Properties and Safety Comparison

The table below summarizes key characteristics of selected imidazoline derivatives based on current findings.

Imidazoline Derivative Receptor Binding Profile Reported Systemic Adverse Events Therapeutic Window Key Safety Concerns
Naphazoline Mixed α1/α2 agonist (∼2:1 affinity for α2:α1) [1] High frequency (esp. in children): Somnolence, bradycardia, hypothermia, respiratory depression, coma [2] Narrow [3] High risk of systemic intoxication after accidental ingestion or topical misuse; marked sedation [3] [2] [4]
Tetrahydrozoline Selective α1 agonist [1] Case reports: CNS depression, drowsiness, irritability, tachycardia (primarily after ingestion) [5] Information Missing Serious CNS depression and cardiovascular effects after accidental ingestion [4]
Oxymetazoline Mixed α1/α2 agonist (∼5:1 affinity for α2:α1) [1] Less frequent than this compound: Excitation, hypertonia, nausea, CNS depression [3] [2] Information Missing Systemic side effects can occur, but literature suggests fewer intoxication reports vs. This compound [2]
Brimonidine Selective α2 agonist (1000:1 affinity for α2:α1) [1] Minimal, mild, and transient ocular AEs; no significant systemic effects reported in OTC studies; tachyphylaxis and rebound redness rarely reported [1] Information Missing Favorable safety profile in OTC use for redness relief; minimal risk of rebound hyperemia or tachyphylaxis [1]

Mechanistic Insights and Clinical Evidence

The differences in safety profiles are rooted in pharmacology and supported by clinical data.

  • Receptor Binding and Clinical Effects: The α-adrenergic receptor profile influences both efficacy and side effects.

    • α1-adrenergic agonism on vascular smooth muscle causes vasoconstriction [1]. This can lead to rebound hyperemia (redness) with prolonged use of agents like tetrahydrozoline and this compound, as the body compensates for prolonged vasoconstriction [1] [5].
    • α2-adrenergic agonism is primarily responsible for the desired vasoconstriction in decongestants, but stimulation of central α2 receptors is linked to CNS depression (somnolence, coma, hypothermia) and cardiovascular effects (bradycardia, hypotension) [3] [5]. This explains why this compound, with its significant α2 activity, has a higher incidence of these systemic side effects.
  • Supporting Clinical and Toxicological Data:

    • A retrospective study of 72 children with acute exposure to imidazoline derivatives found that This compound was the most frequently involved agent (48 cases) and was associated with a significantly higher frequency of clinical poisoning signs compared to other derivatives like fenoxazoline. Symptoms included somnolence, sweating, hypothermia, and bradycardia [2].
    • Case reports document severe this compound intoxication following topical application during medical procedures, leading to cardiovascular complications, respiratory depression, and CNS depression, underscoring its narrow therapeutic window [3].

Experimental Protocols for Toxicity Evaluation

For researchers, standard toxicological study designs are crucial for comparing these compounds.

  • In-Vivo Acute Toxicity Studies (Rodent): These studies are conducted per OECD guidelines to determine the Lethal Dose 50 (LD50) and observe acute toxic effects [6]. The protocol involves:
    • Dosing: Administration of a single graduated dose to groups of laboratory rodents.
    • Observation: Monitoring for 14 days for signs of toxicity (e.g., changes in motor activity, respiration, tremors, convulsions, lethality).
    • Pathology: Gross necropsy and histopathology of organs post-observation.
  • In-Vitro Cytotoxicity Assays: These assess the compound's intrinsic toxicity to cells.
    • Cell Culture: Use of relevant cell lines (e.g., human corneal or nasal epithelial cells).
    • Treatment: Exposure of cells to a range of concentrations of the imidazoline derivative.
    • Viability Measurement: Assessment using standard assays like MTT or neutral red uptake after 24-72 hours to determine the IC50 value [6].

Visualizing Mechanisms and Manifestations

The following diagrams illustrate the key pathways and clinical outcomes related to imidazoline derivative toxicity.

G Mechanisms of Imidazoline Toxicity cluster_alpha1 α1-Receptor Activation (Gq pathway) cluster_alpha2 α2-Receptor Activation (Gi pathway) Imidazoline Derivative Imidazoline Derivative α-Adrenergic Receptor Agonism α-Adrenergic Receptor Agonism Imidazoline Derivative->α-Adrenergic Receptor Agonism α1-Receptor Activation (Gq pathway) α1-Receptor Activation (Gq pathway) Vascular Smooth Muscle Contraction Vascular Smooth Muscle Contraction α1-Receptor Activation (Gq pathway)->Vascular Smooth Muscle Contraction Local Vasoconstriction Local Vasoconstriction Vascular Smooth Muscle Contraction->Local Vasoconstriction Therapeutic Effect: Redness Relief Therapeutic Effect: Redness Relief Local Vasoconstriction->Therapeutic Effect: Redness Relief Prolonged Use Prolonged Use Rebound Hyperemia Rebound Hyperemia Prolonged Use->Rebound Hyperemia α2-Receptor Activation (Gi pathway) α2-Receptor Activation (Gi pathway) Systemic Absorption Systemic Absorption α2-Receptor Activation (Gi pathway)->Systemic Absorption Central α2 Stimulation Central α2 Stimulation Systemic Absorption->Central α2 Stimulation CNS Depression: Somnolence, Coma CNS Depression: Somnolence, Coma Central α2 Stimulation->CNS Depression: Somnolence, Coma Cardiovascular Effects: Bradycardia, Hypotension Cardiovascular Effects: Bradycardia, Hypotension Central α2 Stimulation->Cardiovascular Effects: Bradycardia, Hypotension

Key Takeaways for Drug Development

  • This compound Poses Higher Risk: Current evidence indicates that This compound carries a greater risk of systemic toxicity, particularly CNS and cardiovascular depression, compared to other derivatives like oxymetazoline and tetrahydrozoline [2]. Its narrow therapeutic window necessitates extreme caution, especially in pediatric populations [3].
  • Receptor Profile is Predictive: The α2-adrenergic receptor affinity appears to be a key predictor for the risk of serious systemic side effects like sedation and coma [3] [1] [5].
  • Brimonidine's Distinct Profile: The selective α2 agonist brimonidine demonstrates a more favorable safety profile in OTC use for ocular redness, with minimal risk of rebound hyperemia and no significant systemic effects reported in clinical trials [1].

References

naphazoline olopatadine comparative conjunctival allergen challenge

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy Data at a Glance

Efficacy Measure Pheniramine/Naphazoline Olopatadine Placebo Statistical Significance (Phen/Naph vs. Olopatadine)
Ocular Allergy Index (OAI) at 7 min Significantly reduced Significantly reduced Baseline Not Significant
Ocular Allergy Index (OAI) at 12 min Significantly reduced Significantly reduced Baseline ( p = 0.005 )
Ocular Allergy Index (OAI) at 20 min Significantly reduced Significantly reduced Baseline ( p = 0.001 )
Patient Preference Preferred by majority of subjects Less preferred N/A N/A

Experimental Protocol Explained

The data in the table comes from a specific and rigorous type of clinical study. Here are the key methodological details [1]:

  • Study Design: A prospective, randomized, double-masked, contralateral, active- and placebo-controlled, single-center study.
  • The Conjunctival Allergen Challenge (CAC) Model: This model is a standardized human pharmacodynamic assay used to evaluate the efficacy of anti-allergy medications.
    • Sensitization & Confirmation: The first two study visits established and confirmed each subject's allergic reaction to an allergen without any medication.
    • Treatment & Challenge: At the third visit, subjects were randomly assigned to receive one of three contralateral (right eye vs. left eye) treatment combinations (e.g., pheniramine/naphazoline in one eye and olopatadine in the other). The medication was instilled 10 minutes before the allergen was introduced to the eye via CAC.
  • Primary Endpoint: The Ocular Allergy Index (OAI), a composite score calculating the global severity of allergic conjunctivitis based on six specific signs and symptoms.
  • Assessed Signs & Symptoms: Evaluations were conducted at 7, 12, and 20 minutes after CAC and included:
    • Itching
    • Eyelid Swelling
    • Conjunctival Redness (assessed in the ciliary, conjunctival, and episcleral vessel beds)
    • Chemosis (conjunctival swelling)

The following diagram illustrates the workflow of this CAC model:

CAC_Workflow Start Study Population (n=83) V1 Visit 1 & 2: Sensitization & Confirmation Start->V1 V2 Visit 3: Randomized Treatment V1->V2 Challenge Conjunctival Allergen Challenge (CAC) V2->Challenge Eval Evaluation (7, 12, 20 min post-CAC) Challenge->Eval Endpoint Primary Endpoint: Ocular Allergy Index (OAI) Eval->Endpoint

Graph Title: CAC Model Experimental Workflow

Mechanisms of Action and Practical Considerations

The superior performance of the pheniramine/naphazoline combination can be attributed to its dual mechanism of action, which targets both the symptoms and underlying inflammatory response more comprehensively than a single-agent therapy.

Drug_Mechanisms cluster_Combination Pheniramine/Naphazoline (Dual-Action) Allergen Allergen Exposure MastCell Mast Cell Degranulation Allergen->MastCell Histamine Histamine Release MastCell->Histamine Symptoms Symptoms: Itching, Redness, Tearing, Swelling Histamine->Symptoms Olopa Mechanism: H1 Receptor Antagonist & Mast Cell Stabilizer Olopa->Symptoms Blocks Path Combo Mechanisms: Phen Pheniramine: H1 Receptor Antagonist Phen->Symptoms Blocks Path Naph Naphazoline: Alpha-Adrenergic Agonist (Vasoconstrictor) Naph->Symptoms Relieves Redness

Graph Title: Dual vs. Single Drug Action in Allergic Conjunctivitis

Beyond efficacy, several other factors are critical for researchers and clinicians:

  • Safety and Rebound Redness: this compound is an α-adrenergic agonist. Drugs in this class with significant α1-agonist activity (like this compound) can be associated with tachyphylaxis (loss of effectiveness with continued use) and rebound hyperemia (redness that returns worse after the medication wears off) [2]. This is a crucial consideration for the long-term use of the combination product.
  • The Role of Newer Agents: The development of selective α2-adrenergic agonists like brimonidine 0.025% has provided a decongestant option that effectively reduces redness but is associated with minimal reports of rebound redness, offering a potential safety advantage for symptom relief [2].

The pheniramine/naphazoline combination presents a potent option for the acute relief of allergic conjunctivitis symptoms. The choice between these therapies in a clinical or research setting would depend on the specific goals—whether prioritizing rapid, maximum symptom relief for short-term use or considering long-term maintenance therapy with a different safety profile.

References

Comparison of Validated Analytical Methods for Naphazoline HCl

Author: Smolecule Technical Support Team. Date: February 2026

Method Feature RP-HPLC-DAD Method [1] Stability-Indicating HPLC Method [2] Chemometric-assisted Spectrophotometry [3]
Analytical Technique Reverse-Phase High-Performance Liquid Chromatography with Diode Array Detection Reverse-Phase High-Performance Liquid Chromatography Partial Least Squares (PLS) & Artificial Neural Network (ANN)
Primary Application Simultaneous determination of NPZ, PHN, and three official impurities in dosage forms and spiked aqueous humor Simultaneous determination of NPZ, PHN, and their degradation products in pharmaceutical formulations Simultaneous determination of NPZ, PHN, and three official impurities in eye drops
Linearity Range 5.00–45.00 μg mL⁻¹ [1] 12.5-100 μg mL⁻¹ [2] 5.0–13.0 μg mL⁻¹ [3]
Correlation Coefficient (R²) > 0.999 [1] > 0.999 [2] Not explicitly stated, but models showed good recovery and low error [3]

| Detection Limit (LOD) | Reported (specific values in source) [1] | Reported (specific values in source) [2] | PLS: 0.447 μg mL⁻¹ ANN: 0.494 μg mL⁻¹ [3] | | Key Advantages | Validated per FDA bioanalytical guidelines for application in biological fluid (aqueous humor); can separate multiple impurities [1] | Rapid analysis (<10 min); stability-indicating; validated for specificity under stress conditions [2] | Fast, cost-effective, avoids using hazardous organic solvents; no complex sample pretreatment needed [3] |

Detailed Experimental Protocols

Here are the detailed methodologies for the key experiments cited in the table.

RP-HPLC-DAD Method for Drug and Impurity Analysis

This method was developed and validated as per ICH guidelines and also follows US FDA bioanalytical validation guidelines for application in rabbit aqueous humor [1].

  • Chromatographic Conditions:

    • Column: Hypersil ODS (5 μm, 250 x 4.6 mm i.d.)
    • Mobile Phase: Phosphate buffer pH 6.0 : Acetonitrile (70:30, v/v)
    • Flow Rate: 1.0 mL min⁻¹
    • Detection: 260.0 nm
    • Injection Volume: 10.0 μL
    • Elution: Isocratic
  • Sample Preparation:

    • Pharmaceutical Dosage Form (Eye Drops): 1.0 mL of the eye drop solution was transferred to a 25 mL volumetric flask, diluted with about 15 mL of mobile phase, sonicated for 15 minutes, and finally made up to volume with the mobile phase [1].
Stability-Indicating HPLC Method

This method was optimized to separate Naphazoline HCl and Pheniramine Maleate from their degradation products formed under stress conditions, in accordance with ICH guidelines [2].

  • Chromatographic Conditions:

    • Column: Agilent Zorbax Eclipse XDB C18 (150 mm × 4.6 mm, 5 μm)
    • Mobile Phase: 10 mM Phosphate buffer (pH 2.8) containing 0.5% triethylamine : Methanol (68:32, v/v)
    • Flow Rate: 1.0 mL min⁻¹
    • Detection: 280 nm
    • Elution: Isocratic
  • Specificity and Stress Testing: The method demonstrated specificity by successfully resolving the active drugs from their degradation products. Forced degradation studies were performed by subjecting the drug solution to stress conditions (like acid, base, oxidation), confirming the method's stability-indicating property [2].

Analytical Method Development and Validation Workflow

The following diagram illustrates the general workflow for developing and validating an analytical method for a pharmaceutical compound like this compound HCl, based on the ICH guidelines.

Analytical Method Development Workflow cluster_validation ICH Q2(R1) Validation Parameters Start Start Method Development Obj Define Analytical Objective Start->Obj Lit Literature Review & Method Selection Obj->Lit Dev Method Development: - Select Technique (HPLC, etc.) - Optimize Parameters - Achieve Separation Lit->Dev Val Method Validation (Per ICH Q2(R1)) Dev->Val App Application to Real Samples Val->App Specificity Specificity/ Selectivity Linearity Linearity Accuracy Accuracy Precision Precision LODLOQ Limit of Detection (LOD) & Limit of Quantification (LOQ) Robustness Robustness End Method Ready for Use App->End

Key Insights for Researchers

  • Technique Selection Depends on Goal: The choice of method is driven by the specific analytical need. For comprehensive impurity profiling and analysis in complex matrices like biological fluids, HPLC is the established and more robust choice [1]. For rapid, cost-effective routine quality control where the focus is on the active drugs, chemometric models offer a green and fast alternative [3].
  • Emphasis on Stability-Indicating Properties: Modern method development strongly emphasizes stability-indicating assays, which are crucial for monitoring drug stability and predicting shelf-life. The ability of an HPLC method to separate drugs from their degradation products is a critical validation parameter [2] [4].
  • Adherence to ICH Q2(R1): All rigorous analytical methods for drug development and registration must be validated according to the ICH Q2(R1) guideline, which defines the validation parameters listed in the diagram above [5] [4].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

2.1

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

210.115698455 Da

Monoisotopic Mass

210.115698455 Da

Boiling Point

440.466

Heavy Atom Count

16

LogP

3.881

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

H231GF11BV

Related CAS

550-99-2 (mono-hydrochloride)

Drug Indication

Naphazoline is indicated for use as OTC eyedrops for ocular vasoconstriction or as a nasal preparation for nasal congestion.

Pharmacology

Naphazoline is a sympathomimetic alpha adrenergic agonist that acts to vasoconstrict nasal or ocular arterioles, resulting in reduced congestion at the site of administration[L5804,L5807].
Naphazoline is an imidazole derivative and a direct-acting sympathomimetic amine with vasoconstrictive activity. Upon ocular administration, naphazoline exerts its effect by acting on alpha-adrenergic receptors in the arterioles of the conjunctiva to produce vasoconstriction, resulting in decreased conjunctival congestion and diminished itching, irritation and redness.

MeSH Pharmacological Classification

Nasal Decongestants

ATC Code

R - Respiratory system
R01 - Nasal preparations
R01A - Decongestants and other nasal preparations for topical use
R01AA - Sympathomimetics, plain
R01AA08 - Naphazoline
R - Respiratory system
R01 - Nasal preparations
R01A - Decongestants and other nasal preparations for topical use
R01AB - Sympathomimetics, combinations excl. corticosteroids
R01AB02 - Naphazoline
S - Sensory organs
S01 - Ophthalmologicals
S01G - Decongestants and antiallergics
S01GA - Sympathomimetics used as decongestants
S01GA01 - Naphazoline

Mechanism of Action

Naphazoline is a vasoconstrictor that functions by stimulating alpha adrenergic receptors in arterioles leading to decreased congestion at the site of administration. Naphazoline causes the release of norepinephrine in sympathetic nerves. Norepinephrine binds to alpha adrenergic receptors and causes vasoconstriction. Naphazoline is also a mild beta adrenergic receptor agonist, which can cause rebound vasodilation after the alpha adrenergic stimulation has ended. Naphazoline's release of norepinephrine also triggers a negative feedback loop which decreases production of norepinephrine, which can lead to rhinitis medicamentosa after long term use when naphazoline is stopped.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Adrenaline
ADRA1 [HSA:148 147 146] [KO:K04135 K04136 K04137]

Other CAS

835-31-4

Absorption Distribution and Excretion

Absorption data for naphazoline are scarce but imidazoline compounds in general are weakly basic and lipophilic, with high bioavailability from the gastrointestinal tract.
Imidazoline compounds undergo some hepatic metabolism but a large fraction of the dose may be excreted unchanged in the urine. Urinary excretion is higher with more acidic urine.
Distribution data for naphazoline are scarce but imidazoline compounds are distributed throughout the body, and can cross the blood-brain barrier.
Clearance data for naphazoline is unavailable.

Metabolism Metabolites

Metabolism data for naphazoline are scarce. Imidazoline compounds undergo some hepatic metabolism but a large fraction of the dose may be excreted unchanged in the urine.

Wikipedia

Naphazoline

Biological Half Life

Half life has not been determined but effects last for 4 to 8 hours. Other imidazoline compounds have half lives varying from 2 to 12 hours.

Use Classification

Pharmaceuticals -> Animal Drugs -> Approved in Taiwan

Dates

Last modified: 08-15-2023

[Threat of a SARS-CoV-2 endemic in a large hospital specialized in rheumatic diseases-relative all clear through consistent testing]

I Andreica, B Guminski, J Sokolar, A Patru, X Baraliakos, J Braun
PMID: 33495854   DOI: 10.1007/s00393-021-00959-8

Abstract

The severe acute respiratory coronavirus type 2 (SARS-CoV-2) pandemic is keeping most countries of the world in suspense. In Germany the prevalence of SARS-CoV‑2 infections is under 2% but for weeks the numbers in Germany have also been increasing. The care in rheumatology was temporarily impaired by the first wave of the pandemic. This article reports the infection situation in the largest specialized rheumatology clinic in Germany, the Rheumatism Center Ruhrgebiet, because recently during the second wave for the first time several SARS-CoV‑2 infections occurred here over one weekend, which led to considerable anxiety in many of those involved. The situation could be clarified by consistent testing of patients and personnel with the rapid antigen test and the situation could be mollified. Ultimately, only a few persons were tested positive and the courses by the patients have so far remained bland. This shows the effectiveness of the protective hygiene measures consistently implemented since April.


Evaluation of Gingival Displacement with Aluminum Chloride and Naphazoline Hydrochloride: A Randomized Controlled Trial

W F de Carvalho, L C V Junior, H F B Junior, T P D S Suguiura, I T S Previdelli, S Sábio
PMID: 33026719   DOI: 10.1922/EJPRD_2066Junior10

Abstract

The objective of this study was to evaluate the use of naphazoline hydrochloride in comparison with aluminum chloride for vertical gingival displacement. The inclusion criteria were: patients with a good general systemic condition; periodontal health; and thick gingival biotype. Moreover, the exclusion criteria were: smoking individuals; canine teeth or central incisors with carious lesions, abrasion, erosion, prosthetic abutments or unsatisfactory restorations; patients with periodontal disease; and users of continuous medication. 72 teeth were included and the Square Block Design was used to randomize the samples. Three measures were obtained from each tooth, and mean vertical gingival displacement was calculated. A descriptive analysis of the average displacement was performed. The normality test used was the Lilliefors' Test and for comparison between treatments, the Kruskal-Wallis Test was used. The Bartlett's Test for homogeneity of variances was used and a 5% (p ⟨ 0.05) significant level was considered. Thus, the Aluminum Chloride and Naphazoline Hydrochloride showed no statistically amount of gingival retraction than the control group (p = 0.3822). The average of gingival vertical displacement in all groups were less than 0,5 mm. The technique used did not allow any amount of horizontal displacement on obtained models.


Non-medical Use of Naphazoline (Naphthyzin): Two Case Reports

Valentin Yurievich Skryabin, Maria Alekseevna Vinnikova, Sergey Dmitrievich Komarov, Albert Grigorievich Khvan
PMID: 31972770   DOI: 10.1097/ADM.0000000000000617

Abstract

: The paper describes 2 case reports of non-medical use of Naphazoline (Naphthyzin). Both demonstrate that the peripherally acting alpha-adrenergic agonist Naphazoline obtains some addictive potential. The drug produces a feeling of euphoria, which resembles the perceived effects of psychostimulants. Both patients and people who consume Naphazoline for intoxication report increased tolerance after repeated use which indicates the addictive potential of the substance. To the best of our knowledge, this is the first examination of non-medical Naphazoline use and the first attempt to describe its addictive potential. Clinical psychiatrists should be aware of this phenomenon when addressing polysubstance use behavior.


The Development of Spectrophotometric and Validated Stability- Indicating RP-HPLC Methods for Simultaneous Determination of Ephedrine HCL, Naphazoline HCL, Antazoline HCL, and Chlorobutanol in Pharmaceutical Pomade Form

Çiğdem K Dindar, Cem Erkmen, Bengi Uslu, Nilgün G Göğer
PMID: 32691707   DOI: 10.2174/1386207323666200720101835

Abstract

Allergic rhinitis, acute nasal congestion and sinusitis are one of the most common health problems and have a major effect on the quality of life. Several medications are used to improve the symptoms of such diseases in humans. Pharmaceutical pomade form containing Ephedrine (EPD) HCl, Naphazoline (NPZ) HCl, Antazoline (ANT) HCl, and Chlorobutanol (CLO) is one of them.
For these reasons, this study includes the development of spectrophotometric and chromatographic methods for the determination of EPD HCl, NPZ HCl, ANT HCl, and CLO active agents in the pharmaceutical pomade.
In the spectrophotometric method, third-order derivative of the amplitudes at 218 nm n=5 and the first-order derivative of the amplitudes 254 nm n=13 was selected for the determination of EPD, ANT, respectively while NPZ was determined by the second derivative at 234 nm and n=21. Colorimetric detection was applied for assay analysis of CLO at 540 nm. Furthermore, a reverse phase high performance liquid chromatographic (RP- HPLC) method has been developed and optimized by using Agilent Zorbax Eclipse XDB C18 (75 mm x 3.0 mm, 3.5μm) column. The column temperature was 40°C, binary gradient elution was used and the mobile phase consisted of 15 mM phosphate buffer in distilled water (pH 3.0) and methanol, and the flow rate was 0.6 mL min
and the UV detector was detected at 210 nm. The linear operating range was obtained as 11.97-70, 0.59-3, 2.79-30, and 2.92-200 μg mL
for EPD HCl, NPZ HCl, ANT HCl, and CLO respectively.
The LOD values were found to be 3.95, 0.19, 0.92 and 0.96 μg mL
for EPD HCl, NPZ HCl, ANT HCl, and CLO in the spectrophotometric method, respectively. The linear ranges in the RP-HPLC method were 8.2-24.36 μg mL
, 0.083 - 0.75 μg/mL, 2.01-7.5 μg mL
and 2.89-24.4 μg mL
for EPD HCl, NPZ HCl, ANT HCl, and CLO, respectively. The LOD values in the validation studies were 2.7, 0.025, 0.66 and 0.86 μg mL
for EPD HCl, NPZ HCl, ANT HCl, and CLO in RP-HPLC method respectively.
The results of the spectrophotometric and chromatographic methods were compared and no differences were found between the two methods.


Synthesis, in vivo anticonvulsant testing, and molecular modeling studies of new nafimidone derivatives

Mustafa F Acar, Suat Sari, Sevim Dalkara
PMID: 30973979   DOI: 10.1002/ddr.21538

Abstract

An estimated 50 million people suffer epilepsy worldwide and 30% of the cases do not respond to current antiepileptic drugs (AEDs). Here, we report synthesis and anticonvulsant screening of new derivatives of nafimidone, a well-known member of (arylakyl)azole anticonvulsants. The compounds showed promising protection against maximal electroshock (MES)-induced seizures in mice and rats when administered via intraperitoneal (ip) and oral route. Especially, 5b, 5c, and 5i displayed outstanding activity in rats in MES test when given ip (ED
: 16.0, 15.8, and 11.8 mg/kg, respectively). Additionally, 5l was active against 6 Hz and corneal-kindled mice models. Behavioral toxicity of the compounds was very low and their therapeutic indexes were high compared to some currently available AEDs. A number of pharmaceutically relevant descriptors and properties were predicted for the compounds in silico in comparison with a set of known drugs. Favorable results were obtained such as good blood-brain barrier permeability and high oral absorption, as well as drug-likeness. 5l was found to show affinity to the benzodiazepine binding site of A-type GABA receptor via molecular docking simulations.


Exposure to antazoline-naphazoline eye drops during pregnancy and the risk of congenital malformations: a Danish nationwide cohort study

Vilde Thomseth, Vanja Cejvanovic, Espen Jimenez-Solem, Henrik E Poulsen, Tor Paaske Utheim, Jon T Andersen
PMID: 30479070   DOI: 10.1111/aos.13980

Abstract

To investigate whether exposure to antazoline-naphazoline eye drops in the first trimester of pregnancy was associated with an increased risk of malformations in humans.
All women giving live birth between 1997 and 2011 in Denmark were included in this nationwide cohort study. All women redeeming at least one prescription of antazoline-naphazoline eye drops during the first 84 days of pregnancy were identified. Logistic regression was used to estimate the odds ratios of malformations among exposed offspring compared to non-exposed offspring.
We identified 977 706 births between 1997 and 2011. A total of 3061 women (0.32%) were exposed to antazoline-naphazoline eye drops in the first trimester of pregnancy. The rate of congenital malformations was 3.0% (n = 93) in exposed offspring and 3.5% (n = 33 594) in unexposed offspring. First-trimester exposure to antazoline-naphazoline was not associated with major congenital malformations overall (odds ratio: 0.88, 95% confidence interval: 0.71-1.09) or with any specific major malformation. The number of redeemed prescriptions was unchanged during all trimesters of pregnancy as compared to before and after pregnancy (p < 0.05).
Exposure to antazoline-naphazoline eye drops in the first trimester of pregnancy appears not to be associated with increased teratogenic risk.


Ophthalmic drug abuse: An observational study from community pharmacies

Waed Al-Khalaileh, Rana Abu-Farha, Mayyada Wazaify, Marie Claire Van Hout
PMID: 30737195   DOI: 10.1016/j.sapharm.2019.01.016

Abstract

There has been a trend in the past five years in Jordan for ophthalmic anticholinergic preparations to be misused or abused. This is done mainly to experience mental altering effects such as mood changes, euphoria or hallucinations. Such products are mostly obtained from community pharmacies without a prescription.
This study aimed to observe the requests of ophthalmic preparations in community pharmacies in Amman, Jordan, and evaluating the most popular and frequently requested ophthalmic drops suspected of abuse. Also, it aimed to describe the current methods that Jordanian community pharmacists use to manage such requests.
A prospective cross-sectional observational study was conducted between November 2016 and January 2017 at sixteen different community pharmacies in Amman. All ophthalmic products requested were observed during this period.
A total of 140 ophthalmic product requests for 130 customers were observed. Dry eye was the most common complaint for which the customer requested the medication (n = 30, 23.1%) and direct self-medication (ie-requesting the product by name), was the most frequent method of purchase (n = 63, 48.5%). In 19 cases (14.6%), product requests were suspected to be for non-medical (ie-abuse) purposes. Most of the suspected cases were for Pentolate
(n = 11, 57.9%), whereas 7 were for Prisoline
(36.8%) and 1 for Naphcon-A
(5.3%). The majority of observed cases were for products requested without a prescription (n = 16, 84.2%), and in 12 cases out of which, sale was refused (63.2%).
More effort and enforcement of pharmacy regulation for safe dispensing is needed to reduce the abuse of ophthalmic products. Educating pharmacists and ophthalmologists would help raise awareness and control the type of drug abuse.


Multimodal Perioperative Analgesia Regimen: All Clear?

Mark C Kendall
PMID: 30236562   DOI: 10.1016/j.jopan.2018.06.002

Abstract




[From the Expert's Office: Overdose of a topical α-sympathomimetic drug - a medical malpractice]

Maik Ellies
PMID: 30184580   DOI: 10.1055/a-0652-6199

Abstract




[Severe poisoning with naphazoline: update from a therapeutic error]

Mariano Díaz, Elizabeth Granson, Jesica Taiman, Jonathan Alava, Tomás Gabrielli, Laura Mendoza
PMID: 30016045   DOI: 10.5546/aap.2018.e626

Abstract

Naphazoline is a drug commonly used as a decongestant in adult patients. Its indication in Pediatrics is not frequent, being approved its use from the age of 12 for the toxic effects it possesses. Intoxication in children generates a potentially serious clinical picture. It is characterized by the immediate appearance of hypotonia, deterioration of the sensory, hypothermia and bradycardia of variable degree of clinical compromise. Although it is an infrequent intoxication, the anamnesis and the initial management of the patient are the key in the evolution. We present a 4-year-old boy who, as a therapeutic error, receives this drug, emphasizing the rapid and potentially severe establishment of the clinical picture.


Explore Compound Types